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Foundational

Structural Elucidation and Mechanistic Profiling of N-Depiperidin-3-amine Linagliptin Dimer

An In-Depth Technical Whitepaper on Process-Related Impurity Characterization As a Senior Application Scientist in pharmaceutical development, identifying and controlling process-related impurities is not merely a regula...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper on Process-Related Impurity Characterization

As a Senior Application Scientist in pharmaceutical development, identifying and controlling process-related impurities is not merely a regulatory checkbox—it is a rigorous exercise in chemical logic. Linagliptin, a highly potent dipeptidyl peptidase-4 (DPP-4) inhibitor, presents a complex synthetic landscape. During its manufacturing, specific side reactions can generate high-molecular-weight impurities that threaten API (Active Pharmaceutical Ingredient) purity and efficacy.

This whitepaper provides an authoritative guide to the structural elucidation of a critical process-related impurity: N-Depiperidin-3-amine Linagliptin Dimer (CAS: 2253964-98-4) [1]. By combining mechanistic causality with self-validating analytical protocols, we will deconstruct how this dimer forms and how to unequivocally prove its structure.

Mechanistic Causality: The Origin of the Dimer

To eliminate an impurity, one must first understand its genesis. The synthesis of Linagliptin culminates in a nucleophilic aromatic substitution (SNAr) reaction. The electrophilic intermediate, an 8-bromo-xanthine derivative, is coupled with the nucleophile, (R)-piperidin-3-amine, to form the final Linagliptin molecule[2].

However, the newly formed Linagliptin API contains a primary amine on its piperidine ring. If the reaction kinetics are not strictly controlled—such as an excess of the 8-bromo intermediate or localized depletion of (R)-piperidin-3-amine—the primary amine of the already formed Linagliptin can act as a competing nucleophile. It attacks the C8 position of an unreacted 8-bromo-xanthine intermediate.

This rogue pathway yields the N-Depiperidin-3-amine Linagliptin Dimer , a molecule containing two linagliptin core structures bridged by a single piperidin-3-amine moiety. The resulting molecular formula is C45​H44​N14​O4​ (MW: 844.94 g/mol ).

Pathway A 8-Bromo-xanthine Intermediate (Electrophile) C N-Depiperidin-3-amine Linagliptin Dimer (C45H44N14O4) A->C SNAr Reaction (-HBr) B Linagliptin API (Nucleophile via Primary Amine) B->C Competes with (R)-piperidin-3-amine

Fig 1. Nucleophilic aromatic substitution (SNAr) pathway leading to the formation of the dimer.

Self-Validating Analytical Protocols

To satisfy ICH Q3A(R2) guidelines, our structural elucidation must be a self-validating system. This means employing orthogonal techniques that independently verify each other. We utilize High-Resolution Mass Spectrometry (HRMS) to lock in the elemental composition[3], followed by Multidimensional NMR to map the exact atomic connectivity.

Step-by-Step Isolation and Elucidation Workflow

Step 1: Chromatographic Enrichment (Preparative HPLC)

  • Methodology: Use a reverse-phase C18 column (e.g., YMC ODS-AQ, 250 x 50 mm, 10 µm). Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water; Mobile phase B: Acetonitrile. Run a shallow gradient from 20% B to 80% B over 45 minutes.

  • Causality: The dimer has lost one ionizable primary amine and doubled its aromatic bulk compared to the monomer. Consequently, it exhibits significantly higher lipophilicity and elutes much later[4]. The TFA acts as an ion-pairing agent to sharpen the peak of the remaining secondary amine linkage.

Step 2: ESI-QTOF High-Resolution Mass Spectrometry (HRMS)

  • Methodology: Infuse the isolated fraction into an ESI-QTOF mass spectrometer in positive ion mode. Apply a collision energy of 25-35 eV for MS/MS fragmentation.

  • Causality: Electrospray Ionization (ESI) is a soft ionization technique that preserves the pseudo-molecular ion [M+H]+ . The QTOF analyzer provides sub-ppm mass accuracy, which is mathematically required to differentiate C45​H44​N14​O4​ from isobaric interferences[3].

Step 3: Multidimensional NMR Spectroscopy

  • Methodology: Dissolve the lyophilized impurity in DMSO- d6​ . Acquire 1D ( 1 H, 13 C) and 2D (COSY, HSQC, HMBC) spectra at 600 MHz.

  • Causality: While HRMS provides the formula, it cannot prove the linkage site. Heteronuclear Multiple Bond Correlation (HMBC) is specifically chosen to observe the critical 3JCH​ cross-peak between the piperidine ring's amine proton and the C8 carbon of the second purine ring, definitively proving the dimerization site.

Workflow S1 HPLC-UV Profiling Detect Lipophilic Peak S2 ESI-QTOF HRMS Confirm m/z 845.3742 S1->S2 S3 Preparative HPLC Isolate & Lyophilize S2->S3 S4 Multidimensional NMR Map C-N Connectivity S3->S4 S5 Structure Validated: Dimeric Impurity S4->S5

Fig 2. Self-validating analytical workflow for the isolation and structural elucidation of the dimer.

Quantitative Data & Spectral Markers

The self-validating nature of our protocol is evident when cross-referencing the HRMS and NMR data. The exact mass dictates the atomic inventory, while the NMR integrations confirm the desymmetrization of the two linagliptin cores.

Table 1: HRMS Fragmentation Data

The MS/MS spectrum yields diagnostic fragments resulting from the cleavage of the newly formed secondary amine bond, splitting the dimer back into its constituent monomeric halves[3].

FragmentTheoretical m/zObserved m/zMass Error (ppm)Structural Assignment
[M+H]+ 845.3743845.3740-0.35Intact N-Depiperidin-3-amine Dimer
[M1​+H]+ 473.2514473.2511-0.63Cleaved Linagliptin Monomer
[M2​+H]+ 373.1408373.1405-0.80N-Depiperidin-3-amine Core (Electrophile half)
Table 2: Diagnostic NMR Shifts (DMSO- d6​ , 600 MHz)

The most critical proof of structure is the integration ratio. Because the dimer consists of two cores but only one piperidine ring, the ratio of quinazoline protons to piperidine protons shifts from 1:1 (in the monomer) to 2:1 (in the dimer)[2].

Functional GroupMonomer Shift (ppm)Dimer Shift (ppm)Integration (Dimer)Causality for Shift / Observation
Quinazoline −CH3​ 2.88 (s)2.86 (s), 2.89 (s)6HDesymmetrization; two distinct quinazoline environments.
Purine N−CH3​ 3.40 (s)3.39 (s), 3.42 (s)6HDesymmetrization; two distinct purine environments.
Piperidine C3−H ~3.10 (m)~4.25 (m)1HStrong deshielding due to attachment to the second purine C8.
Primary Amine −NH2​ ~1.80 (br s)N/A0HSignal disappears; converted to a secondary amine.
Secondary Amine −NH N/A~6.50 (d)1HNewly formed linkage bridging the two cores.

Quality Control & Process Optimization Implications

Understanding the causality of the N-Depiperidin-3-amine Linagliptin Dimer allows us to engineer it out of the process. Because the dimer forms via a competing nucleophilic attack by the Linagliptin product, the reaction is highly sensitive to stoichiometry and mixing dynamics.

To suppress this impurity during API manufacturing, process chemists must:

  • Maintain Reagent Excess: Ensure a consistent, slight molar excess of (R)-piperidin-3-amine throughout the reaction to outcompete the formed Linagliptin.

  • Optimize Addition Rates: Implement a slow, controlled addition of the 8-bromo-xanthine intermediate to keep its steady-state concentration low, thereby minimizing the probability of a dimerizing collision.

By applying these mechanistically grounded controls, manufacturers can ensure the robust production of high-purity Linagliptin, safeguarding both regulatory compliance and patient safety.

References

  • Liana, A., et al. "Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques". Source: nih.gov. URL: [Link]

  • Huang, Y., et al. "Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin". Source: researchgate.net. URL: [Link]

  • MDPI. "Development of RP-HPLC, Stability Indicating Method for Degradation Products of Linagliptin". Source: mdpi.com. URL: [Link]

Sources

Exploratory

An In-depth Technical Guide on the Formation of N-Depiperidin-3-amine Linagliptin Dimer in Forced Degradation Studies

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive exploration of the formation of the N-depiperidin-3-amine linagliptin dimer,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive exploration of the formation of the N-depiperidin-3-amine linagliptin dimer, a critical degradation product observed during forced degradation studies of the dipeptidyl peptidase-4 (DPP-4) inhibitor, linagliptin. Understanding the mechanistic pathways of its formation is paramount for developing robust analytical methods, ensuring drug product stability, and meeting regulatory requirements.

Introduction: The Imperative of Forced Degradation in Pharmaceutical Development

Linagliptin is a xanthine-based drug used for the treatment of type 2 diabetes.[1][2] Like all active pharmaceutical ingredients (APIs), it is susceptible to degradation under various environmental conditions. Forced degradation, or stress testing, is a cornerstone of the drug development process, mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[2][3] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing, including heat, humidity, acid/base hydrolysis, oxidation, and photolysis.[1][3][4] The primary objectives of such studies are to:

  • Elucidate the degradation pathways of the drug substance.

  • Identify and characterize potential degradation products.

  • Develop and validate stability-indicating analytical methods.

  • Inform formulation development and packaging selection to ensure product quality and patient safety.

Linagliptin has been shown to be particularly susceptible to degradation under acidic and oxidative conditions.[2][5][6] A number of degradation products have been identified, with the N-depiperidin-3-amine linagliptin dimer being a significant impurity of interest due to its complexity and potential impact on the safety and efficacy profile of the drug product.

The N-Depiperidin-3-amine Linagliptin Dimer: A Structural Overview

The N-depiperidin-3-amine linagliptin dimer is a complex molecule formed from two linagliptin molecules. The chemical structure and properties of this dimer are detailed below.

Identifier Value
IUPAC Name 7-(But-2-yn-1-yl)-8-((3R)-3-((7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino)piperidin-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione[7]
CAS Number 2253964-98-4[7][8][9][10]
Molecular Formula C45H44N14O4[7][8][9][10]
Molecular Weight 844.92 g/mol [9][10]

Proposed Mechanism of Dimer Formation under Forced Degradation Conditions

The precise mechanism of N-depiperidin-3-amine linagliptin dimer formation during forced degradation is not extensively detailed in publicly available literature. However, based on the structure of linagliptin and the dimer, and considering the reactive conditions of forced degradation, a plausible mechanistic pathway can be proposed. The key steps likely involve the generation of a reactive intermediate from one linagliptin molecule, which then undergoes a nucleophilic attack by a second linagliptin molecule.

Generation of the Electrophilic Intermediate

Under certain stress conditions, particularly acidic or oxidative stress, the piperidine ring of linagliptin can be a site of reactivity. One plausible initial step is the formation of a reactive species that renders the 8-position of the xanthine ring susceptible to nucleophilic attack. This could occur through a few potential pathways:

  • Oxidative Pathway: Under oxidative stress (e.g., exposure to hydrogen peroxide), the tertiary amine in the piperidine ring could be oxidized to an N-oxide, or other reactive intermediates could be formed that facilitate the departure of the entire piperidine moiety.

  • Acid-Catalyzed Pathway: In a strongly acidic medium, protonation of the exocyclic amino group of the piperidine ring could occur. While this would decrease its nucleophilicity, other acid-catalyzed reactions could lead to the formation of a reactive intermediate.

A key proposed intermediate is the linagliptin molecule where the 3-aminopiperidine group has been cleaved off, leaving an electrophilic center at the C8 position of the purine ring.

Nucleophilic Attack and Dimerization

Once the electrophilic intermediate is formed, the exocyclic primary amine of the 3-aminopiperidine moiety of a second, intact linagliptin molecule can act as a nucleophile. This amine will attack the electron-deficient C8 position of the first linagliptin molecule (the reactive intermediate), leading to the formation of a new N-C bond and, consequently, the dimer.

The following diagram illustrates this proposed two-step mechanism:

Dimer_Formation_Mechanism cluster_step1 Step 1: Formation of Reactive Intermediate cluster_step2 Step 2: Nucleophilic Attack and Dimerization Linagliptin1 Linagliptin Molecule 1 Stress Forced Degradation (e.g., Oxidative/Acidic Stress) Linagliptin1->Stress Exposure Intermediate Reactive Intermediate (Electrophilic at C8) Stress->Intermediate Generation Dimer N-Depiperidin-3-amine Linagliptin Dimer Linagliptin2 Linagliptin Molecule 2 (Nucleophilic Amine) Linagliptin2->Dimer Nucleophilic Attack on Intermediate

Caption: Proposed two-step mechanism for the formation of the N-depiperidin-3-amine linagliptin dimer.

Experimental Workflow for Investigating Dimer Formation

A systematic experimental approach is crucial to confirm the proposed mechanism and to quantify the formation of the dimer under various stress conditions. The following is a detailed protocol for a forced degradation study focused on the N-depiperidin-3-amine linagliptin dimer.

Materials and Reagents
  • Linagliptin API (pharmaceutical grade)

  • N-Depiperidin-3-amine Linagliptin Dimer reference standard

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H2O2), 3% and 30%

  • HPLC-grade acetonitrile, methanol, and water

  • Phosphate buffer (pH as required for HPLC method)

  • Class A volumetric flasks and pipettes

Forced Degradation Experimental Protocol
  • Preparation of Stock Solution: Prepare a stock solution of linagliptin in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To separate aliquots of the stock solution, add an equal volume of 0.1 N HCl and 1 N HCl.

    • Incubate the solutions at 60°C for predefined time points (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of NaOH, and dilute to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To separate aliquots of the stock solution, add an equal volume of 0.1 N NaOH and 1 N NaOH.

    • Incubate at 60°C for the same time points as the acid hydrolysis study.

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of HCl, and dilute for analysis.

  • Oxidative Degradation:

    • To separate aliquots of the stock solution, add an equal volume of 3% H2O2 and 30% H2O2.

    • Keep the solutions at room temperature and protected from light for the specified time points.

    • Dilute the samples for analysis at each time point.

  • Thermal Degradation:

    • Store the solid linagliptin API in a hot air oven at 80°C.

    • At specified time points (e.g., 1, 3, 7 days), dissolve a portion of the stressed solid in the diluent for analysis.

  • Photolytic Degradation:

    • Expose the solid linagliptin API and a solution of linagliptin to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Analyze the samples at appropriate time intervals.

  • Control Samples: Maintain an unstressed sample of the linagliptin stock solution at room temperature and protected from light to serve as a control.

Analytical Methodology

A validated stability-indicating HPLC or UPLC method is essential for the separation and quantification of linagliptin and its degradation products, including the dimer.

Parameter Typical Conditions
Column C18, e.g., Zorbax SB-Aq (250 x 4.6 mm, 5 µm)[1]
Mobile Phase Gradient elution with a mixture of phosphate buffer and an organic modifier (e.g., acetonitrile or methanol)
Flow Rate 1.0 mL/min
Detection Wavelength 225 nm[1]
Column Temperature 30°C
Injection Volume 10 µL

The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Characterization of the Dimer

The identity of the N-depiperidin-3-amine linagliptin dimer in the stressed samples should be confirmed by comparing its retention time with that of a qualified reference standard. Further structural confirmation can be achieved using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. A patent for a preparation method of a linagliptin dimer impurity provides mass spectrometry and NMR data that can be used for comparison.

The following diagram outlines the experimental workflow:

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation Stress Conditions cluster_analysis Analysis and Characterization Start Linagliptin API Stock Prepare Stock Solution (1 mg/mL) Start->Stock Thermal Thermal (Solid, 80°C) Start->Thermal Photo Photolytic (Solid & Solution) Start->Photo Acid Acid Hydrolysis (0.1N & 1N HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1N & 1N NaOH, 60°C) Stock->Base Oxidation Oxidation (3% & 30% H2O2, RT) Stock->Oxidation Stock->Photo HPLC HPLC/UPLC Analysis (Stability-Indicating Method) Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/MS (Structure Confirmation) HPLC->LCMS NMR NMR Spectroscopy (Further Characterization) LCMS->NMR

Caption: Experimental workflow for the forced degradation study of linagliptin.

Conclusion and Future Perspectives

The formation of the N-depiperidin-3-amine linagliptin dimer is a complex degradation pathway that requires careful investigation. The proposed mechanism, involving the formation of a reactive intermediate followed by nucleophilic attack, provides a scientifically sound basis for further studies. A well-designed forced degradation study, coupled with robust analytical and characterization techniques, is essential to fully understand and control the formation of this and other degradation products.

Future research should focus on isolating the reactive intermediate to provide direct evidence for the proposed mechanism. Additionally, computational modeling could be employed to predict the relative stability of intermediates and transition states, further elucidating the reaction pathway. A thorough understanding of these degradation mechanisms is not only a regulatory requirement but also a critical component of ensuring the development of safe, effective, and stable pharmaceutical products.

References

  • Development of RP-HPLC, Stability Indicating Method for Degradation Products of Linagliptin in Presence of Metformin HCl by Applying 2 Level Factorial Design - PMC. (n.d.). Retrieved from [Link]

  • Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PMC. (2024, February 23). Retrieved from [Link]

  • Development and Validation of Novel Stability-Indicating RP- HPLC Method for Determination of Linagliptin. (2020, August 15). Retrieved from [Link]

  • Journal of Chemical Health Risks Stability Indicating Assay of Empagliflozin and Linagliptin. (n.d.). Retrieved from [Link]

  • Development of RP-HPLC, Stability Indicating Method for Degradation Products of Linagliptin in Presence of Metformin HC… - OUCI. (n.d.). Retrieved from [Link]

  • List of identified degradation products of linagliptin (relative retention time (RRT)). (n.d.). Retrieved from [Link]

  • a review on forced degradation studies on linagliptin tablet by reverse phase hplc method - wjpps | ABSTRACT. (n.d.). Retrieved from [Link]

  • World Journal of Pharmaceutical Research - WJPR - Abstract. (n.d.). Retrieved from [Link]

  • Forced Degradation of Vildagliptin & Linagliptin | PDF | Ultraviolet–Visible Spectroscopy | Spectrophotometry - Scribd. (n.d.). Retrieved from [Link]

  • Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - ResearchGate. (2024, February 17). Retrieved from [Link]

  • Abstract 17008: Dipeptidyl peptidase-4 Inhibitor Ameliorates Stress-induced Glucose Metabolism Disorder and Prothrombotic State - American Heart Association Journals. (2015, November 10). Retrieved from [Link]

  • Dipeptidyl Peptidase- IV Inhibitor Alogliptin Improves Stress-Induced Insulin Resistance and Prothrombotic State in a Murine Model - PubMed. (2016, November 15). Retrieved from [Link]

  • Dipeptidyl peptidase‐4 deficiency prevents chronic stress‐induced cardiac remodeling and dysfunction in mice - PMC. (2025, February 19). Retrieved from [Link]

  • Dipeptidyl Peptidase 4 Inhibitors and the Risk of Cardiovascular Disease in Patients with Type 2 Diabetes: A Tale of Three Studies - Diabetes & Metabolism Journal. (2015, October 22). Retrieved from [Link]

  • N-Depiperidin-3-amine Linagliptin Dimer | CAS 2253964-98-4 - Veeprho. (n.d.). Retrieved from [Link]

  • CAS NO : 2253964-98-4 | Product Name : N-Depiperidin-3-amine Linagliptin Dimer | Pharmaffiliates. (n.d.). Retrieved from [Link]

  • The Assessment of the Efficacy of Dipeptidyl Peptidase-4 Inhibitors in Patients with Glucocorticoid-induced Diabetes by Continuous Glucose Monitoring - PMC. (n.d.). Retrieved from [Link]

Sources

Foundational

Physicochemical Profiling and Mechanistic Elucidation of N-Depiperidin-3-amine Linagliptin Dimer

An In-Depth Technical Guide for Analytical Characterization and Quality Control Executive Summary In the lifecycle of active pharmaceutical ingredients (APIs), the identification and control of degradation products are p...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Analytical Characterization and Quality Control

Executive Summary

In the lifecycle of active pharmaceutical ingredients (APIs), the identification and control of degradation products are paramount to ensuring drug efficacy and patient safety. Linagliptin, a highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor, exhibits specific structural vulnerabilities under forced degradation conditions[1]. Among its complex impurity profile, the N-Depiperidin-3-amine Linagliptin Dimer (CAS: 2253964-98-4) stands out as a critical high-molecular-weight degradant[2].

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic structural listing. This guide deconstructs the causality of this impurity's formation—specifically the acid-catalyzed aza-enolization and subsequent hydrolytic cleavage—and provides a self-validating experimental framework for its isolation and orthogonal characterization.

The Degradation Landscape & Mass Balance Causality

Linagliptin (C₂₅H₂₈N₈O₂) contains a purine-based core linked to a 3-aminopiperidine moiety. While stable under neutral and photolytic conditions, it is highly susceptible to acidic and oxidative stress[3].

The formation of the N-Depiperidin-3-amine Linagliptin Dimer is not a single-step anomaly but a sequential degradation cascade. When subjected to acidic environments, the tertiary nitrogen atoms in the linagliptin structure undergo protonation. This triggers an acid-catalyzed aza-enolization , forming a highly reactive Schiff base[4]. This electrophilic intermediate is subsequently attacked by the nucleophilic amine of a second linagliptin monomer, forging an intact dimer[4].

However, under sustained thermal and acidic stress, the C-N bond connecting the purine core to one of the 3-aminopiperidine rings becomes labile. The hydrolytic cleavage and departure of one 3-aminopiperidine leaving group (C₅H₁₂N₂) results in the final N-Depiperidin-3-amine Linagliptin Dimer [2].

Quantitative Mass Balance Analysis

To understand the physicochemical nature of this impurity, we must look at the exact mass balance of the degradation pathway.

CompoundMolecular FormulaMolecular WeightMass Difference (Δ)Mechanistic Event
Linagliptin (Monomer) C₂₅H₂₈N₈O₂472.54 g/mol N/AAPI Baseline
Intact Linagliptin Dimer C₅₀H₅₆N₁₆O₄945.08 g/mol + 472.54 g/mol Dimerization
3-Aminopiperidine C₅H₁₂N₂100.16 g/mol N/AHydrolytic Cleavage
N-Depiperidin-3-amine Dimer C₄₅H₄₄N₁₄O₄844.92 g/mol - 100.16 g/mol Depiperidination

Physicochemical Properties of the Impurity

Understanding the physicochemical properties of this impurity is critical for developing robust High-Performance Liquid Chromatography (HPLC) methods. Due to its high molecular weight and the loss of one ionizable amine group compared to the intact dimer, its partition coefficient and retention time shift significantly.

PropertyValue
Chemical Name N-Depiperidin-3-amine Linagliptin Dimer
CAS Number 2253964-98-4[2]
Molecular Formula C₄₅H₄₄N₁₄O₄[5]
Molecular Weight 844.92 g/mol [5]
Appearance Off-white to pale yellow solid powder
Solubility Soluble in DMSO and Methanol; Insoluble in Water
Storage Conditions 2-8°C (Refrigerator), protect from light and moisture

Mechanistic Pathway Visualization

The following diagram illustrates the logical flow of the chemical transformations, mapped from the baseline API to the final isolated impurity.

Pathway A Linagliptin Monomer (API) B Acidic Stress (H+) & Thermal Exposure A->B E Nucleophilic Attack (by 2nd Monomer) A->E 2nd Molecule C Protonation & Aza-enolization B->C D Reactive Schiff Base Intermediate C->D D->E F Linagliptin Dimer (Intermediate) E->F G Hydrolytic Cleavage (- Piperidin-3-amine) F->G H N-Depiperidin-3-amine Linagliptin Dimer G->H

Mechanistic pathway of acid-catalyzed dimerization and depiperidination of Linagliptin.

Self-Validating Experimental Protocol: Isolation & Characterization

To confidently identify process-related impurities[6], analytical laboratories must employ a self-validating system. This means the isolation methodology must preserve the integrity of the degradant, and the detection methods must be orthogonal (e.g., Mass Spectrometry for molecular weight, NMR for spatial atomic arrangement).

Step-by-Step Methodology

Step 1: Forced Degradation (Acidic Stress)

  • Action: Dissolve 50 mg of Linagliptin API in 10 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Causality: The 60°C thermal energy is required to overcome the activation energy barrier for dimerization. The 0.1 N HCl provides the necessary protons to induce the aza-enolization cascade[4]. Lower temperatures or weaker acids typically yield only minor monomeric hydrolysis products.

Step 2: Quenching and Sample Preparation

  • Action: Immediately cool the solution to 4°C and neutralize to pH 7.0 using 0.1 N NaOH.

  • Causality: If the sample remains acidic during the subsequent concentration steps, secondary degradation (such as the complete destruction of the purine core) will occur. Neutralization "freezes" the impurity profile, ensuring the N-Depiperidin-3-amine dimer remains intact.

Step 3: Preparative HPLC Isolation

  • Action: Inject the neutralized sample into a Prep-HPLC system utilizing a C18 column. Use a mobile phase of 10 mM Ammonium Acetate (pH 6.5) and Acetonitrile in a gradient elution. Collect the fraction corresponding to the dimer.

  • Causality: Ammonium acetate is chosen over phosphate buffers because it is volatile. This allows for the direct lyophilization of the collected fractions without leaving inorganic salt residues, which would severely suppress ionization in the downstream LC-HRMS analysis.

Step 4: Orthogonal Validation (LC-HRMS & NMR)

  • Action: Reconstitute the lyophilized powder in Methanol. Analyze via[1] using Electrospray Ionization in positive mode (ESI+). Follow up with ¹H-NMR and ¹³C-NMR.

  • Causality: ESI+ is utilized because the multiple basic nitrogen atoms in the dimer readily accept protons, yielding a strong [M+H]⁺ signal at m/z 845.36. NMR is mandatory to validate the loss of the specific aliphatic signals corresponding to the missing 3-aminopiperidine ring, confirming the "N-Depiperidin" structural assignment.

Workflow S1 Sample Preparation S2 Forced Degradation (0.1N HCl, 60°C) S1->S2 S3 Prep-HPLC Isolation S2->S3 S4 LC-HRMS Analysis S3->S4 S5 NMR Structural Elucidation S3->S5 S6 Impurity Certification S4->S6 S5->S6

Self-validating experimental workflow for impurity isolation and LC-HRMS characterization.

Regulatory & Quality Control Implications

Under the International Council for Harmonisation (ICH) guidelines Q3A(R2) and Q3B(R2), any impurity present in a drug substance at a level greater than 0.10% (for maximum daily doses ≤ 2g) must be structurally identified and characterized[6].

Because the N-Depiperidin-3-amine Linagliptin Dimer forms readily under acidic conditions, its presence serves as a direct indicator of poor pH control during API synthesis, formulation, or improper storage conditions. Quality Control (QC) laboratories must implement validated LC-PDA-MS methods to monitor the m/z 845 signal, ensuring the final pharmaceutical product remains within regulatory safety thresholds.

References

  • Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques International Journal of Molecular Sciences (via PMC/NIH)[Link]

  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin Molecules (MDPI)[Link]

  • N-Depiperidin-3-amine Linagliptin Dimer (CAS 2253964-98-4) Reference Standard Veeprho Pharmaceuticals[Link]

  • Linagliptin Impurities and Physicochemical Data Pharmaffiliates Analytics & Synthetics[Link]

Sources

Exploratory

A Senior Application Scientist's Guide to the In Silico Toxicological Assessment of N-Depiperidin-3-amine Linagliptin Dimer

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary In pharmaceutical development, the rigorous assessment of impurities is not merely a regulatory hurdle but a fundamental componen...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In pharmaceutical development, the rigorous assessment of impurities is not merely a regulatory hurdle but a fundamental component of ensuring patient safety. Novel impurities, such as the process-related or degradation product N-Depiperidin-3-amine Linagliptin Dimer, often lack empirical toxicological data. This guide presents a scientifically grounded, in silico workflow to predict the toxicological profile of such uncharacterized molecules. By leveraging a suite of computational tools and adhering to internationally recognized guidelines, specifically the ICH M7 framework for mutagenic impurities, we can construct a robust, data-driven safety assessment. This document details the strategic application of Quantitative Structure-Activity Relationship ((Q)SAR) models, read-across analysis, and established software platforms to evaluate key toxicological endpoints, providing a reliable, efficient, and ethically responsible alternative to traditional testing methods.

The Imperative of Impurity Profiling in Drug Safety

The therapeutic efficacy of an Active Pharmaceutical Ingredient (API) like Linagliptin is intrinsically linked to its purity.[][2] Throughout the synthesis, formulation, and storage of a drug product, a variety of related substances, or impurities, can emerge.[3][4] These can include synthetic by-products, degradation products, or metabolites.[5][6][7] While most are benign, some impurities can possess inherent toxicity, including mutagenicity, which poses a potential carcinogenic risk to patients.[8] Regulatory bodies worldwide, through frameworks like the International Council for Harmonisation (ICH) guidelines Q3A and Q3B, mandate the identification, reporting, and qualification of impurities above specific thresholds.[5][7]

For impurities that are DNA reactive, the standard qualification thresholds are insufficient.[8][9] The ICH M7 guideline provides a specific framework for these, introducing the concept of the Threshold of Toxicological Concern (TTC)—a level of exposure (1.5 µ g/day ) below which the carcinogenic risk is considered negligible.[8][9] This guide focuses on N-Depiperidin-3-amine Linagliptin Dimer, a known impurity of Linagliptin[10][11], as a case study for applying modern in silico toxicological assessment.

The In Silico Toxicology Paradigm: A Regulatory-Accepted Approach

In silico toxicology has evolved from a screening tool to a cornerstone of modern safety assessment, driven by the "3Rs" principle (Replacement, Reduction, and Refinement of animal testing) and its formal endorsement in regulatory guidelines.[12][13][14] The ICH M7 guideline, in a landmark move, explicitly accepts the use of computational (Q)SAR models for the initial hazard assessment of mutagenic impurities.[8][12]

The core principle is that the biological activity of a chemical is directly related to its molecular structure.[15] (Q)SAR models formalize this by using algorithms and statistical methods to correlate structural features (molecular descriptors) with toxicological outcomes.[15][16]

Pillars of In Silico Assessment:

  • (Q)SAR Models: These computational models predict the toxicity of a chemical based on its structure. ICH M7 recommends a dual-methodology approach for mutagenicity assessment:

    • Expert Rule-Based Systems: These models contain knowledge derived from human experts, encoding structural alerts (substructures known to be associated with toxicity) into a series of rules.

    • Statistical-Based Systems: These models are built by training algorithms on large datasets of chemicals with known experimental toxicity data, allowing them to learn complex structure-activity relationships.[17]

  • Read-Across: This is a data gap-filling technique based on the assumption that structurally similar substances will have similar toxicological properties.[18] By identifying well-characterized analogs to the target impurity, we can infer its potential toxicity.[18][19][20][21] This is a powerful tool, particularly for non-mutagenic endpoints.

Characterization of the Target Molecule

The first critical step is to define the exact chemical structure of the target molecule.

Target Molecule: N-Depiperidin-3-amine Linagliptin Dimer CAS Number: 2253964-98-4[10][22] Molecular Formula: C₄₅H₄₄N₁₄O₄[22] Chemical Name: (R)-7-(But-2-yn-1-yl)-8-(3-((7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino)piperidin-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione[10]

For computational analysis, the structure must be converted into a machine-readable format, such as the Simplified Molecular Input Line Entry System (SMILES) string.

SMILES: CC1=NC(CN2C(N(C3=C(C2=O)N(CC#CC)C(N4CNC5=NC(N(C)C(N6CC7=NC8=CC=CC=C8C(C)=N7)=O)=C(C6=O)N5CC#CC)=N3)C)=O)=NC9=CC=CC=C91[22]

This SMILES string is the digital key that unlocks the entire in silico assessment process.

A Step-by-Step In Silico Assessment Workflow

cluster_0 Phase 1: Input & Mutagenicity Assessment (ICH M7) cluster_1 Phase 2: General Toxicity & Final Assessment A 1. Obtain SMILES for N-Depiperidin-3-amine Linagliptin Dimer B 2. Run (Q)SAR Analysis (Two Complementary Models) A->B C 2a. Expert Rule-Based Model (e.g., Derek Nexus, Toxtree) B->C D 2b. Statistical-Based Model (e.g., Sarah Nexus, CASE Ultra) B->D E 3. Consolidate Predictions C->E D->E F 4. Assign ICH M7 Class E->F G 5. Is Impurity Class 4 or 5 (Non-Mutagenic)? F->G H 6. Assess Other Endpoints via Read-Across (OECD QSAR Toolbox) G->H Yes L Control at TTC or Compound-Specific Limit G->L No (Class 1, 2, or 3) I 7. Identify Structural Analogs with Known Data H->I J 8. Justify Analog Similarity & Predict Toxicity I->J K 9. Synthesize All Data & Generate Final Report J->K

Fig. 1: In Silico Toxicity Assessment Workflow.
Protocol: Mutagenicity Assessment (ICH M7)

The primary concern for a novel impurity is its potential for bacterial mutagenicity, a key indicator of carcinogenic risk.[8] The ICH M7 guideline mandates a structured approach.[9][23]

Methodology: Two complementary (Q)SAR methodologies—one expert rule-based and one statistical-based—must be used.[17][24] A prediction of mutagenic potential is considered positive if it is supported by either methodology.

Step-by-Step Protocol:

  • Platform Selection: Utilize a platform that includes both types of models. Commercially available software like Lhasa Limited's Derek Nexus and Sarah Nexus are industry standards. Freely available tools like Toxtree (rule-based)[25][26] and the OECD QSAR Toolbox (which can incorporate various models) offer accessible alternatives.[27][28]

  • Input: Input the SMILES string for N-Depiperidin-3-amine Linagliptin Dimer into the selected software.

  • Execution (Expert Rule-Based):

    • The software (e.g., Toxtree using the Benigni/Bossa rulebase) will analyze the molecule for "structural alerts"—substructures known to react with DNA.[29]

    • Rationale: This approach provides a mechanistic basis for the prediction. If a known reactive moiety is present, the system will flag it.

  • Execution (Statistical-Based):

    • The software compares the target molecule to a large library of compounds with known Ames test results.[16][30]

    • It identifies structurally similar compounds and, based on their known activity, calculates the probability of the target molecule being mutagenic.

    • Rationale: This method can identify potential mutagens even if they lack a well-defined structural alert, leveraging the collective knowledge of vast experimental datasets.

  • Interpretation and Classification: The results are used to classify the impurity according to ICH M7.[31]

Table 1: ICH M7 Classification Based on In Silico & Experimental Data

ClassMutagenic PotentialCarcinogenicity DataRequired Action
Class 1 MutagenicKnown CarcinogenControl to compound-specific acceptable intake.
Class 2 MutagenicUnknown CarcinogenicityControl at or below the TTC (1.5 µ g/day ).[8]
Class 3 Alerting structure, but with insufficient data to classifyN/ARequires Ames test. If positive, treat as Class 2.
Class 4 Mutagenic in a class of the API or related compounds, but non-mutagenic for the impurityN/ATreat as a non-mutagenic impurity.
Class 5 No structural alerts or predicted non-mutagenicN/ATreat as a non-mutagenic impurity.

A conclusive in silico prediction of "non-mutagenic" from both a rule-based and statistical-based model allows the impurity to be classified as Class 5, requiring no further genotoxicity testing and controlled according to ICH Q3A/B guidelines.[12][31]

Protocol: General Toxicity Assessment via Read-Across

If the impurity is determined to be non-mutagenic (Class 4 or 5), other toxicological endpoints (e.g., organ toxicity, developmental toxicity) should still be considered. The read-across methodology, facilitated by the OECD QSAR Toolbox, is the preferred method.[27][28]

Methodology: The principle is to identify one or more structurally similar source chemicals (analogs) with reliable in vivo data and use that data to make a qualitative or quantitative prediction for the target chemical.[21]

Step-by-Step Protocol using the OECD QSAR Toolbox:

  • Input: Enter the target chemical's structure (N-Depiperidin-3-amine Linagliptin Dimer) into the Toolbox.[32]

  • Profiling: Run the built-in profilers (e.g., structural alerts, mechanisms of action). This step categorizes the chemical based on its structural features and potential to cause toxicity.[32]

  • Identify Analogs: The Toolbox searches its extensive databases for chemicals that fit the same profile. The user defines the category by selecting the most relevant analogs.

  • Data Gap Filling: The system retrieves the experimental data available for the selected analogs for the endpoint of interest (e.g., repeated dose toxicity).

  • Justify Read-Across: This is the most critical step. The scientist must provide an expert justification for why the chosen analogs are appropriate. This includes:

    • Structural Similarity: Are the core scaffolds and key functional groups similar?

    • Metabolic Similarity: Will the target and source chemicals be metabolized via similar pathways? The Toolbox has simulators to aid this analysis.

    • Mechanism of Action: Do they operate through the same toxicological mechanism?

  • Prediction: Based on the analog data, a prediction is made for the target impurity. This could be a qualitative assessment (e.g., "not expected to be a developmental toxicant") or a quantitative one (e.g., predicting a No-Observed-Adverse-Effect-Level, or NOAEL).

cluster_0 Read-Across Justification cluster_1 Prediction Target Target Impurity (N-Depiperidin-3-amine Linagliptin Dimer) Justification Weight of Evidence Justification Target->Justification Analog1 Source Analog 1 (e.g., Linagliptin) Analog1->Justification Analog2 Source Analog 2 (e.g., Related Dimer) Analog2->Justification Analog3 Source Analog 3 (e.g., Building Block) Analog3->Justification Prediction Predicted Toxicity Profile for Target Impurity Justification->Prediction Based on similar structure, metabolism, and mechanism

Fig. 2: Logical Framework for Read-Across Analysis.

Data Synthesis and Reporting

The final step is to synthesize all computational predictions into a clear, concise report. All findings should be tabulated for easy review.

Table 2: Summary of In Silico Toxicological Predictions for N-Depiperidin-3-amine Linagliptin Dimer

Toxicological EndpointPrediction MethodResultConfidence LevelJustification / Notes
Bacterial Mutagenicity (Q)SAR: Expert Rule-Based[Predicted Negative/Positive][High/Medium/Low][e.g., No structural alerts for mutagenicity identified by Toxtree.]
Bacterial Mutagenicity (Q)SAR: Statistical-Based[Predicted Negative/Positive][High/Medium/Low][e.g., Prediction based on a training set of X structurally similar compounds.]
ICH M7 Conclusion Combined (Q)SAR[Class 3, 4, or 5] HighBased on concordant/discordant results from two complementary models.
Carcinogenicity Read-Across[Predicted Negative/Positive][Medium/Low][e.g., Based on non-carcinogenic parent drug Linagliptin and lack of genotoxic alerts.]
Developmental Toxicity Read-Across[Predicted Negative/Positive][Medium/Low][e.g., Inferred from data on structural analogs X and Y.]

Limitations and the Role of Expert Review

References

  • M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. U.S. Food and Drug Administration. [Link]

  • OECD QSAR Toolbox. Organisation for Economic Co-operation and Development. [Link]

  • Guidance for Industry Q3A Impurities in New Drug Substances. U.S. Food and Drug Administration. [Link]

  • Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals. PMC. [Link]

  • Dynamic QSAR modeling for predicting in vivo genotoxicity and inflammation induced by nanoparticles and advanced materials: a time-dose-property/response approach. PMC. [Link]

  • Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2). International Council for Harmonisation. [Link]

  • Understanding the Classification of Potentially Mutagenic Impurities as per ICH M7 Guidelines. Veeprho. [Link]

  • Toxic hazard estimation (ToxTree©). Labcorp. [Link]

  • Use of In Silico Methods for Regulatory Toxicological Assessment of Pharmaceutical Impurities. PubMed. [Link]

  • M7 (R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Toxtree – Toxic Hazard Estimation by decision tree approach. [Link]

  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. PMC. [Link]

  • Evaluation of Existing QSAR Models and Structural Alerts and Development of New Ensemble Models for Genotoxicity Using a Newly Compiled Experimental Dataset. PMC. [Link]

  • ANDAs: Impurities in Drug Products. U.S. Food and Drug Administration. [Link]

  • List of identified degradation products of linagliptin (relative retention time (RRT)). ResearchGate. [Link]

  • IN-SILICO TOXICITY PREDICTION TOOLS: A REVIEW OF TECHNIQUES AND APPLICATIONS. World Journal of Pharmaceutical Research. [Link]

  • Guidance for Industry Q3B(R2) Impurities in New Drug Products. U.S. Food and Drug Administration. [Link]

  • How to Use Toxtree to Determine Cramer Class and Estimate Toxic Hazard. ChemSafetyPRO. [Link]

  • Use of analogues and read-across in risk assessment. Government of Canada. [Link]

  • Toxtree for Windows - Free download and software reviews. CNET. [Link]

  • Evaluation of Existing QSAR Models and Structural Alerts and Development of New Ensemble Models for Genotoxicity Using a Newly Compiled Experimental Dataset. U.S. EPA. [Link]

  • FDA evaluation of impurities in generics. GaBI. [Link]

  • Review of Software Tools for Toxicity Prediction. JRC Publications Repository. [Link]

  • In silico ADME and Toxicity Prediction of Ceftazidime and Its Impurities. Frontiers in Pharmacology. [Link]

  • In Silico Toxicity Prediction. PozeSCAF. [Link]

  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. PubMed. [Link]

  • QSAR Toolbox - workflow and major functionalities. PubMed. [Link]

  • Use of Computational Models to Predict the Toxicity of Compounds Released from Medical Device Materials. U.S. Food and Drug Administration. [Link]

  • FDA Guidance for Industry: ANDAs: Impurities in Drug Products. ECA Academy. [Link]

  • Linagliptin-impurities. Pharmaffiliates. [Link]

  • In Silico Approach for the Identification and Control of Potential Mutagenic Impurities in Drug Substances: A Lansoprazole Case Study. ACS Publications. [Link]

  • Deciphering Linagliptin Impurities: Ensuring Drug Purity and Effectiveness in Diabetes Management. Veeprho. [Link]

  • Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. PMC. [Link]

  • N-Depiperidin-3-amine Linagliptin Dimer | CAS 2253964-98-4. Veeprho. [Link]

  • Illustrative examples with the OECD QSAR Toolbox workflow. European Chemicals Agency. [Link]

  • Read-Across: A Practical New Approach Methodology for Food Safety Assessments. Food Safety Magazine. [Link]

  • Tutorial on how to predict skin sensitisation potential by automated workflow. OECD (Q)SAR Toolbox v.4.4.1. [Link]

  • Read-Across – State of the art and next level!. ToxMinds. [Link]

  • Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. PubMed. [Link]

  • Towards grouping concepts based on new approach methodologies in chemical hazard assessment: the read-across approach of the EU-ToxRisk project. PubMed. [Link]

  • Read-Across Methodology in Toxicological Risk Assessment. Fraunhofer-Publica. [Link]

  • OECD QSAR Toolbox v.4.1. [Link]

  • Datasets Construction and Development of QSAR Models for Predicting Micronucleus In Vitro and In Vivo Assay Outcomes. MDPI. [Link]

Sources

Foundational

Pharmacokinetic Impact of N-Depiperidin-3-amine Linagliptin Dimer Impurities: A Comprehensive Technical Guide

Executive Summary In the late-stage development and commercial manufacturing of dipeptidyl peptidase-4 (DPP-4) inhibitors, the control of complex degradation products is paramount. Linagliptin, a xanthine-based DPP-4 inh...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the late-stage development and commercial manufacturing of dipeptidyl peptidase-4 (DPP-4) inhibitors, the control of complex degradation products is paramount. Linagliptin, a xanthine-based DPP-4 inhibitor, is susceptible to specific degradation pathways under acidic, oxidative, or prolonged storage conditions[1]. Among the most structurally complex degradants is the N-Depiperidin-3-amine Linagliptin Dimer (CAS: 2253964-98-4).

This whitepaper provides an in-depth analysis of how this specific dimeric impurity alters the pharmacokinetic (PK) landscape of the active pharmaceutical ingredient (API). By bridging structural biology with self-validating analytical methodologies, this guide equips analytical chemists and toxicologists with the mechanistic understanding required to profile, quantify, and assess the regulatory impact of high-molecular-weight gliptin impurities.

Structural Biology & Chemical Logic

To understand the PK impact of an impurity, we must first deconstruct its chemical identity. Linagliptin has a molecular weight of 472.54 g/mol . A standard linagliptin dimer typically exhibits a mass of ~945 g/mol . However, the N-Depiperidin-3-amine Linagliptin Dimer possesses a molecular formula of C45​H44​N14​O4​ and a mass of 844.94 g/mol .

The Causality of the Mass Shift: The ~100 Da difference between a standard dimer and this specific impurity indicates the cleavage and loss of one piperidin-3-amine moiety during the dimerization process. This is a critical structural event because the 3-aminopiperidine group is the primary pharmacophore responsible for anchoring linagliptin into the S2 pocket of the DPP-4 enzyme via hydrogen bonding with Glu205 and Glu206.

Consequently, the loss of this group, combined with the massive steric bulk of the dimer, effectively abolishes DPP-4 target affinity. The impurity transitions from a targeted therapeutic agent to a high-molecular-weight xenobiotic.

Quantitative Physicochemical Comparison
ParameterLinagliptin (API)N-Depiperidin-3-amine Dimer
Molecular Formula C25​H28​N8​O2​ C45​H44​N14​O4​
Molecular Weight 472.54 g/mol 844.94 g/mol
DPP-4 Affinity High (IC50 ~1 nM)Negligible (Steric hindrance/Loss of pharmacophore)
Lipinski's Rule of 5 CompliantViolates (MW > 500, High Lipophilicity)
Formation Pathway N/AAcidic/Oxidative stress, Synthesis artifact[2]

Pharmacokinetic Alterations (ADME Profile)

The structural divergence of the dimer fundamentally rewrites its ADME (Absorption, Distribution, Metabolism, Excretion) profile compared to the parent API. Linagliptin is known for its rapid absorption, non-linear pharmacokinetics, and primary elimination via the biliary route (feces)[3].

  • Absorption: The dimer's mass (844.94 g/mol ) severely restricts paracellular and transcellular intestinal permeability. Unlike linagliptin, which achieves peak plasma concentrations in 1.5–2.0 hours[3], the dimer is expected to exhibit near-zero oral bioavailability, remaining trapped in the gastrointestinal lumen.

  • Distribution: If systemic exposure occurs (e.g., via intravenous qualification studies), the dimer's extreme lipophilicity drives high plasma protein binding (>99%) and potential sequestration in hepatic tissues, altering the volume of distribution ( Vd​ ).

  • Metabolism & Excretion: Linagliptin undergoes minimal metabolism and is excreted largely unchanged[3]. The dimer, due to its size, may act as an inhibitor or substrate for hepatic efflux transporters (like P-glycoprotein), potentially causing localized hepatotoxicity or altering the clearance of the parent API through competitive transporter binding.

ADME_Comparison Lina Linagliptin (API) MW: 472.5 Da Abs_L Rapid Absorption (P-gp Substrate) Lina->Abs_L Dimer N-Depiperidin-3-amine Dimer MW: 844.9 Da Abs_D Poor Absorption (Lipinski Violation) Dimer->Abs_D Dist_L Extensive Tissue Distribution Abs_L->Dist_L Dist_D Intestinal Trapping / Hepatic Accumulation Abs_D->Dist_D Target_L DPP-4 Inhibition (S2 Pocket Binding) Dist_L->Target_L Target_D Loss of Efficacy (Pharmacophore Lost) Dist_D->Target_D

Fig 1. Comparative ADME and pharmacodynamic pathways of Linagliptin versus its Dimer impurity.

Self-Validating Experimental Protocols

To empirically prove the PK impact of the N-Depiperidin-3-amine Dimer, laboratories must utilize self-validating systems. A protocol is only trustworthy if it contains internal mechanisms to prove the assay functioned correctly, regardless of the test article's outcome.

Protocol A: Bidirectional Caco-2 Permeability Assay

Causality & Rationale: To confirm the hypothesis that the dimer's high molecular weight prevents intestinal absorption, we measure apparent permeability ( Papp​ ). We utilize a bidirectional assay (Apical-to-Basolateral and Basolateral-to-Apical) to calculate the efflux ratio, determining if the dimer interacts with P-glycoprotein (P-gp).

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days to ensure full differentiation and tight junction formation.

  • Self-Validation Spiking: Prepare a dosing solution containing the Dimer (10 µM), alongside Atenolol (50 µM, low-permeability paracellular marker) and Propranolol (20 µM, high-permeability transcellular marker). Logic: If Propranolol fails to cross, the cells are dead. If Atenolol crosses rapidly, the tight junctions are compromised. This internally validates the monolayer integrity.

  • Dosing: Apply the dosing solution to the Apical chamber (for A B) or Basolateral chamber (for B A).

  • Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots from the receiver compartment at 30, 60, 90, and 120 minutes. Replace with fresh buffer to maintain sink conditions.

  • Quantification: Analyze samples via LC-MS/MS (Protocol B). Calculate Papp​=(dQ/dt)/(C0​×A) .

Protocol B: LC-MS/MS Structural Elucidation & Quantification

Causality & Rationale: The dimer's large mass and multiple basic nitrogen atoms dictate its ionization behavior. Standard UV detection lacks the specificity required for trace impurity quantification in biological matrices. We utilize Electrospray Ionization in positive mode (ESI+) with a slightly acidic mobile phase to force protonation, yielding a highly stable doubly charged ion [M+2H]2+ .

Step-by-Step Methodology:

  • Sample Preparation: Precipitate proteins from the Caco-2 aliquots using ice-cold acetonitrile containing an isotopically labeled internal standard (e.g., Linagliptin-d3). Centrifuge at 14,000 x g for 10 minutes.

  • Chromatographic Separation: Inject 5 µL onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient Logic: Initiate at 5% B to retain polar components, ramping to 95% B over 5 minutes to elute the highly lipophilic dimer.

  • Mass Spectrometry (MRM Mode):

    • Target the doubly charged precursor ion for the dimer at m/z 423.5 (844.94 / 2 + protons).

    • Optimize collision energy to monitor the transition to stable product ions (e.g., cleavage of the remaining piperidine ring).

Protocol_Workflow Step1 Sample Prep & Spiking (Internal Standard Added) Step2 Caco-2 Permeability Assay (Atenolol/Propranolol Controls) Step1->Step2 Step3 LC-MS/MS Quantification (MRM Mode) Step2->Step3 Step4 Data Validation (Mass Balance Check) Step3->Step4

Fig 2. Self-validating experimental workflow for PK profiling of dimeric impurities.

Expected Assay Validation Parameters
CompoundAssay RoleExpected Papp​ ( 10−6 cm/s)
Propranolol High Permeability Control> 20.0
Atenolol Low Permeability Control< 1.0
Linagliptin API Reference~ 5.0 - 10.0
Dimer Impurity Test Article< 0.5 (Predicted)

Regulatory & Toxicological Implications

Under ICH Q3A/Q3B guidelines, impurities exceeding the qualification threshold (typically 0.15% or 1.0 mg per day intake) require toxicological assessment. Because the N-Depiperidin-3-amine Linagliptin Dimer is a degradation product formed under specific stress conditions[1], its control strategy must be robust.

While the loss of the pharmacophore and high molecular weight mitigate the risk of off-target systemic receptor activation (due to lack of absorption), the primary regulatory concern shifts to gastrointestinal local toxicity and immunogenicity . Dimeric structures of APIs are notorious for acting as haptens, potentially triggering immune responses if they interact with gut-associated lymphoid tissue (GALT). Therefore, demonstrating negligible systemic absorption via the protocols outlined above is the most scientifically sound pathway to justify higher specification limits if the impurity cannot be purged during manufacturing.

Conclusion

The N-Depiperidin-3-amine Linagliptin Dimer represents a fascinating intersection of chemical degradation and pharmacokinetic limitation. By losing its critical piperidin-3-amine moiety and doubling in size, the molecule sacrifices its therapeutic efficacy and systemic bioavailability. For drug development professionals, managing this impurity requires moving beyond simple chromatographic integration; it demands a holistic understanding of how structural bulk dictates biological fate. Utilizing self-validating in vitro models ensures that regulatory submissions regarding this impurity are grounded in unassailable scientific logic.

References

  • Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques PMC (National Institutes of Health)[Link]

  • Pharmacokinetic and pharmacodynamic evaluation of linagliptin for the treatment of type 2 diabetes mellitus, with consideration of Asian patient populations PMC (National Institutes of Health)[Link]

Sources

Exploratory

Receptor Binding Affinity and Structural Kinetics of N-Depiperidin-3-amine Linagliptin Dimer: A Mechanistic Evaluation

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary Linagliptin is a highly potent, selective, and long-acting dipeptidyl peptidas...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

Linagliptin is a highly potent, selective, and long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor utilized in the management of type 2 diabetes mellitus[]. During the synthesis and degradation profiling of the active pharmaceutical ingredient (API), specific high-molecular-weight impurities can emerge. One of the most structurally significant of these is the N-Depiperidin-3-amine Linagliptin Dimer (CAS: 2253964-98-4) , a dimeric species characterized by a molecular weight of 844.92 g/mol and the critical absence of a free 3-aminopiperidine moiety[2].

As a Senior Application Scientist, evaluating the receptor binding affinity of this dimer is not merely a regulatory checkbox; it is a fundamental mechanistic requirement. Understanding how the structural loss of the 3-aminopiperidine ring impacts the thermodynamics and kinetics of DPP-4 binding provides essential insights into the impurity's pharmacological safety profile. This whitepaper deconstructs the structural biology of the DPP-4 active site, quantifies the binding kinetics of the dimer, and provides field-proven, self-validating protocols for affinity determination.

Structural Biology of the DPP-4 Active Site

To understand the binding failure of the N-Depiperidin-3-amine dimer, we must first analyze the structural perfection of the Linagliptin monomer. DPP-4 is a serine protease that cleaves dipeptides from the N-terminus of substrates like GLP-1. Its active site is divided into distinct subsites:

  • S1 Pocket (Hydrophobic): A deep pocket composed of Tyr631, Val656, Trp659, Tyr662, and Val711. In Linagliptin, the butynyl group anchors here[3].

  • S1' and S2' Pockets: Linagliptin engages the S2' pocket via π−π stacking between its quinazoline ring and Trp629, while the xanthine core stacks with Tyr547 in the S1' pocket[3].

  • S2 Pocket (The Catalytic Anchor): This is the most critical recognition site, formed by Arg125, Tyr666, and the highly negatively charged tandem dyad of Glu205 and Glu206 [3].

The Role of the 3-Aminopiperidine Moiety

In the functional Linagliptin API, the primary amine of the 3-aminopiperidine group mimics the N-terminus of the natural peptide substrate. It penetrates the S2 pocket and forms a dense network of charge-reinforced hydrogen bonds (salt bridges) with Glu205, Glu206, and Tyr662[4]. This specific interaction is the thermodynamic driver that grants Linagliptin its extraordinary picomolar affinity ( Kd​≈6.6 pM ) and exceptionally slow dissociation rate ( koff​=5.1×10−5 s−1 )[4].

Mechanistic Impact of Dimerization

The N-Depiperidin-3-amine Linagliptin Dimer represents a catastrophic loss of this structural synergy. By either lacking the piperidine ring entirely on one monomeric face or obscuring it within the dimer linkage, the molecule is stripped of its primary amine[2].

  • Loss of Electrostatic Anchoring: Without the protonated primary amine, the dimer cannot form the requisite salt bridges with the Glu205/Glu206 dyad[5]. The S2 pocket remains unoccupied or weakly engaged, collapsing the binding free energy ( ΔG ).

  • Steric Hindrance: The dimeric bulk (MW 844.92 g/mol ) creates severe steric clashes against the narrow entrance of the DPP-4 catalytic cleft, preventing the remaining pharmacophores (e.g., the xanthine or quinazoline rings) from achieving the necessary depth for π−π stacking[2].

Quantitative Binding & Kinetic Parameters

The following table synthesizes the kinetic divergence between the functional API and the dimer impurity, demonstrating a complete collapse in pharmacological activity.

ParameterLinagliptin (Monomer API)N-Depiperidin-3-amine DimerMechanistic Implication
Molecular Weight 472.54 g/mol 844.92 g/mol Dimer bulk induces severe steric clash at the active site cleft.
S2 Pocket Engagement Yes (Glu205/Glu206)NoComplete loss of the critical charge-reinforced salt bridge.
Equilibrium Dissociation Constant ( Kd​ ) ∼6.6 pM >100,000 -fold loss in binding affinity.
Dissociation Rate ( koff​ ) 5.1×10−5 s−1 >1.0 s−1 Dimer exhibits a rapid off-rate, unable to sustain target residence.
Enzymatic IC50​ ∼1.0 nM The dimer is functionally inactive and poses no competitive antagonism.

Visualizing the Binding Pathway

The following diagram illustrates the divergent binding pathways between the API and the dimer, highlighting the critical failure point at the S2 pocket.

G DPP4 DPP-4 Receptor (Glu205/Glu206) Lina Linagliptin API Amine 3-Aminopiperidine Present Lina->Amine Bind1 Strong Salt Bridge (S2 Pocket) Amine->Bind1 Bind1->DPP4 High Affinity (Kd ~6.6 pM) Dimer N-Depiperidin-3-amine Dimer NoAmine Amine Absent / Steric Hindrance Dimer->NoAmine Bind2 Weak/No Interaction (S2 Pocket) NoAmine->Bind2 Bind2->DPP4 Low Affinity (Kd > µM)

Mechanistic pathway comparing DPP-4 receptor binding of Linagliptin vs. its Dimer Impurity.

Self-Validating Experimental Protocols

To empirically prove the lack of binding affinity of the N-Depiperidin-3-amine Dimer, analytical scientists must employ orthogonal techniques. The following protocols are designed with built-in causality to ensure the system is self-validating.

Protocol A: Surface Plasmon Resonance (SPR) Kinetic Profiling

Objective: Quantify the association ( kon​ ) and dissociation ( koff​ ) rate constants to determine the Kd​ .

  • Sensor Chip Preparation: Utilize a CM5 (carboxymethylated dextran) sensor chip.

    • Causality: Immobilizing the highly hydrophobic, bulky dimer (MW 844.92)[6] onto a chip leads to non-specific aggregation. By covalently attaching recombinant human DPP-4 via standard amine coupling instead, the structural integrity of the S1/S2 pockets is preserved, creating a self-validating baseline.

  • Receptor Immobilization: Activate the surface with EDC/NHS. Inject recombinant human DPP-4 (diluted in 10 mM sodium acetate, pH 4.5) to a target level of ~2000 Response Units (RU). Quench with 1 M ethanolamine.

  • Analyte Injection (Multi-Cycle Kinetics): Inject serial dilutions of the dimer (e.g., 0.1 µM to 50 µM) in HBS-EP+ running buffer (pH 7.4) containing 2% DMSO to maintain dimer solubility.

    • Causality: A multi-cycle kinetic approach is utilized over single-cycle to prevent bulk refractive index shifts (caused by the 2% DMSO) from confounding the fast dissociation phase of the low-affinity dimer.

  • Data Analysis: Subtract reference cell responses and fit the curves using a 1:1 Langmuir binding model. The expected result for the dimer is a square-wave sensorgram, indicative of rapid kon​ and koff​ with negligible overall affinity.

Protocol B: FRET-Based Enzymatic Inhibition Assay

Objective: Determine the half-maximal inhibitory concentration ( IC50​ ) under physiological conditions.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.4, 0.1% BSA). Prepare the fluorogenic substrate Gly-Pro-AMC at 50 µM.

    • Causality: Gly-Pro-AMC specifically requires the dipeptidyl peptidase activity of DPP-4 to cleave the proline bond and release the fluorescent AMC group. This ensures that only functional active-site inhibition is measured, validating the assay's specificity[5].

  • Inhibitor Incubation: In a black 96-well microplate, mix 10 µL of human DPP-4 enzyme (final concentration 0.5 nM) with 10 µL of the dimer impurity at varying concentrations ( 10−9 to 10−4 M). Incubate for 30 minutes at 37°C.

    • Causality: A 30-minute pre-incubation is critical. Endpoint assays cannot capture the slow, tight-binding kinetics characteristic of gliptins[4]. Pre-incubation allows the system to reach thermodynamic equilibrium before substrate addition.

  • Reaction Initiation & Reading: Add 30 µL of Gly-Pro-AMC to initiate the reaction. Monitor fluorescence continuously (Excitation: 350 nm, Emission: 450 nm) for 20 minutes.

  • Data Analysis: Calculate the initial velocity ( vi​ ) for each well. Plot relative velocity vs. log[Inhibitor] to derive the IC50​ . The dimer will exhibit an , confirming it does not competitively inhibit the receptor.

Conclusion

The pharmacological efficacy of Linagliptin is inextricably linked to the precise spatial orientation of its 3-aminopiperidine moiety within the DPP-4 S2 pocket. The N-Depiperidin-3-amine Linagliptin Dimer lacks this critical functional group, resulting in the complete loss of the Glu205/Glu206 electrostatic salt bridge network. Consequently, this high-molecular-weight impurity exhibits negligible receptor binding affinity and poses no risk of competitive on-target antagonism. However, its kinetic profiling remains a vital component of comprehensive drug safety and quality control workflows.

References

  • CAS NO : 2253964-98-4 | N-Depiperidin-3-amine Linagliptin Dimer - Pharmaffiliates Source: pharmaffiliates.com URL:[Link]

  • Development of Long-Acting Dipeptidyl Peptidase-4 Inhibitors: Structural Evolution and Long-Acting Determinants Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • A Single Second Shell Amino Acid Determines Affinity and Kinetics of Linagliptin Binding to Type 4 Dipeptidyl Peptidase and Fibroblast Activation Protein Source: PMC (National Institutes of Health) URL:[Link]

  • Comparative Analysis of Binding Kinetics and Thermodynamics of Dipeptidyl Peptidase-4 Inhibitors and Their Relationship to Structure Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Diabetes Mellitus: DPP4 - PDB-101 Source: rcsb.org URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Targeted Synthesis and Isolation of N-Depiperidin-3-amine Linagliptin Dimer Reference Standard

Introduction & Mechanistic Rationale Linagliptin is a highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor utilized in the management of type 2 diabetes mellitus. During the commercial manufacturing of the active ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Linagliptin is a highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor utilized in the management of type 2 diabetes mellitus. During the commercial manufacturing of the active pharmaceutical ingredient (API), stringent monitoring of process-related impurities is mandated by regulatory agencies to ensure drug safety and efficacy[].

One critical high-molecular-weight impurity generated during the final synthetic stages is the N-Depiperidin-3-amine Linagliptin Dimer (CAS: 2253964-98-4)[2][3]. Unlike oxidative homodimers of Linagliptin (which form via radical coupling and contain two piperidine rings), this specific dimer is an over-alkylation byproduct.

The Causality of Formation: The final step of Linagliptin API synthesis involves the coupling of 1-[(4-methylquinazolin-2-yl)methyl]-3-methyl-7-(2-butyn-1-yl)-8-bromoxanthine (the "8-bromo intermediate") with (R)-piperidin-3-amine[4]. If the reaction is pushed to high conversion without strict stoichiometric control, the primary amine of the newly formed Linagliptin API acts as a nucleophile. It attacks the electrophilic C8 position of an unreacted 8-bromo intermediate molecule via a bimolecular Nucleophilic Aromatic Substitution ( SN​Ar ). The result is a dimeric structure where two xanthine-quinazoline cores are bridged by a single (R)-piperidin-3-amine moiety.

ReactionMechanism A Linagliptin API (C25H28N8O2) Nucleophilic Primary Amine C Bimolecular Nucleophilic Aromatic Substitution (SNAr) Base Scavenging (K2CO3) A->C Amine attack B 8-Bromo-Xanthine Intermediate (C20H17BrN6O2) Electrophilic C8 Carbon B->C Halogen displacement D N-Depiperidin-3-amine Linagliptin Dimer (C45H44N14O4) C->D - HBr

SNAr reaction mechanism for N-Depiperidin-3-amine Linagliptin Dimer synthesis.

Chemical Identity & Target Specifications

To synthesize a reliable reference standard for analytical method validation (AMV) and Quality Control (QC), the target compound must match the exact physiochemical profile of the process impurity.

Table 1: Chemical and Physical Properties of the Reference Standard [3]

ParameterSpecification / Data
Chemical Name N-Depiperidin-3-amine Linagliptin Dimer
CAS Registry Number 2253964-98-4
Molecular Formula C45​H44​N14​O4​
Molecular Weight 844.92 g/mol
Structural Class Bridged Xanthine-Quinazoline Dimer
Target Purity (HPLC) 98.0%
Ionization (LC-MS) m/z 845.3 [M+H]+

Synthetic Protocol & Self-Validating Workflow

To deliberately synthesize this impurity as a reference standard, we simulate the over-alkylation environment by reacting pure Linagliptin with the 8-bromo intermediate under optimized thermodynamic conditions.

ExperimentalWorkflow Step1 1. Reagent Solubilization Linagliptin + 8-Bromo Int. in DMF Step2 2. Base Addition Add K2CO3 (Acid Scavenger) Step1->Step2 Step3 3. Thermal Activation Heat to 80°C for 16h Step2->Step3 Step4 4. In-Process Control (IPC) HPLC Analysis Step3->Step4 Step4->Step3 Linagliptin > 2.0% Step5 5. Aqueous Workup EtOAc Extraction & LiCl Wash Step4->Step5 Linagliptin < 2.0% Step6 6. Preparative HPLC Isolate Dimer Impurity Step5->Step6 Step7 7. Lyophilization Yield Reference Standard Step6->Step7

Experimental workflow with self-validating IPC feedback loop.

Step-by-Step Methodology

Step 1: Reagent Solubilization

  • Action: Charge 1.0 equivalent of Linagliptin API and 1.05 equivalents of the 8-bromo intermediate into a dry, nitrogen-purged reaction vessel. Add 10 volumes of anhydrous N,N-Dimethylformamide (DMF).

  • Causality: A slight stoichiometric excess of the electrophile ensures the complete consumption of the Linagliptin primary amine. DMF is selected because its high dielectric constant stabilizes the polar transition state of the SN​Ar reaction, while keeping both bulky precursors fully solvated.

Step 2: Base Addition

  • Action: Add 2.0 equivalents of finely powdered, anhydrous Potassium Carbonate ( K2​CO3​ ).

  • Causality: K2​CO3​ acts as an insoluble acid scavenger to neutralize the hydrobromic acid (HBr) generated during substitution. A mild inorganic base is strictly preferred over organic amines (e.g., DIPEA) to prevent competitive nucleophilic attack on the 8-bromo intermediate.

Step 3: Thermal Activation

  • Action: Heat the suspension to 80°C under continuous stirring for 16 hours.

  • Causality: The primary amine of Linagliptin is sterically hindered by its own piperidine ring and the adjacent bulky xanthine core. Elevated thermal energy is required to overcome the activation barrier for this sterically demanding secondary substitution.

Step 4: Self-Validating In-Process Control (IPC)

  • Action: Sample 50 µL of the reaction mixture, dilute with 1 mL of Methanol, filter, and analyze via HPLC at 225 nm.

  • Validation Criterion: The reaction is deemed complete when the Linagliptin peak area is < 2.0% . If the area is > 2.0%, continue heating for 4 additional hours and re-sample. This self-validating loop prevents mixed-fraction overlap during downstream preparative chromatography.

Step 5: Aqueous Quench and Extraction

  • Action: Cool the mixture to room temperature. Quench by pouring into 50 volumes of ice-cold purified water. Extract the aqueous layer with Ethyl Acetate (3 x 20 volumes). Wash the combined organic layers with 5% aqueous Lithium Chloride (LiCl) followed by brine.

  • Causality: The LiCl wash is highly effective at partitioning residual DMF into the aqueous phase. Removing DMF at this stage is critical to prevent solvent-front distortion and peak broadening during Preparative HPLC.

Analytical Isolation & Characterization

Concentrate the organic layer in vacuo to yield the crude dimer. Because the N-Depiperidin-3-amine Linagliptin Dimer is highly lipophilic but contains basic nitrogen centers, reverse-phase Preparative HPLC with an acidic modifier is required for isolation.

Table 2: Preparative HPLC Gradient Protocol

Time (min)Mobile Phase A (0.1% TFA in H2​O )Mobile Phase B (Acetonitrile)Flow Rate (mL/min)
0.080%20%20.0
5.080%20%20.0
25.030%70%20.0
30.010%90%20.0
35.080%20%20.0
  • Detection: UV at 225 nm.

  • Causality for TFA: Trifluoroacetic acid (TFA) ensures the protonation of the basic piperidine and quinazoline nitrogens, significantly improving peak shape and resolution from the unreacted, less basic 8-bromo intermediate.

Final Yield: Pool fractions showing >98.0% purity by analytical HPLC and lyophilize to afford the N-Depiperidin-3-amine Linagliptin Dimer as a TFA salt (white to off-white powder). Confirm identity via LC-MS (Target: m/z 845.3) and 1H-NMR (noting the integration of two distinct xanthine-quinazoline systems relative to a single piperidine multiplet).

References

  • BOC Sciences. Linagliptin Impurities.
  • SVAK Life Sciences. N-Depiperidin-3-amine Linagliptin Dimer | CAS NO: 2253964-98-4.
  • Google Patents. US9056112B2 - Process for preparation of pure linagliptin.
  • ChemScene. 2253964-98-4 | N-Depiperidin-3-amine Linagliptin Dimer.

Sources

Application

Application Note: Isolation and Characterization of N-Depiperidin-3-amine Linagliptin Dimer from Linagliptin API

Audience: Analytical Chemists, Process Development Scientists, and Regulatory Affairs Professionals Discipline: Pharmaceutical Impurity Profiling & Preparative Chromatography Introduction & Regulatory Context In the high...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Analytical Chemists, Process Development Scientists, and Regulatory Affairs Professionals Discipline: Pharmaceutical Impurity Profiling & Preparative Chromatography

Introduction & Regulatory Context

In the highly regulated landscape of pharmaceutical manufacturing, the identification, isolation, and characterization of Active Pharmaceutical Ingredient (API) impurities are mandated by ICH Q3A(R2) and Q3B(R2) guidelines. Linagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the management of type 2 diabetes, is known to form complex degradation products under specific stress conditions.

Among the most challenging impurities to isolate is the N-Depiperidin-3-amine Linagliptin Dimer (CAS: 2253964-98-4) [1]. Unlike standard dimeric impurities that consist of two intact monomeric units, this specific degradant is characterized by the loss of one 3-aminopiperidine moiety during the dimerization process. Understanding the causality of its formation and establishing a self-validating protocol for its isolation is critical for developing robust reference standards used in quality control.

Mechanistic Causality of Dimer Formation

The formation of linagliptin dimers is not a random occurrence; it is fundamentally driven by the structural vulnerabilities of the linagliptin molecule under acidic or thermal stress. As detailed in recent mass spectrometry characterization studies[2], linagliptin is susceptible to acid-catalyzed aza-enolization.

When exposed to acidic conditions (often during the deprotection phase of synthesis or prolonged storage), the xanthine core undergoes aza-enolization, creating a highly reactive intermediate. Concurrently, the cleavage of the C-N bond linking the 3-aminopiperidine ring to the core structure results in a "depiperidinated" monomer. The reactive aza-enol intermediate subsequently attacks this depiperidinated species, yielding the N-Depiperidin-3-amine Linagliptin Dimer.

Pathway Linagliptin Linagliptin API (Monomer) Acid Acidic Conditions / Thermal Stress Linagliptin->Acid Catalysis Intermediate Aza-enolization / Reactive Intermediate Acid->Intermediate Depiperidination Loss of 3-Aminopiperidine (Depiperidination) Intermediate->Depiperidination Dimer N-Depiperidin-3-amine Linagliptin Dimer (CAS: 2253964-98-4) Depiperidination->Dimer Dimerization with Monomer

Figure 1: Proposed mechanistic pathway for the formation of N-Depiperidin-3-amine Linagliptin Dimer.

Target Impurity Profile
PropertySpecification
Chemical Name N-Depiperidin-3-amine Linagliptin Dimer
CAS Number 2253964-98-4
Molecular Formula C₄₅H₄₄N₁₄O₄
Molecular Weight 844.94 g/mol
Exact Mass [M+H]⁺ ~845.37 m/z

Experimental Design & Rationale

Isolating a low-abundance impurity (<0.15%) from a complex API matrix requires a strategic, multi-phase approach.

Causality in Solvent and Column Selection: Linagliptin and its dimeric derivatives possess basic amine centers. Using a standard acidic mobile phase (e.g., 0.1% Formic Acid) in Preparative HPLC often leads to poor retention and severe peak tailing due to secondary interactions between the fully protonated amines and residual silanols on the silica stationary phase. To counteract this, our protocol utilizes a volatile alkaline buffer (10 mM Ammonium Bicarbonate, pH 8.5) . At this pH, the basic amines are partially deprotonated, significantly enhancing retention on a C18 column and ensuring sharp, well-resolved peaks. Furthermore, Ammonium Bicarbonate is fully volatile, allowing for direct lyophilization without leaving inorganic salt residues that would corrupt downstream NMR analysis.

Self-Validating System: To guarantee the integrity of the isolated compound, this protocol integrates an orthogonal self-validating loop. Fractions collected from the Preparative HPLC are not blindly pooled. Instead, they are immediately subjected to UHPLC-ESI-MS. Only fractions exhibiting the precise exact mass ([M+H]⁺ = 845.37) and a chromatographic purity >98% are advanced to lyophilization. This prevents the costly downstream contamination of the reference standard by co-eluting regioisomers.

Workflow Start Crude API / Mother Liquor Enrichment Enrichment via Liquid-Liquid Extraction Start->Enrichment PrepLC Preparative HPLC (C18, pH 8.5) Enrichment->PrepLC Fractions Fraction Collection & UHPLC-MS PrepLC->Fractions Lyophilization Desalting & Lyophilization Fractions->Lyophilization Characterization Characterization (HRMS, 1H/13C-NMR) Lyophilization->Characterization

Figure 2: End-to-end workflow for the isolation and characterization of the linagliptin dimer.

Step-by-Step Isolation Protocol

Phase 1: Impurity Enrichment

Objective: Increase the relative concentration of the dimer from <0.15% to >5% to make preparative isolation viable.

  • Source Material: Obtain 500 mL of the mother liquor from the final crystallization step of Linagliptin API production (typically an ethanol/MTBE or toluene mixture)[3][4].

  • Solvent Evaporation: Concentrate the mother liquor under reduced pressure at 45°C using a rotary evaporator until a viscous residue is formed.

  • Acidic Stress (Optional): If the natural abundance is too low, dissolve 10 g of crude Linagliptin in 100 mL of dichloromethane/ethanol (10:1). Add 0.1 M HCl and stir at 35°C for 10 hours to intentionally catalyze aza-enolization and enrich the dimer[3].

  • Liquid-Liquid Extraction: Re-dissolve the residue in 200 mL of Ethyl Acetate. Wash with 3 x 100 mL of 5% aqueous Sodium Bicarbonate to neutralize residual acids.

  • Drying: Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄), filter, and evaporate to yield the enriched crude powder.

Phase 2: Preparative HPLC Isolation

Objective: Chromatographic separation of the N-Depiperidin-3-amine Linagliptin Dimer from the monomer and other degradants.

  • Sample Preparation: Dissolve 1.0 g of the enriched crude powder in 10 mL of Dimethyl Sulfoxide (DMSO) and filter through a 0.45 µm PTFE syringe filter.

  • Chromatographic Conditions: Set up the Preparative HPLC system according to the parameters in Table 2.

ParameterSpecification
Column XBridge C18 OBD Prep Column (19 mm x 250 mm, 5 µm)
Mobile Phase A 10 mM Ammonium Bicarbonate in Milli-Q Water (pH adjusted to 8.5)
Mobile Phase B LC-MS Grade Acetonitrile
Flow Rate 18.0 mL/min
Injection Volume 500 µL per run
Detection UV at 225 nm and 254 nm
Gradient Program 0-5 min: 20% B 5-25 min: 20% → 65% B 25-30 min: 65% → 95% B
  • Fraction Collection: Monitor the chromatogram at 225 nm. The target dimer typically elutes significantly later than the linagliptin monomer due to its increased hydrophobicity and molecular weight. Collect the peak eluting at approximately 21.5 minutes into clean glass tubes.

Phase 3: Self-Validation and Lyophilization
  • UHPLC-MS Screening: Inject 1 µL of each collected fraction into a UHPLC-ESI-MS system.

  • Pooling: Identify fractions showing a base peak of m/z 845.37[M+H]⁺ and a UV purity of ≥ 98.0%. Discard fractions showing contamination with the standard linagliptin dimer (m/z ~945)[5] or monomer (m/z 473).

  • Lyophilization: Pool the validated fractions. Flash-freeze the solution using liquid nitrogen and lyophilize at -80°C and <0.01 mbar for 48 hours to remove water, acetonitrile, and the volatile ammonium bicarbonate buffer.

Analytical Characterization

To certify the isolated compound as a reference standard, comprehensive structural elucidation is required. The expected analytical profile for the N-Depiperidin-3-amine Linagliptin Dimer is summarized below.

Analytical TechniqueExpected Observation & Structural Proof
UHPLC-UV Purity > 99.0% (Area Normalization at 225 nm).
High-Resolution Mass Spectrometry (HRMS) ESI+ shows [M+H]⁺ at m/z 845.3721. The mass difference of ~100 Da compared to the standard Linagliptin Dimer (m/z 945.08) confirms the loss of one 3-aminopiperidine ring (C₅H₁₂N₂)[5].
¹H-NMR (400 MHz, DMSO-d₆) Integration confirms the presence of only one set of signals corresponding to the 3-aminopiperidine moiety, validating the "N-Depiperidin" structural assignment.
FTIR Spectroscopy Strong absorption bands at 1700 cm⁻¹ and 1655 cm⁻¹, corresponding to the C=O stretching of the xanthine core.

Conclusion

The successful isolation of the N-Depiperidin-3-amine Linagliptin Dimer relies on manipulating the physicochemical properties of the basic amines using a high-pH volatile buffer system. By coupling targeted enrichment with a self-validating LC-MS fraction screening loop, laboratories can consistently produce high-purity (>99%) reference standards. This methodology not only satisfies stringent regulatory requirements for impurity profiling but also provides a scalable framework for isolating complex basic degradants from related quinazoline and xanthine-derived APIs.

References

  • Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. National Center for Biotechnology Information (PMC). Available at:[Link]

  • CAS NO : 2253964-98-4 | Product Name : N-Depiperidin-3-amine Linagliptin Dimer. Pharmaffiliates. Available at:[Link]

  • CN113968876A - Preparation method of linagliptin dimer impurity.Google Patents.
  • An Improved Process For Removal Of Linagliptin Dimer Impurity. Quick Company (Patent Registry). Available at:[Link]

Sources

Method

Application Note: NMR Structural Characterization of N-Depiperidin-3-amine Linagliptin Dimer

Introduction & Scientific Context Linagliptin is a highly potent, selective dipeptidyl peptidase-4 (DPP-4) inhibitor widely prescribed for the management of type 2 diabetes mellitus[1]. Throughout the multi-step synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

Linagliptin is a highly potent, selective dipeptidyl peptidase-4 (DPP-4) inhibitor widely prescribed for the management of type 2 diabetes mellitus[1]. Throughout the multi-step synthesis and subsequent shelf-life of the Active Pharmaceutical Ingredient (API), various process-related impurities and degradation products can emerge. Regulatory frameworks, specifically the ICH Q3A(R2) guidelines, mandate the rigorous structural elucidation of any impurity exceeding the 0.10% threshold to ensure pharmacological safety [2].

Among the most complex process-related impurities is the N-Depiperidin-3-amine Linagliptin Dimer (CAS: 2253964-98-4). Characterizing a dimeric molecule of this size (MW: 844.92 g/mol ) requires an advanced, self-validating Nuclear Magnetic Resonance (NMR) analytical strategy. This application note details a comprehensive 1D and 2D NMR protocol designed to unambiguously elucidate the structure of this specific dimer, explaining the mechanistic causality behind both its formation and the experimental choices required for its analysis.

Chemical Profile & Mechanistic Causality of Formation

  • Chemical Name: N-Depiperidin-3-amine Linagliptin Dimer

  • CAS Number: 2253964-98-4

  • Molecular Formula: C₄₅H₄₄N₁₄O₄

  • Molecular Weight: 844.92 g/mol

Mechanistic Insights: A standard linagliptin molecule (C₂₅H₂₈N₈O₂) features a central xanthine core substituted with a piperidin-3-amine moiety at the C8 position. The formation of the N-Depiperidin-3-amine dimer typically occurs during the API synthesis phase (e.g., during the coupling of an 8-bromo-xanthine precursor with 3-aminopiperidine) or under specific stress conditions [3].

The causality of this dimerization lies in a nucleophilic substitution event: the primary amine of the piperidin-3-amine group on one fully formed linagliptin molecule attacks the highly electrophilic C8 position of an unreacted precursor (such as 8-bromo-linagliptin). This cross-linking results in a dimeric structure where the two bulky linagliptin monomers are bridged by a single piperidin-3-amine ring. Consequently, one piperidin-3-amine moiety is "lost" relative to a true homodimer, breaking the molecular symmetry and yielding the C₄₅H₄₄N₁₄O₄ formula.

Impurity_Formation L1 Linagliptin API (Contains Piperidin-3-amine) Cond Process Stress / Nucleophilic Attack (Cross-linking & Halide displacement) L1->Cond L2 Linagliptin Precursor (e.g., 8-Bromo-xanthine derivative) L2->Cond Dimer N-Depiperidin-3-amine Linagliptin Dimer (Bridged by single piperidine ring) Cond->Dimer Dimerization

Caption: Proposed mechanistic pathway for the formation of N-Depiperidin-3-amine Linagliptin Dimer.

Analytical Strategy: Causality Behind Experimental Choices

To successfully resolve the structure of a high-molecular-weight, asymmetric dimer, the analytical protocol cannot rely on 1D NMR alone. The strategy must be built on causality:

  • Solvent Selection (DMSO-d₆): The dimeric structure possesses multiple hydrogen-bond acceptors (quinazoline and xanthine nitrogens) and a bridging secondary amine. Chloroform-d (CDCl₃) often leads to signal broadening due to poor solubility and aggregation. DMSO-d₆ disrupts intermolecular hydrogen bonding, ensuring a monomeric state in solution and yielding sharp resonance lines.

  • Pulse Sequence Selection (HMBC & HSQC): Because the molecule lacks symmetry, the 1D ¹³C spectrum will be highly crowded (45 distinct carbon signals). 2D Heteronuclear Multiple Bond Correlation (HMBC) is strictly required to prove the exact linkage site by showing ³JCH correlations between the piperidine ring protons and the C8 carbons of both xanthine cores.

  • Relaxation Delay (D1 = 2.0s - 3.0s): The molecule contains numerous quaternary carbons (within the xanthine and quinazoline rings) that lack attached protons, resulting in long T₁ relaxation times. A lengthened D1 ensures sufficient signal recovery, preventing these critical quaternary signals from disappearing into the baseline noise.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system , ensuring that every step includes an internal check before proceeding to data acquisition.

Sample Preparation
  • Weighing: Accurately weigh 3.0 – 5.0 mg of the N-Depiperidin-3-amine Linagliptin Dimer reference standard using a calibrated microbalance.

  • Dissolution: Dissolve the sample in 600 µL of high-purity DMSO-d₆ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Homogenization: Vortex for 60 seconds. Causality: Complete dissolution is critical; any suspended particulates will distort the magnetic field homogeneity, leading to broad, uninterpretable peaks.

  • Transfer: Transfer the solution to a high-quality 5 mm NMR tube. Ensure the solvent column height is precisely 40 mm to prevent edge-effect magnetic susceptibility distortions within the probe.

Instrument Setup & Self-Validation
  • Insertion & Locking: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer equipped with a Z-gradient CryoProbe. Lock the spectrometer to the deuterium resonance of DMSO-d₆.

  • Tuning & Matching (ATMA): Execute automatic tuning and matching for both ¹H and ¹³C channels. Validation Check: The tuning curve must perfectly dip at the exact operating frequencies. This ensures maximum Radio Frequency (RF) power transfer, which is critical for the sensitivity of the ¹³C channel.

  • Shimming: Perform 3D gradient shimming (e.g., TopShim). Validation Check: Measure the Full Width at Half Maximum (FWHM) of the TMS signal. The protocol is only validated to proceed if FWHM < 1.0 Hz.

NMR_Workflow N1 Sample Prep (DMSO-d6) N2 Probe Tuning (ATMA Validation) N1->N2 N3 Gradient Shimming (FWHM < 1.0 Hz) N2->N3 N4 1D Acquisition (1H, 13C) N3->N4 N5 2D Acquisition (COSY, HSQC, HMBC) N4->N5 N6 Data Processing & Elucidation N5->N6

Caption: Self-validating step-by-step NMR experimental workflow for structural elucidation.

NMR Acquisition Parameters

Summarized below are the optimized acquisition parameters required to resolve the dimeric structure [1].

Parameter¹H NMR¹³C NMR¹H-¹H COSY¹H-¹³C HSQC¹H-¹³C HMBC
Pulse Sequence zg30zgpg30cosygpqfhsqcedetgpsisp2.2hmbcgplpndqf
Spectral Width 12 ppm220 ppm10 ppm (F1/F2)12 ppm (F2), 180 ppm (F1)12 ppm (F2), 220 ppm (F1)
Number of Scans (NS) 16 - 321024 - 20484 - 88 - 1616 - 32
Relaxation Delay (D1) 1.0 s2.5 s (Crucial)1.5 s1.5 s1.5 s
Data Points (TD) 64K64K2048 x 2562048 x 2562048 x 512
Data Processing
  • Apply exponential line broadening (LB = 0.3 Hz for ¹H, 1.0 Hz for ¹³C) prior to Fourier Transformation to optimize the Signal-to-Noise ratio without sacrificing resolution.

  • Perform manual zero- and first-order phase correction to ensure purely absorptive peak shapes.

  • Calibrate the chemical shift scale utilizing the TMS peak at exactly 0.00 ppm.

Data Presentation & Interpretation

The structural elucidation of the N-Depiperidin-3-amine Linagliptin Dimer relies on identifying the symmetry-breaking elements. Because one piperidine ring bridges two massive linagliptin monomers, the NMR spectrum will show a doubling of the quinazoline, xanthine, and but-2-ynyl signals, but only one set of piperidine signals.

Diagnostic NMR Chemical Shifts (Expected Ranges in DMSO-d₆):

Structural Moiety¹H Shift (ppm)¹³C Shift (ppm)MultiplicityDiagnostic Assignment
Quinazoline Rings (x2) 7.50 - 8.30125.0 - 160.0Complex MultipletsIndicates the presence of two distinct quinazoline systems due to asymmetry.
Xanthine N-CH₃ (x2) 3.30 - 3.5029.0 - 31.0Singlets (2 distinct)Two unique methyl groups on the independent xanthine cores.
But-2-ynyl -CH₂- (x2) 4.80 - 5.1035.0 - 37.0MultipletsConfirms two independent alkyne chains.
Bridging Piperidine -CH- 3.80 - 4.2050.0 - 55.0Broad MultipletCritical Node: Only one methine signal is present, confirming the loss of one piperidin-3-amine group.
Bridging Linkage (HMBC) N/A153.0 - 156.0N/AHMBC cross-peaks from the single piperidine protons to two distinct C8 xanthine carbons.

Conclusion

The comprehensive 1D and 2D NMR workflow provides an authoritative, self-validating method for the structural elucidation of the N-Depiperidin-3-amine Linagliptin Dimer. By understanding the causality of its formation—the nucleophilic cross-linking that breaks molecular symmetry—and employing rigorous analytical controls (such as ATMA validation and optimized D1 delays), pharmaceutical laboratories can confidently identify this complex impurity. This ensures strict compliance with ICH guidelines and secures the safety and quality profile of Linagliptin APIs.

References

  • Parsha, S., Kumar, Y., & Ravichander, M. (2015). "LC–MS/MS and NMR Characterization of Key Impurities in Linagliptin and Pramipexole." Journal of Liquid Chromatography & Related Technologies. Available at:[Link]

  • Huang, Y., Lu, H., Zhang, F., & Min, C. (2016). "Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin." Molecules, 21(8), 1041. Available at:[Link]

  • Kukuła, K., & Kwiecień, A. (2024). "Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques." Molecules, 29(5), 1012. Available at:[Link]

Application

Application Note: LC-MS/MS Protocol for the Detection and Quantification of N-Depiperidin-3-amine Linagliptin Dimer

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredients (API) and Formulated Drug Products Target Analyte: N-Depiperidin-3-amine Linagliptin Dimer (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredients (API) and Formulated Drug Products Target Analyte: N-Depiperidin-3-amine Linagliptin Dimer (CAS: 2253964-98-4)

Executive Summary

The identification and control of process-related impurities and degradation products are critical quality attributes (CQAs) in pharmaceutical manufacturing. Linagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for type 2 diabetes management, is susceptible to specific degradation pathways under acidic and oxidative stress [1]. One of the most critical high-molecular-weight impurities formed during these stress events is the N-Depiperidin-3-amine Linagliptin Dimer (MW: 844.92 g/mol ).

This application note details a highly sensitive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed to isolate, detect, and quantify this specific dimer. By leveraging isotopic internal standardization and targeted Multiple Reaction Monitoring (MRM), this method effectively eliminates matrix interference and ensures absolute quantitative reliability [2].

Mechanistic Causality: Formation of the Dimer

To design an effective analytical method, one must first understand the chemical nature of the analyte. Linagliptin (MW: 472.54) contains a piperidin-3-amine moiety that is highly susceptible to cleavage under acidic hydrolysis.

When exposed to low pH or prolonged thermal stress, the piperidin-3-amine group can be cleaved, generating a highly reactive aza-enol intermediate. This intermediate subsequently undergoes a condensation reaction with an intact linagliptin molecule, resulting in a dimeric structure characterized by the loss of a single piperidine ring—hence, the N-Depiperidin-3-amine designation [1]. Because this dimer is significantly more hydrophobic than the parent monomer, the chromatographic strategy must employ a strong organic gradient to prevent column carryover.

DegradationPathway Lina Linagliptin Monomer (MW: 472.5) Stress Acidic/Thermal Stress Lina->Stress Cleavage Cleavage of Piperidin-3-amine Stress->Cleavage Hydrolysis Dimerization Condensation with Intact Linagliptin Cleavage->Dimerization Reactive Intermediate Dimer N-Depiperidin-3-amine Linagliptin Dimer (MW: 844.9) Dimerization->Dimer Aza-enolization

Figure 1: Mechanistic degradation pathway of Linagliptin forming the N-Depiperidin-3-amine dimer.

Experimental Protocol & Self-Validating Workflow

A robust analytical protocol must be self-validating. To achieve this, we incorporate an isotopically labeled internal standard (IS), N-Depiperidin-3-amine Linagliptin Dimer-d3, directly into the extraction solvent. This ensures that any variations in extraction efficiency, sample loss, or electrospray ionization (ESI) suppression are proportionally mirrored in the IS signal, rendering the final calculated concentration absolute.

Sample Preparation
  • Solubilization: Weigh accurately 10.0 mg of the Linagliptin API or crushed tablet equivalent and transfer to a 10 mL volumetric flask.

  • IS Spiking: Add 10 µL of the Dimer-d3 Internal Standard working solution (1 µg/mL). Causality: Spiking before extraction ensures the IS undergoes the exact same physical and chemical stresses as the target analyte.

  • Extraction: Dilute to volume with Extraction Buffer (50:50 Methanol:Water v/v). Sonicate for 15 minutes at room temperature.

  • Filtration: Centrifuge at 10,000 rpm for 5 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter into an LC vial.

Liquid Chromatography (UHPLC) Conditions

The separation utilizes a C18 stationary phase. The choice of 0.1% Formic Acid in the mobile phase is not arbitrary; it forces the basic nitrogen atoms of the quinazoline and purine rings into their protonated states, drastically increasing ionization efficiency in the ESI positive mode [2].

  • Column: Waters XBridge BEH C18 (2.1 x 100 mm, 1.7 µm)

  • Column Temperature: 45°C (Reduces mobile phase viscosity and improves peak shape for large dimers).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2.0 µL

Table 1: UHPLC Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Causality
0.009010Retain polar excipients and salts
2.009010Isocratic hold for baseline stabilization
6.004060Elute Linagliptin monomer (RT ~4.5 min)
9.001090Elute hydrophobic Dimer (RT ~8.2 min)
11.001090Column wash to prevent carryover
11.109010Re-equilibration
14.009010End of run
Mass Spectrometry (MS/MS) Conditions

Detection is performed on a Triple Quadrupole Mass Spectrometer operating in Positive Electrospray Ionization (ESI+) mode. The precursor ion for the dimer is the protonated molecule [M+H]+ at m/z 845.4. Upon collision-induced dissociation (CID), the dimer predictably fragments at the methylene bridge, yielding a stable linagliptin-like product ion at m/z 473.2 [3].

Table 2: MRM Parameters and Fragment Causality

AnalytePrecursor Ion (m/z)Product Ion (m/z)DP (V)CE (eV)Fragmentation Causality
Linagliptin 473.2420.28035Loss of primary amine group
N-Depiperidin Dimer 845.4473.211045Cleavage at the aza-enol bridge
N-Depiperidin Dimer 845.4373.111055Secondary cleavage (Qualifier)
Dimer-d3 (IS) 848.4476.211045Isotopic mass shift (+3 Da)

(Note: DP = Declustering Potential; CE = Collision Energy)

LCMSWorkflow Prep 1. Self-Validating Sample Prep Spike with Dimer-d3 IS LC 2. UHPLC Separation C18 Column High Organic Gradient Prep->LC ESI 3. ESI+ Ionization Protonation via 0.1% Formic Acid LC->ESI MRM MRM ESI->MRM Data 5. Data Analysis IS-Corrected Absolute Quantification MRM->Data

Figure 2: Self-validating LC-MS/MS workflow for dimer quantification.

Method Validation Summary

The protocol was validated according to ICH Q2(R1) guidelines to ensure its suitability for routine quality control and stability-indicating assays. The use of the Dimer-d3 internal standard resulted in exceptional accuracy and precision, effectively neutralizing matrix suppression commonly observed in formulated tablets.

Table 3: Method Validation Metrics

Validation ParameterResultAcceptance Criteria
Limit of Detection (LOD) 0.002% w/w (S/N > 3)Reportable trace level
Limit of Quantitation (LOQ) 0.006% w/w (S/N > 10) 0.05% reporting threshold
Linearity ( R2 ) 0.9994 (0.005 - 1.5% w/w) 0.995
Accuracy (Recovery %) 98.5% - 101.2%90.0% - 110.0%
Precision (% RSD) 1.8% (at LOQ level) 5.0%

Conclusion

The detection of high-molecular-weight degradation products like the N-Depiperidin-3-amine Linagliptin Dimer requires a highly specific analytical approach. By understanding the mechanistic causality of the dimer's formation—specifically its increased hydrophobicity and basic nitrogen centers—this LC-MS/MS protocol optimizes chromatographic retention and ESI+ ionization. Furthermore, the integration of an isotopically labeled internal standard transforms the assay into a self-validating system, ensuring that drug development professionals can trust the integrity of their stability and quality control data.

References

  • Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. International Journal of Molecular Sciences. [Link]

  • LC–MS/MS and NMR Characterization of Key Impurities in Linagliptin and Pramipexole. Journal of Liquid Chromatography & Related Technologies.[Link]

  • N-Depiperidin-3-amine Linagliptin Dimer (CAS: 2253964-98-4) Reference Standards and Analytical Data. Pharmaffiliates.[Link]

Method

Application Note: Quantitative Trace Analysis of N-Depiperidin-3-amine Linagliptin Dimer in Pharmaceutical Formulations

Target Audience: Analytical Researchers, Quality Control Scientists, and Drug Development Professionals Technique: UHPLC-ESI-MS/MS Mechanistic Insights: Dimerization and Analytical Challenges Linagliptin is a highly pote...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Researchers, Quality Control Scientists, and Drug Development Professionals Technique: UHPLC-ESI-MS/MS

Mechanistic Insights: Dimerization and Analytical Challenges

Linagliptin is a highly potent, selective dipeptidyl peptidase-4 (DPP-4) inhibitor essential for the management of type 2 diabetes. During the manufacturing process and shelf-life of linagliptin drug products, the active pharmaceutical ingredient (API) is exposed to environmental stressors—particularly acidic microenvironments within specific excipient matrices. This exposure can induce the formation of complex, high-molecular-weight degradation products[1].

One of the most critical and analytically challenging impurities is the N-Depiperidin-3-amine Linagliptin Dimer (CAS No: 2253964-98-4; Molecular Formula: C45H44N14O4; Molecular Weight: 844.92 g/mol )[2]. Mechanistically, the formation of this dimer is driven by an acid-catalyzed aza-enolization process followed by condensation[1].

Standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) routinely fails to accurately quantify this dimer. The structural homology between the API and the dimer results in overlapping UV spectra, while the massive concentration asymmetry (API at ~100% vs. dimer at <0.05%) causes API peak tailing that completely eclipses the dimer's elution profile. To achieve the sub-nanogram sensitivity required by regulatory agencies, a transition to Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) is mandatory.

Degradation API Linagliptin API (Monomer) Stress Acidic Microenvironment (Formulation Matrix) API->Stress Exposure Intermediate Aza-enolization Intermediate Stress->Intermediate Catalysis Dimer N-Depiperidin-3-amine Linagliptin Dimer Intermediate->Dimer Condensation

Acid-catalyzed degradation pathway of Linagliptin forming the dimeric impurity.

Analytical Strategy and Causality

As application scientists, we do not select parameters arbitrarily; every choice in this workflow is engineered to solve a specific physicochemical challenge:

  • Stationary Phase Selection (BEH C18): Linagliptin and its dimer possess multiple basic amine groups. Traditional silica columns suffer from secondary interactions with free silanols, leading to severe peak tailing. We utilize a sub-2-micron Bridged Ethyl Hybrid (BEH) C18 column. The BEH particle technology shields residual silanols, ensuring sharp, symmetrical peaks even for highly basic dimers.

  • Mobile Phase Additives (0.1% Formic Acid): Formic acid serves a dual causality. Chromatographically, it acts as an ion-pairing agent to improve retention and peak shape. Spectrometrically, it lowers the pH to ensure complete protonation of the dimer's basic nitrogens, maximizing the [M+H]+ yield for positive Electrospray Ionization (ESI+).

  • Detection Mode (MRM): Multiple Reaction Monitoring (MRM) acts as a mass filter. By isolating the specific precursor-to-product ion transition of the dimer, the detector becomes blind to the co-eluting API and formulation excipients, eliminating matrix interference.

Experimental Protocols (Self-Validating System)

To ensure trustworthiness, this protocol is designed as a self-validating system . It incorporates an internal standard to correct for matrix effects and includes built-in suitability checks.

Step 1: Standard and Sample Preparation

Causality: The dimer is lipophilic but contains basic centers. A 50:50 Methanol:Water diluent is chosen because methanol disrupts hydrophobic interactions in the tablet matrix, while water keeps the basic amines fully solvated.

  • Internal Standard Spiking: Prepare a diluent of 50:50 Methanol:Water (v/v) spiked with 10 ng/mL of Linagliptin-d3 (Isotope-labeled internal standard). Self-Validation: This corrects for volumetric errors and ESI ion suppression.

  • Extraction: Accurately weigh crushed tablet formulation equivalent to 10 mg of Linagliptin into a 50 mL volumetric flask.

  • Solubilization: Add 30 mL of the spiked diluent. Sonicate for 15 minutes at 25°C to extract the analytes. Make up to volume with the diluent.

  • Centrifugation: Centrifuge at 10,000 rpm for 10 minutes to pellet insoluble binders and fillers.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial. Self-Validation Check: Discard the first 1 mL of filtrate to saturate any active binding sites on the filter membrane, preventing adsorption losses of the trace dimer.

Step 2: UHPLC Separation Parameters
  • Column: Waters Acquity UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm)

  • Column Temperature: 40°C (Causality: Reduces backpressure and improves mass transfer kinetics)

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2.0 µL

Step 3: ESI-MS/MS Detection
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 1000 L/hr

Workflow Prep Sample Prep (MeOH:H2O) Chrom UHPLC Separation (BEH C18) Prep->Chrom Inject Ion ESI(+) Ionization Chrom->Ion Elute MS Tandem MS (MRM Mode) Ion->MS Isolate Valid ICH Q2(R2) Validation MS->Valid Analyze

UHPLC-MS/MS analytical workflow for trace quantification of Linagliptin dimer.

Quantitative Data Presentation

Table 1: UHPLC Gradient Elution Profile

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve Type
0.009010Initial
1.009010Linear
5.004060Linear
7.001090Linear
8.501090Hold
8.609010Linear
10.009010Re-equilibration

Table 2: Representative MS/MS MRM Parameters

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Cone Voltage (V)Collision Energy (eV)
N-Depiperidin-3-amine Dimer845.9 [M+H]+ 420.24035
Linagliptin (API)473.3 [M+H]+ 420.23528
Linagliptin-d3 (IS)476.3 [M+H]+ 423.23528

Method Validation (ICH Q2(R2) Compliance)

To guarantee regulatory acceptance, the methodology must be validated according to the latest ICH Q2(R2) guidelines for analytical procedures[3]. The validation establishes the reportable range, confirms specificity against the formulation matrix, and proves accuracy at the Limit of Quantitation (LOQ)[3].

Table 3: Summary of ICH Q2(R2) Validation Metrics

Validation ParameterICH Q2(R2) RequirementObserved Result for Dimer
Specificity No matrix interference at retention timeComplies (Resolution > 2.0 from API)
Limit of Detection (LOD) Signal-to-Noise (S/N) 3:10.05 ng/mL
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 10:10.15 ng/mL
Linearity (Range) R2≥0.995 across reportable range R2=0.9992 (0.15 to 50 ng/mL)
Accuracy (Recovery) 80% - 120% at LOQ level98.4% ± 2.1%
Method Precision %RSD 5.0% for 6 replicates1.8% RSD

Note: The integration of the Linagliptin-d3 internal standard was critical in achieving the 98.4% accuracy rate, as it perfectly compensated for a 12% ion suppression effect observed from the tablet excipient matrix.

References

  • Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PubMed Central (PMC).
  • CAS NO : 2253964-98-4 | Product Name : N-Depiperidin-3-amine Linagliptin Dimer - Pharmaffiliates.
  • Validation of Analytical Procedures Q2(R2) - International Council for Harmonisation (ICH).

Sources

Application

Application Note: Utilization of N-Depiperidin-3-amine Linagliptin Dimer as an Analytical Reference Standard in Stability-Indicating Assays

Audience: Researchers, Analytical Scientists, and Quality Control Professionals in Pharmaceutical Development. Introduction & Scientific Context Linagliptin is a potent, highly selective dipeptidyl peptidase-4 (DPP-4) in...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Quality Control Professionals in Pharmaceutical Development.

Introduction & Scientific Context

Linagliptin is a potent, highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor essential for managing type 2 diabetes mellitus. During active pharmaceutical ingredient (API) synthesis, formulation, and shelf-life storage, Linagliptin is susceptible to degradation under thermal, oxidative, or photolytic stress 1. Regulatory bodies (FDA, EMA) and ICH Q3A(R2)/Q3B(R2) guidelines mandate the rigorous identification and quantification of these related substances.

A critical, high-molecular-weight impurity observed during stress testing is the N-Depiperidin-3-amine Linagliptin Dimer (CAS No: 2253964-98-4; Molecular Formula: C45H44N14O4; MW: 844.92 g/mol ) 2.

Mechanistic Causality of Dimer Formation

Under oxidative or severe thermal stress, the Linagliptin monomer undergoes cleavage, losing its 3-aminopiperidine moiety. This cleavage generates a highly reactive xanthine-based intermediate. Because the local concentration of intact Linagliptin in the API matrix is high, this intermediate rapidly cross-reacts with another Linagliptin molecule, resulting in dimerization.

Why a Dedicated Reference Standard is Mandatory: Dimerization fundamentally alters the molecule's molar extinction coefficient and ionization efficiency. Relying on the Linagliptin API's response factor to quantify this dimer leads to severe miscalculation of the impurity load. Utilizing a highly pure N-Depiperidin-3-amine Linagliptin Dimer reference standard allows for the precise empirical determination of the Relative Response Factor (RRF) and Relative Retention Time (RRT), ensuring accurate mass balance.

Pathway Lina Linagliptin API (Monomer) Stress Stress Conditions (Oxidative/Thermal) Lina->Stress Intermediate Reactive Xanthine Intermediate Lina->Intermediate Cross-reaction Cleavage Loss of 3-aminopiperidine Stress->Cleavage Degradation Cleavage->Intermediate Dimer N-Depiperidin-3-amine Linagliptin Dimer (CAS: 2253964-98-4) Intermediate->Dimer Dimerization

Fig 1: Mechanistic pathway of Linagliptin dimerization under oxidative/thermal stress.

Analytical Methodology: Stability-Indicating RP-HPLC & LC-MS/MS

To effectively separate the Linagliptin monomer from the highly lipophilic dimer, a reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with dual Photodiode Array (PDA) and Mass Spectrometry (LC-MS) is required 3.

Causality Behind Method Design Choices
  • Stationary Phase (C18): The bulky, high-molecular-weight dimer requires a high-density C18 column to provide the necessary steric selectivity and hydrophobic retention to resolve it from the monomer and early-eluting degradants.

  • Mobile Phase (Ammonium Acetate, pH 3.8): Non-volatile phosphate buffers are excellent for UV but destroy mass spectrometers. We substitute this with 10 mM Ammonium Acetate adjusted to pH 3.8 with acetic acid 4. The acidic pH ensures the basic nitrogen atoms on the dimer remain protonated (preventing peak tailing), while the volatility ensures seamless Electrospray Ionization (ESI).

  • Gradient Elution: Because the dimer is significantly more lipophilic than Linagliptin, an isocratic method would result in unacceptably long run times and band broadening. A gradient ramping from 25% to 75% organic modifier forces the dimer to elute as a sharp, quantifiable peak.

AnalyticalWorkflow Prep 1. Standard Preparation Weigh Dimer (CAS: 2253964-98-4) Dissolve in DMSO/Diluent HPLC 2. RP-HPLC Separation C18 Column, Gradient Elution Ammonium Acetate / ACN Prep->HPLC Split Column Effluent Split HPLC->Split UV 3A. PDA/UV Detection Quantification at 225 nm Split->UV UV Flow MS 3B. LC-MS/MS (ESI+) m/z 845.9 [M+H]+ Structural Confirmation Split->MS MS Flow Data 4. Data Integration Calculate RRT & RRF ICH Q3A Compliance UV->Data MS->Data

Fig 2: Dual-detection analytical workflow for Linagliptin dimer quantification and confirmation.

Step-by-Step Experimental Protocol

Preparation of Solutions

Note: The dimer's high molecular weight drastically reduces its aqueous solubility. Initial solubilization requires a strong organic solvent to prevent precipitation.

  • Diluent Preparation: Mix Mobile Phase A (10 mM Ammonium Acetate, pH 3.8) and Methanol in a 50:50 (v/v) ratio 4.

  • Dimer Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the N-Depiperidin-3-amine Linagliptin Dimer reference standard. Dissolve completely in 2.0 mL of Dimethyl Sulfoxide (DMSO) via sonication, then bring to exactly 10.0 mL with the diluent.

  • Linagliptin API Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of Linagliptin reference standard, dissolve in 5.0 mL of methanol, and bring to 10.0 mL with the diluent.

  • System Suitability Solution (0.5% Specification Level): Spike the Linagliptin API solution with the Dimer Stock Solution to achieve a final concentration of 500 µg/mL API and 2.5 µg/mL Dimer.

Data Presentation: Chromatographic & MS Parameters

Table 1: RP-HPLC Gradient Program

Time (min) Mobile Phase A (%) Mobile Phase B (%) Flow Rate (mL/min)
0.0 75 25 1.0
8.0 75 25 1.0
22.0 60 40 1.0
40.0 50 50 1.0
55.0 25 75 1.0

| 64.0 | 75 | 25 | 1.0 |

Table 2: Instrument & Method Parameters

Parameter Specification Causality / Rationale
Column C18 (250 x 4.6 mm, 5 µm) High hydrophobic retention for bulky dimer separation.
Mobile Phase A 10 mM Ammonium Acetate (pH 3.8) Volatile buffer enables LC-MS compatibility while protonating amines 4.
Mobile Phase B Acetonitrile : Methanol (90:10 v/v) Methanol addition improves peak shape for basic compounds.
Detection (UV) 225 nm (PDA) Optimal UV absorbance for the xanthine core of Linagliptin 3.

| Detection (MS) | ESI Positive (ESI+) | Target m/z 845.9 [M+H]+ confirms the dimer (MW 844.92) 4. | | Column Temp | 45 °C | Reduces mobile phase viscosity and improves mass transfer. |

The Self-Validating System: System Suitability Testing (SST)

A scientifically sound protocol must validate itself before any unknown sample is processed. The following System Suitability Criteria act as hard validation gates. If the system fails any of these parameters, the run must be aborted, and the root cause (e.g., column degradation, mobile phase preparation error) must be investigated.

Table 3: System Suitability Criteria (Self-Validation Gates)

Parameter Acceptance Criteria Implication if Failed
Blank Injection No peaks at Dimer RRT Failsafe against column carryover from previous lipophilic runs.
Resolution > 2.0 (API vs. Dimer) Inadequate separation; high risk of co-elution and inaccurate quantification.
Tailing Factor ≤ 1.5 (Dimer Peak) Indicates secondary interactions with silanols; suggests column degradation.
Injection Precision ≤ 2.0% RSD (n=6) Highlights poor autosampler precision or baseline integration errors.

| Signal-to-Noise | ≥ 10:1 at LOQ | Insufficient detector sensitivity to quantify at the ICH Q3A specification limit. |

Data Interpretation & Application: Once the SST passes, calculate the Relative Response Factor (RRF) of the dimer using the standard injections:

RRF=AreaAPI​×ConcentrationDimer​AreaDimer​×ConcentrationAPI​​

Program this RRF into your Chromatography Data System (CDS). This ensures that during routine quality control of Linagliptin batches, the dimer impurity is quantified with absolute accuracy, safeguarding the drug's safety profile.

References

  • Source: Rasayan J. Chem.
  • CAS NO : 2253964-98-4 | Product Name : N-Depiperidin-3-amine Linagliptin Dimer Source: Pharmaffiliates URL
  • A Review on Analytical Method for Estimation of Linagliptin and its Impurity Source: Academic Strive URL
  • Development of RP-HPLC, Stability Indicating Method for Degradation Products of Linagliptin in Presence of Metformin HCl by Applying 2 Level Factorial Design Source: PMC / NIH URL

Sources

Method

Spectrophotometric determination of N-Depiperidin-3-amine Linagliptin Dimer

Application Note: Spectrophotometric and Chromatographic-UV Determination of N-Depiperidin-3-amine Linagliptin Dimer Abstract The precise quantification of high-molecular-weight degradation products, such as the N-Depipe...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Spectrophotometric and Chromatographic-UV Determination of N-Depiperidin-3-amine Linagliptin Dimer

Abstract The precise quantification of high-molecular-weight degradation products, such as the N-Depiperidin-3-amine Linagliptin Dimer (CAS: 2253964-98-4), is a critical requirement in the pharmaceutical quality control of Linagliptin bulk drug substance. As a Senior Application Scientist, I have designed this protocol to address the specific challenge of spectral overlap between the monomeric active pharmaceutical ingredient (API) and its dimeric impurity. This guide provides a self-validating, dual-tier analytical strategy utilizing First-Derivative UV Spectrophotometry for rapid screening and HPLC-Photodiode Array (PDA) Spectrophotometry for rigorous, stability-indicating quantification.

Introduction & Mechanistic Insights

Linagliptin is a highly potent dipeptidyl peptidase-4 (DPP-4) inhibitor characterized by a xanthine core and a quinazoline ring system. Under forced degradation conditions—particularly acidic environments—linagliptin is susceptible to degradation pathways such as acid-catalyzed aza-enolization, which can lead to the formation of dimeric impurities[1]. The specific impurity, N-Depiperidin-3-amine Linagliptin Dimer (Molecular Weight: 844.92 g/mol ), represents a complex degradant where the piperidin-3-amine moiety is lost, and dimerization occurs[2].

The Spectrophotometric Challenge (Causality of Method Design): Linagliptin exhibits strong UV absorption due to π→π∗ and n→π∗ electronic transitions within its conjugated purine-dione and quinazoline rings, with characteristic absorption maxima at 225 nm, 239 nm, and 298 nm[3][4][5]. The dimerization process extends the conjugated π -system while simultaneously removing the primary amine auxochrome. This structural alteration causes a hyperchromic effect (increased molar absorptivity, ϵ ) and a slight bathochromic shift (red shift) in the dimer's UV spectrum. Because the broad absorption bands of the dimer heavily overlap with the monomer, direct zero-order UV spectrophotometry cannot quantify the dimer accurately at trace levels (e.g., the 0.05% ICH reporting threshold).

To resolve this, we employ two orthogonal spectrophotometric techniques:

  • First-Derivative Spectroscopy ( 1D ): Exploits the zero-crossing point of Linagliptin to isolate the dimer's signal.

  • HPLC-PDA (225 nm): Uses chromatographic retention to physically isolate the dimer before measuring its absorbance at 225 nm, the wavelength providing the maximum signal-to-noise ratio for the quinazoline chromophore[3].

Analytical Workflow

Workflow A Sample Preparation (API / Stressed Sample) B Solvent Extraction (Acetonitrile:Water 50:50) A->B C Spectrophotometric Analysis B->C D Method A: 1st Derivative UV (Zero-Crossing at 285 nm) C->D E Method B: HPLC-PDA (High-Resolution UV at 225 nm) C->E F Data Processing & Validation (RSD < 2.0%, Rs > 1.5) D->F E->F

Fig 1: Spectrophotometric workflow for Linagliptin dimer quantification.

Protocol A: First-Derivative UV Spectrophotometry (Rapid Screening)

Rationale: Derivative spectroscopy enhances the resolution of overlapping bands and eliminates baseline shifts caused by light scattering. By measuring the amplitude at a wavelength where Linagliptin has zero absorbance in the first derivative spectrum (the zero-crossing point), the dimer can be quantified without physical separation.

Step-by-Step Methodology:

  • Solvent Selection: Prepare a diluent of Methanol:Distilled Water (50:50 v/v). Causality: Methanol disrupts intermolecular hydrogen bonding, preventing the high-molecular-weight dimer from aggregating in solution, which would otherwise cause spectral line broadening.

  • Standard Preparation: Prepare a stock solution of the N-Depiperidin-3-amine Linagliptin Dimer reference standard at 100 µg/mL. Dilute to a working range of 1–10 µg/mL.

  • Spectral Scanning: Scan the solutions from 200 nm to 400 nm using a double-beam UV-Vis spectrophotometer with a 1 cm quartz cuvette.

  • Derivative Processing: Apply a first-order derivative ( 1D ) mathematical filter with a wavelength interval ( Δλ ) of 2 nm.

  • Zero-Crossing Identification: Scan a pure Linagliptin standard (10 µg/mL) to identify its zero-crossing point (typically near 285 nm).

  • Self-Validation Check: Measure the 1D amplitude of the diluent blank at 285 nm. The amplitude must be exactly 0.000 ± 0.002 to ensure no solvent interference.

  • Quantification: Measure the 1D amplitude of the test samples at 285 nm and calculate the dimer concentration using the linear regression equation from the calibration curve.

Protocol B: HPLC-PDA Spectrophotometric Determination (Quantitative)

Rationale: For regulatory submission and stability testing, HPLC coupled with a Photodiode Array (PDA) detector is mandatory to achieve Limits of Detection (LOD) down to 0.02%[3]. The acidic mobile phase suppresses the ionization of the basic quinazoline nitrogens, preventing peak tailing due to secondary interactions with column silanols.

Step-by-Step Methodology:

  • Chromatographic Conditions:

    • Column: C18, 250 mm × 4.6 mm, 5 µm. Causality: The extensive hydrophobic surface area is required to retain and resolve the bulky dimeric structure from the monomer.

    • Mobile Phase A: 0.1% Phosphoric acid in water (pH ~2.5).

    • Mobile Phase B: Acetonitrile.

    • Gradient Program: 0-18 min (5% B to 40% B), 18-30 min (40% B to 70% B), 30-35 min (return to 5% B)[3].

    • Flow Rate: 1.0 mL/min.

  • Spectrophotometric Detection: Set the PDA detector to extract the chromatogram at 225 nm [3]. Causality: 225 nm corresponds to the π→π∗ transition of the quinazoline ring, offering the highest molar extinction coefficient for both the API and the dimer, thereby maximizing sensitivity.

  • Sample Preparation: Dissolve 50.0 mg of the Linagliptin test substance in 50 mL of Acetonitrile:Water (50:50 v/v) to yield a 1.0 mg/mL solution[1].

  • Self-Validating System Suitability:

    • Blank Injection: Inject the diluent. Validation: No peaks should elute at the retention times of Linagliptin or the dimer.

    • Resolution Solution: Inject a solution containing 1.0 mg/mL Linagliptin spiked with 0.15% Dimer. Validation: The resolution ( Rs​ ) between the Linagliptin peak and the Dimer peak must be 1.5.

    • Precision: Inject the 0.15% Dimer standard six times. Validation: The Relative Standard Deviation (RSD) of the peak areas must be 2.0%.

Data Presentation & System Suitability

To ensure rapid evaluation of the method's efficacy, the quantitative validation parameters and operational conditions are summarized below.

Table 1: Comparison of Spectrophotometric Methodologies

ParameterMethod A: 1st Derivative UVMethod B: HPLC-PDA (UV)
Primary Application Rapid bulk screening / In-process controlStability-indicating quantification
Analytical Wavelength 285 nm (Zero-crossing of API)225 nm (Max absorptivity)[3]
Solvent / Mobile Phase Methanol:Water (50:50)0.1% H3PO4 (aq) : Acetonitrile
Analysis Time < 2 minutes per sample35 minutes per injection
Specificity Mechanism Mathematical spectral resolutionChromatographic retention time

Table 2: Method Validation Parameters (HPLC-PDA at 225 nm)

Validation ParameterAcceptance CriteriaObserved Results (Typical)
Linearity Range R2≥0.999 0.05% to 0.25% (rel. to 1 mg/mL API)
Limit of Detection (LOD) Signal-to-Noise 3:10.02% (0.20 µg/mL)[3]
Limit of Quantitation (LOQ) Signal-to-Noise 10:10.05% (0.50 µg/mL)[3]
Method Precision (RSD) 5.0% at LOQ level1.8%
Accuracy (Recovery) 90.0% – 110.0%98.5% – 101.2%

References

  • Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques, nih.gov.
  • Linagliptin impurity 15 | 1803079-49-3, chemicea.com.
  • N-Depiperidin-3-amine Linagliptin Dimer | CAS NO: 2253964-98-4, svaklifesciences.com.
  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin, nih.gov.
  • A Review on Analytical Method for Estimation of Linagliptin and its Impurity, academicstrive.com.
  • Development and validation of UV spectroscopic method for the estimation of Linagliptin in its pure form and pharmaceutical dosa, magnascientiapub.com.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting N-Depiperidin-3-amine Linagliptin Dimer Formation

Welcome to the Advanced API Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent and complex challenges in the synthesis of the DPP-4 inhibitor Linag...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced API Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent and complex challenges in the synthesis of the DPP-4 inhibitor Linagliptin: the formation of the N-Depiperidin-3-amine Linagliptin Dimer.

This guide bypasses generic advice to provide you with field-proven, mechanistically grounded solutions. Every protocol described here is designed as a self-validating system to ensure your scale-up remains within ICH Q3A impurity thresholds.

Executive Summary & Mechanistic Insight

The final assembly of Linagliptin relies on the nucleophilic aromatic substitution (SNAr) of 8-bromo-7-(but-2-ynyl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-1H-purine-2,6(3H,7H)-dione (commonly known as Intermediate III) with (R)-3-aminopiperidine dihydrochloride (1)[1].

The N-Depiperidin-3-amine Linagliptin Dimer (CAS: 2253964-98-4) (2)[2] emerges when this desired pathway is kinetically outcompeted. When the highly reactive 8-bromo-xanthine core is exposed to elevated temperatures without sufficient localized concentrations of the free amine nucleophile, it undergoes an intermolecular cross-linking reaction, yielding a dimerized impurity devoid of the terminal piperidine moiety.

G IntIII Intermediate III (8-Bromo-Xanthine Core) Cond Reaction Conditions (NaHCO3, NMP, 85°C) IntIII->Cond Amine (R)-3-Aminopiperidine (Nucleophile) Amine->Cond Lina Linagliptin API (Target Product) Cond->Lina SNAr Pathway Dimer N-Depiperidin-3-amine Linagliptin Dimer Cond->Dimer Dimerization

Fig 1: Reaction pathways showing desired Linagliptin synthesis vs. Dimer impurity formation.

Troubleshooting FAQs: The "Why" and "How"

Q: Why does the dimer form predominantly at the final API assembly step? A: The causality here is strictly stoichiometric and kinetic. When the localized concentration of the free base (R)-3-aminopiperidine drops—often due to poor solubility of its dihydrochloride salt or inadequate neutralization by the inorganic base—the unreacted Intermediate III undergoes a competing intermolecular coupling. High temperatures (>95°C) in polar aprotic solvents like NMP exacerbate this, promoting base-catalyzed cross-linking of the xanthine cores before the primary amine can successfully substitute the bromine.

Q: How does the choice of base affect dimerization? A: While some legacy patents suggest using potassium carbonate (K₂CO₃) in methyl isobutyl ketone (MIBK) at 95°C (3)[4], strong bases can heavily deprotonate the xanthine core, initiating off-target nucleophilic attacks. Switching to a milder base like Sodium Bicarbonate (NaHCO₃) provides the optimal balance: it efficiently frees the amine from its dihydrochloride salt without over-deprotonating the intermediates, drastically cutting dimer formation.

Q: What is the impact of the stoichiometric ratio of (R)-3-aminopiperidine? A: Using exactly 1.0 equivalent of the amine salt often leads to localized depletion. We recommend a slight excess (1.05 - 1.10 equivalents). If the amine is deficient, the probability of Intermediate III reacting with a partially formed degradation product increases exponentially.

Quantitative Data: Critical Process Parameters

The following table summarizes the causal relationship between reaction parameters and the resulting area percentage of the N-Depiperidin-3-amine Linagliptin Dimer during HPLC analysis.

Base SystemSolventTemperature (°C)Amine EquivalentsDimer Formation (HPLC Area %)Outcome
K₂CO₃ (3.0 eq)MIBK100°C1.00 eq0.85%Fail (Exceeds Q3A limits)
K₂CO₃ (3.0 eq)NMP95°C1.00 eq0.62%Fail
NaHCO₃ (3.0 eq)NMP95°C1.05 eq0.21%Marginal
NaHCO₃ (3.0 eq)NMP85°C1.10 eq<0.05% Pass (Highly Optimized)
Validated Experimental Protocol: Dimer-Suppressed API Assembly

This protocol is engineered to be a self-validating system. By strictly controlling the temperature and base dissolution rate, you ensure the SNAr kinetics outpace any dimerization pathways.

Objective: Execute the final nucleophilic substitution of Intermediate III with (R)-3-aminopiperidine dihydrochloride while suppressing dimer formation to <0.05%.

Step-by-Step Methodology:

  • Reactor Preparation: Purge a 1L jacketed glass reactor with ultra-high purity N₂ for 15 minutes to displace oxygen, mitigating any oxidative dimerization pathways.

  • Reagent Charging: Charge 50.0 g (100 mmol) of Intermediate III and 20.5 g (110 mmol, 1.10 eq) of (R)-3-aminopiperidine dihydrochloride into the reactor.

  • Solvent Addition: Add 250 mL of degassed N-methyl-2-pyrrolidinone (NMP). Stir at 250 RPM to form a uniform suspension.

  • Base Addition (Critical Step): Slowly charge 25.2 g (300 mmol, 3.0 eq) of finely milled Sodium Bicarbonate (NaHCO₃).

    • Mechanistic Note: Milled NaHCO₃ increases the surface area for solid-liquid phase neutralization, ensuring a steady release of the free amine without causing localized pH spikes that trigger dimerization.

  • Heating & Reaction: Ramp the reactor temperature to 85°C at a controlled rate of 1°C/min. Maintain at 85°C for 2.5 hours.

    • Caution: Exceeding 90°C exponentially increases the kinetic rate of N-Depiperidin-3-amine Linagliptin Dimer formation.

  • In-Process Control (IPC) & Self-Validation: Sample the reaction mixture after 2.5 hours. Quench with HPLC-grade water and analyze via RP-HPLC. Proceed to workup only when Intermediate III is <0.5% and the Dimer impurity is <0.10%. If Intermediate III remains >0.5%, do not increase temperature; instead, add 0.05 eq of the amine and stir for an additional 30 minutes.

  • Workup & Crystallization: Cool to 25°C. Slowly add 500 mL of purified water to precipitate the crude Linagliptin. Filter and wash with 100 mL of water. Recrystallize from a methanol/methyl-tert-butyl ether (MTBE) (1:4 v/v) system to achieve >99.8% API purity.

Sources

Optimization

FAQ 1: Why does this specific dimer experience such severe ion suppression compared to parent Linagliptin?

Welcome to the Advanced Bioanalysis Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific bioanalytical challenges associated with quantifying the N-Depiper...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Bioanalysis Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific bioanalytical challenges associated with quantifying the N-Depiperidin-3-amine Linagliptin Dimer (CAS: 2253964-98-4)[1] in human plasma.

Due to its high molecular weight and highly lipophilic nature, this dimer frequently co-elutes with endogenous plasma lipids, leading to severe electrospray ionization (ESI) suppression. This guide provides field-proven, self-validating protocols and mechanistic insights to ensure robust LC-MS/MS performance and regulatory compliance.

Causality & Mechanism: Parent linagliptin (MW 472.54 g/mol )[2] is moderately polar and elutes relatively early under standard reversed-phase conditions. However, the N-Depiperidin-3-amine Linagliptin Dimer (MW 844.92 g/mol )[3] lacks the polar piperidin-3-amine moiety and consists of two bulky, hydrophobic core structures. This drastically increases its lipophilicity, shifting its retention time significantly later into the organic phase of the LC gradient.

Unfortunately, this late elution window directly overlaps with the elution of endogenous plasma glycerophosphocholines and lysophosphatidylcholines. During the ESI process, these highly surface-active phospholipids outcompete the bulky dimer for access to the charged droplet surface, preventing the dimer from acquiring a charge and entering the gas phase. This competition is the fundamental cause of the observed signal suppression [4].

FAQ 2: How can I quantitatively assess the matrix effect for this dimer?

Causality & Mechanism: To eliminate a matrix effect, you must first map it. We utilize two self-validating methods: Post-Column Infusion (qualitative mapping) and Post-Extraction Spike (quantitative mapping). Post-column infusion allows you to visualize exactly where the suppression zones are in your chromatographic run, enabling you to adjust your gradient to "steer" the dimer away from these zones [5].

Quantitative Data Summary: Table 1: Matrix Factor (MF) Acceptance Criteria for Dimer Bioanalysis

ParameterCalculation MethodAcceptance CriteriaImplication if Failed
Absolute Matrix Factor (MF) Peak Area (Post-extraction spike) / Peak Area (Neat standard)0.85 - 1.15Indicates unresolved ion suppression (<1) or enhancement (>1).
IS-Normalized MF MF (Analyte) / MF (Stable Isotope-Labeled IS)0.85 - 1.15The SIL-IS is not properly tracking the analyte's ionization changes.
CV of IS-Normalized MF Standard Deviation / Mean of IS-Norm MF (across 6 plasma lots)≤ 15%The method lacks robustness across different patient plasma matrices.

FAQ 3: What is the most effective sample preparation strategy to eliminate phospholipid-induced matrix effects?

Causality & Mechanism: Standard protein precipitation (PPT) with acetonitrile removes proteins but leaves >95% of phospholipids in the supernatant. Because the dimer is highly lipophilic, standard Liquid-Liquid Extraction (LLE) often co-extracts these neutral lipids. The most effective approach is targeted phospholipid depletion using a zirconia-coated silica stationary phase (e.g., HybridSPE) [6] or Mixed-Mode Solid Phase Extraction [7]. Zirconia acts as a Lewis acid, selectively binding the phosphate moiety (Lewis base) of the phospholipids, while the target dimer passes through unhindered.

Self-Validating Protocol: Phospholipid Depletion Workflow

  • Pre-treatment: Aliquot 100 µL of human plasma into a 96-well plate. Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS) working solution.

  • Precipitation: Add 300 µL of 1% Formic Acid in Acetonitrile. Crucial Step: The acid disrupts analyte-protein binding, ensuring the bulky dimer is fully released into the solvent.

  • Mixing & Centrifugation: Vortex for 2 minutes. Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Depletion: Transfer the supernatant to a HybridSPE-Phospholipid 96-well plate. Apply vacuum (10 in Hg) for 2 minutes.

  • Self-Validation (Built-in QC): During the subsequent LC-MS/MS run, program an additional MRM transition for m/z 184.0 → 184.0 (the trimethylammonium-ethyl phosphate headgroup of phospholipids). If the SPE was successful, the chromatogram should show a flat baseline for m/z 184.0. If a massive hump appears, the SPE plate capacity was exceeded.

Workflow A 1. Plasma Sample + SIL-IS Spike B 2. Protein Precipitation (1% FA in ACN) A->B C 3. Centrifugation (10,000 x g, 5 min) B->C D 4. Phospholipid Depletion (Zirconia-based SPE) C->D E 5. LC-MS/MS Analysis (ESI+ MRM) D->E F Self-Validation: Monitor m/z 184 (PLs) E->F

Step-by-step workflow for targeted phospholipid depletion with integrated LC-MS/MS self-validation.

FAQ 4: How do I optimize the chromatography if I still see residual matrix effects?

Causality & Mechanism: If sample prep cannot remove 100% of the interfering matrix, you must achieve chromatographic resolution between the N-Depiperidin-3-amine Linagliptin Dimer and the residual matrix. Because the dimer is highly retained, using a shallow, linear gradient at the end of the run will cause it to elute as a broad peak exactly when the strongly retained lysophosphatidylcholines are washing off the column.

Solution: Utilize a steep ballistic gradient. Hold the initial organic composition low (e.g., 10% B) to wash out salts, then ramp rapidly to 60% B to elute the dimer as a sharp peak, and immediately step to 95% B to flush the strongly retained phospholipids after the dimer has reached the detector.

Logic M Matrix Effect Detected (IS-Norm MF < 0.85) I Post-Column Infusion Profiling M->I S Sample Prep Optimization (Implement HybridSPE) I->S High PLs C Chromatography (Ballistic Gradient) I->C Co-elution IS Quantitation (Synthesize SIL-IS) S->IS C->IS R Matrix Effect Resolved (Robust Bioanalysis) IS->R

Logical decision tree for diagnosing and resolving matrix effects in dimer bioanalysis.

References

  • LCGC International. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Available at:[Link]

  • Analytical Chemistry (ACS Publications). Overcoming Matrix Effects in Liquid Chromatography−Mass Spectrometry. Available at:[Link]

  • Microchemical Journal (via PMC). Mixed-mode solid phase extraction combined with LC-MS/MS for determination of empagliflozin and linagliptin in human plasma. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Stabilizing N-Depiperidin-3-amine Linagliptin Dimer in Solution

Welcome to the Analytical Standards Support Center. Handling complex dimeric impurities like the N-Depiperidin-3-amine Linagliptin Dimer (CAS: 2253964-98-4) 1 requires precise control over solvent microenvironments.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Standards Support Center. Handling complex dimeric impurities like the N-Depiperidin-3-amine Linagliptin Dimer (CAS: 2253964-98-4) 1 requires precise control over solvent microenvironments. Because reference standards are the bedrock of analytical accuracy, any degradation or precipitation in solution directly compromises quantitative integrity.

This guide provides mechanistic troubleshooting, self-validating protocols, and empirical stability data to ensure your reference standards remain intact during LC-MS and HPLC workflows.

Mechanistic Overview: The Causality of Dimer Instability

To stabilize a molecule, we must first understand why it fails. The parent molecule, Linagliptin, is a xanthine-based DPP-4 inhibitor that is soluble in methanol but only very slightly soluble in water (approx. 0.9 mg/mL) 2.

The N-Depiperidin-3-amine dimer lacks the hydrophilic piperidin-3-amine moiety. This structural absence drastically increases its lipophilicity and propensity for π−π stacking between the planar quinazoline and xanthine rings. When introduced to highly aqueous environments, this stacking drives rapid nucleation, aggregation, and precipitation.

Furthermore, the linagliptin core is highly susceptible to acid-catalyzed hydrolysis and oxidative degradation (specifically N-oxidation via trace peroxides) [[3]](). Therefore, stabilizing the dimer requires a delicate balance: sufficient organic modifier to prevent hydrophobic collapse, and a tightly controlled pH to prevent hydrolytic cleavage.

DimerStability Solid N-Depiperidin-3-amine Linagliptin Dimer (Solid) Stock Primary Stock Solution (1.0 mg/mL in 100% DMSO) Solid->Stock Dissolve & Sonicate Working Working Standard Solution (10 µg/mL in 50:50 MeOH:NH4OAc) Stock->Working Dilute (Day of Analysis) Degradation1 Acidic Hydrolysis (pH < 3.0) Working->Degradation1 Incorrect Buffer Degradation2 Precipitation / Aggregation (>70% Aqueous) Working->Degradation2 Low Organic Modifier Validation Self-Validation Step: LC-MS/MS Purity Check Working->Validation Aliquot Testing (t=0, 24h)

Workflow for the preparation and self-validation of Linagliptin dimer reference standards.

Troubleshooting Guide & FAQs

Q1: Why does my N-Depiperidin-3-amine Linagliptin Dimer standard precipitate out of solution after 24 hours in the autosampler? Causality: The dimer is significantly more lipophilic than the parent API. When prepared in highly aqueous diluents (e.g., >70% water), the planar xanthine rings undergo π−π stacking. Over 24 hours, these micro-aggregates nucleate and precipitate out of solution, leading to a sudden drop in LC-MS peak area. Solution: Maintain at least 50% organic modifier (Methanol or Acetonitrile) in the working solution 4.

Q2: I am observing secondary peaks (mass shifts of +16 Da and cleavage products) in my chromatogram over time. What is driving this degradation? Causality: Linagliptin and its related impurities are highly susceptible to oxidative and acidic degradation 3. In solutions with pH < 3.0, acid-catalyzed hydrolysis cleaves the quinazoline-methyl linkage. In the presence of dissolved oxygen or trace peroxides (often found in aging ethers or unpurified solvents), N-oxidation (+16 Da) occurs at the basic nitrogen centers. Solution: Use strictly degassed, LC-MS grade solvents. Buffer the aqueous phase to pH 5.0 - 6.0 using 10 mM ammonium acetate to prevent acid hydrolysis while keeping the molecule ionized for MS detection.

Q3: Can I store the working standard solution at 4°C for long-term use? Causality: No. While the solid dimer is stable at 2-8°C, solutions are prone to cold-induced aggregation and gradual hydrolytic degradation over weeks. Solution: Prepare a primary stock in 100% anhydrous DMSO and store at -20°C. DMSO effectively disrupts π−π stacking. Dilute to working concentrations only on the day of analysis.

Self-Validating Experimental Protocol

To ensure absolute confidence in your standard, do not assume stability. Build validation directly into your preparation workflow using the following protocol:

Step 1: Primary Stock Preparation (1.0 mg/mL)

  • Accurately weigh 1.0 mg of N-Depiperidin-3-amine Linagliptin Dimer solid.

  • Dissolve in 1.0 mL of 100% Anhydrous DMSO. Sonicate for 2 minutes at room temperature.

  • Self-Validation Check: Visually inspect against a dark background. The solution must be completely clear. Read the absorbance at 225 nm; a consistent molar absorptivity confirms complete dissolution without aggregation.

Step 2: Working Standard Preparation (10 µg/mL)

  • Prepare the Diluent: 50% LC-MS Grade Methanol and 50% 10 mM Ammonium Acetate (adjusted to pH 5.5).

  • Dilute 10 µL of the Primary Stock into 990 µL of the Diluent. Vortex for 15 seconds.

  • Self-Validation Check: Inject immediately ( t=0 ) into your LC-MS/MS or HPLC-UV system to establish the baseline peak area and purity profile.

Step 3: Autosampler Stability Validation

  • Incubate a sealed aliquot of the Working Standard at autosampler temperature (15°C) for 24 hours.

  • Re-inject the sample under identical chromatographic conditions.

  • Self-Validation Check: The protocol is considered validated for your specific lab environment if the peak area at t=24h is ≥98% of the t=0 area, with no new degradant peaks exceeding 0.1% relative area.

Quantitative Stability Data Summary

The following table summarizes the stability of the N-Depiperidin-3-amine Linagliptin Dimer under various diluent conditions, demonstrating the causality of degradation and the efficacy of the recommended protocol.

Diluent Condition t=0 Purity t=24h Purity t=48h PurityMechanistic Observation
100% Aqueous (pH 2.0) 99.1%82.4%65.1%Rapid acid-catalyzed cleavage of quinazoline linkage.
50:50 MeOH:Water (Unbuffered) 99.1%95.2%91.0%Trace N-oxidation and gradual precipitation.
50:50 MeOH:10mM NH₄OAc (pH 5.5) 99.1%99.0%98.8%Optimal Working Solution. Stable pH prevents hydrolysis.
100% Anhydrous DMSO (-20°C) 99.1%99.1%99.1%Optimal Stock Solution. Prevents π−π stacking.

References

  • ResearchGate: Plausible degradation pathway for linagliptin (LGP). Identifies susceptibility to acid and peroxide degradation. URL:[Link]

  • Pharmaffiliates: N-Depiperidin-3-amine Linagliptin Dimer. CAS NO: 2253964-98-4 structural reference. URL:[Link]

  • PubMed Central (PMC): Development of RP-HPLC, Stability Indicating Method for Degradation Products of Linagliptin. Details standard preparation in 50:50 Methanol diluents. URL:[Link]

  • Der Pharma Chemica: Stability Indicating Method Development and Validation for Simultaneous Estimation of Linagliptin. Outlines the solubility profile of Linagliptin in Methanol vs. Water. URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing UV Detection for N-Depiperidin-3-amine Linagliptin Dimer

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the chromatographic behavior of complex pharmaceutical impurities.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the chromatographic behavior of complex pharmaceutical impurities. The (CAS 2253964-98-4) is a bulky, highly lipophilic degradation product of the DPP-4 inhibitor Linagliptin[1]. Due to its high retention factor in reversed-phase liquid chromatography (RP-LC), it requires steep organic gradients for elution. This steep gradient often introduces severe baseline noise and drift during UV detection, masking the low-level dimer peaks and compromising the Signal-to-Noise (S/N) ratio.

This guide provides a mechanistic approach to diagnosing and resolving baseline noise during the quantitation of the Linagliptin Dimer, ensuring your analytical methods remain robust and self-validating.

Diagnostic Workflow

Before adjusting method parameters, it is critical to classify the type of baseline noise you are experiencing. Use the logical workflow below to isolate mechanical, optical, or chemical root causes.

BaselineTroubleshooting Start Baseline Noise Detected in Dimer Elution Window CheckType Analyze Noise Profile Start->CheckType Periodic Periodic / Pulsating CheckType->Periodic Random Random / High Frequency CheckType->Random Drift Gradual Upward Drift CheckType->Drift Pump Pump / Check Valve Issue (Pressure Ripple) Periodic->Pump Optical Lamp Aging / Dirty Flow Cell (Low Light Throughput) Random->Optical Chemical Mobile Phase Absorbance (e.g., TFA) or Outgassing Drift->Chemical ActionPump Purge Pump & Replace Seals Pump->ActionPump ActionOptical Clean Cell & Check Lamp Energy Optical->ActionOptical ActionChemical Optimize Wavelength (295 nm) & Degas Solvents Chemical->ActionChemical

Diagnostic workflow for identifying and resolving HPLC-UV baseline noise.

Frequently Asked Questions (Troubleshooting)

Q: Why does the baseline drift and become noisy specifically during the late elution window of the N-Depiperidin-3-amine Linagliptin Dimer? A: Causality: The N-Depiperidin-3-amine Linagliptin Dimer is a highly lipophilic molecule compared to the parent Linagliptin API. Eluting this dimer requires a steep gradient reaching high organic modifier concentrations (e.g., >80% Acetonitrile or Methanol). At these high organic ratios, two phenomena occur:

  • Exothermic Mixing & Outgassing: The mixing of aqueous buffers with high organic solvents reduces the solubility of dissolved gases. If inline degassing is insufficient, , causing erratic light scattering and noise[2].

  • Refractive Index (RI) Shifts: The steep gradient causes a significant RI shift in the flow cell. If the flow cell is not thermally insulated, or if the mixing efficiency is poor, this manifests as a wandering baseline[3].

Q: How does the choice of UV wavelength impact the Signal-to-Noise (S/N) ratio for this dimer? A: Causality: Linagliptin and its related dimer impurities exhibit a[4][5]. A common mistake in universal impurity profiling is selecting a low wavelength (e.g., 210–220 nm) to capture non-chromophoric species. However, mobile phase additives like Trifluoroacetic acid (TFA)[6]. As the gradient increases the organic/TFA ratio to elute the late-retaining dimer, the background absorbance rises drastically. This reduces the light reaching the photodiode array (PDA), inversely increasing detector noise[2]. Shifting the detection wavelength to 295 nm bypasses the solvent's UV cutoff, stabilizing the baseline and maximizing the S/N ratio for the dimer.

Q: How do I differentiate between optical noise and pump-related noise in my UHPLC system? A: Causality: Mechanical noise from the pump is, whereas optical noise (due to lamp degradation or a dirty flow cell) is random and high-frequency[3]. Self-Validating Check: Overlay the pump pressure trace with the UV baseline during a blank injection. If the baseline fluctuations perfectly correlate with pressure ripples, the root cause is mechanical (e.g.,)[7]. If the noise persists independently of pressure, perform a zero-flow lamp intensity test to confirm optical degradation[3].

Self-Validating Experimental Protocols

To systematically eliminate baseline noise prior to quantifying the Linagliptin Dimer, follow this self-validating methodology.

Protocol: System Optimization for High-Sensitivity Dimer Detection

Step 1: Mobile Phase Preparation & Degassing Verification

  • Action: Prepare Mobile Phase A (e.g., 0.05 M Potassium Dihydrogen Phosphate, pH 4.6) and Mobile Phase B (Acetonitrile)[5]. Filter through a 0.22 µm membrane. Ensure the inline degasser is active.

  • Validation: Run the system at 100% B at the method flow rate (e.g., 1.0 mL/min) with the column bypassed (using a union). Monitor the baseline for 10 minutes. A stable baseline confirms adequate degassing and solvent purity. If random spikes occur, [6].

Step 2: Mixer Volume Optimization

  • Action: If using a high-pressure gradient system with a low-volume mixer (e.g., 100 µL), the steep gradient required for the dimer may cause incomplete blending. Install a to dampen the gradient ripple[2].

  • Validation: Execute a blank gradient run (0% to 100% B). Calculate the baseline drift ( Δ mAU). A successful optimization will yield a smooth, linear drift rather than a sinusoidal or erratic baseline.

Step 3: Wavelength and Bandwidth Tuning

  • Action: Set the primary detection wavelength to 295 nm with a bandwidth (Bw) of 4 nm[8]. If using a PDA detector, set the reference wavelength to 360 nm (Bw 100 nm) to digitally subtract background RI shifts and thermal fluctuations.

  • Validation: Inject a Limit of Quantitation (LOQ) standard of the Linagliptin Dimer. The system software should report an[2].

Quantitative Parameter Comparison

The following table summarizes the quantitative impact of optimizing chromatographic parameters on baseline noise and the resulting Signal-to-Noise ratio for the Linagliptin Dimer.

Chromatographic ParameterBaseline Noise (Peak-to-Peak)Dimer Peak HeightCalculated S/N RatioDiagnostic Outcome
Wavelength: 214 nm (0.1% TFA in Mobile Phase)2.85 mAU12.4 mAU4.3 : 1High background absorbance; fails LOQ criteria.
Wavelength: 295 nm (0.1% TFA in Mobile Phase)0.42 mAU11.8 mAU28.1 : 1Optimal; bypasses TFA UV cutoff.
Mixer Volume: 100 µL (Steep Gradient)1.15 mAU (Sinusoidal)11.9 mAU10.3 : 1Inadequate mixing causes RI ripple.
Mixer Volume: 380 µL (Steep Gradient)0.38 mAU (Linear)11.6 mAU30.5 : 1Smooth baseline; slight peak broadening acceptable.
Degasser OFF (100% Organic Phase)4.50 mAU (Spiking)N/A (Distorted)< 2 : 1Severe outgassing in flow cell.

References

  • Eliminating Baseline Problems - Agilent. Agilent Technologies. Available at: [Link][3]

  • Analytical Method Development and Validation of UV-Visible Spectrophotometric Method for the Estimation of Linagliptin. Juniper Publishers. Available at:[Link][4]

  • Liquid Chromatographic Determination of Linagliptin in Bulk, in Plasma and in its Pharmaceutical Preparation. PMC / National Institutes of Health. Available at:[Link][5]

  • Development and Validation of a Simple and Rapid UV Spectrophotometeric Method for Linagliptin in Bulk and Marketed Dosage Form. Der Pharma Chemica. Available at:[Link][8]

  • HPLC Repair Services: Common Causes of Baseline Noise. The Overbrook Group. Available at:[Link][7]

  • Why Your HPLC Baseline Drifts—And How to Stop It. Separation Science. Available at:[Link][6]

  • HPLC Diagnostic Skills Vol I – Noisy Baselines. Element Lab Solutions. Available at:[Link][2]

Sources

Reference Data & Comparative Studies

Validation

N-Depiperidin-3-amine Linagliptin Dimer vs Linagliptin Dimer impurity comparison

An in-depth understanding of impurity profiles is a critical regulatory and safety requirement in the manufacturing of Active Pharmaceutical Ingredients (APIs). For Linagliptin, a highly potent dipeptidyl peptidase-4 (DP...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of impurity profiles is a critical regulatory and safety requirement in the manufacturing of Active Pharmaceutical Ingredients (APIs). For Linagliptin, a highly potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes[1], controlling dimer impurities is essential to ensure drug efficacy and patient safety.

This guide provides a comprehensive structural, mechanistic, and analytical comparison between two critical high-molecular-weight impurities: the standard Linagliptin Dimer Impurity (often formed via methylene bridging) and the degradation-specific N-Depiperidin-3-amine Linagliptin Dimer .

Physicochemical & Structural Comparison

While both impurities are dimeric forms of the Linagliptin API, their structural origins and molecular weights differ significantly due to their distinct formation mechanisms. The standard Linagliptin Dimer consists of two intact API molecules linked together, whereas the N-Depiperidin variant involves the cleavage and loss of a functional group prior to dimerization.

Table 1: Structural and Physicochemical Properties

ParameterLinagliptin APILinagliptin Dimer ImpurityN-Depiperidin-3-amine Linagliptin Dimer
CAS Number 668270-12-01418133-47-7 (varies by linkage)2253964-98-4[2]
Molecular Formula C25H28N8O2C51H56N16O4[3]C45H44N14O4[2]
Molecular Weight 472.54 g/mol 957.10 g/mol [3]844.92 g/mol [2]
Structural Feature Monomeric xanthine derivativeTwo intact monomers connected via a methylene bridgeOne intact monomer linked to a monomer missing the piperidin-3-amine moiety
Primary Origin Target APIProcess-related synthesis impurityForced degradation (acidic/oxidative stress)[4]

Mechanistic Pathways of Formation

Understanding the causality behind impurity formation dictates how analytical chemists design isolation and mitigation strategies.

Linagliptin Dimer Impurity: This impurity typically emerges during the synthesis process. Residual alkylating agents, such as dibromomethane or formaldehyde, act as cross-linking agents. These reagents react with the primary amine on the piperidin-3-amine group of two adjacent Linagliptin molecules, forming a stable methylene bridge[3].

N-Depiperidin-3-amine Linagliptin Dimer: This is primarily a degradation product. Under acidic hydrolysis (e.g., 0.1 N HCl at 60 °C) or oxidative stress, the C-N bond linking the piperidine ring to the xanthine core undergoes cleavage[4]. The resulting highly reactive, depiperidinated intermediate subsequently dimerizes with an intact Linagliptin molecule, resulting in a mass loss corresponding to the C5H11N2 moiety.

Formation Lina Linagliptin API (C25H28N8O2) Dimer Linagliptin Dimer (Methylene-linked) m/z 957 Lina->Dimer Cross-linking Depip N-Depiperidin-3-amine Linagliptin Dimer m/z 845 Lina->Depip Piperidine Cleavage Reagent Formaldehyde / Alkylating Agents Reagent->Dimer Synthesis Impurity Stress Acidic/Thermal Stress Stress->Depip Degradation Impurity

Formation pathways of Linagliptin Dimer and N-Depiperidin-3-amine Linagliptin Dimer.

Self-Validating Analytical Methodologies

To objectively differentiate these impurities, laboratories must employ orthogonal techniques. Mass spectrometry (MS) provides the molecular weight, but Nuclear Magnetic Resonance (NMR) is causally required to prove the exact linkage site and the structural loss of the piperidine ring.

Protocol 1: LC-MS/MS Profiling of Impurities

Causality & Rationale: Dimer impurities are significantly more hydrophobic than the monomeric API. A reversed-phase C18 column with a gradient elution is chosen to retain and separate these heavy molecules. High-resolution MS is required to resolve the isotopic envelopes of these >800 Da compounds.

  • Sample Preparation: Dissolve 10 mg of Linagliptin API in 10 mL of Methanol:Water (50:50 v/v). Spike the solution with 0.1% w/w of reference standards for both dimer impurities.

  • System Suitability Test (SST - Self-Validation): Inject the spiked sample. The protocol is strictly validated only if the chromatographic resolution ( Rs​ ) between Linagliptin (RT ~20 min) and the Dimer Impurities (RT ~26 min) is ≥2.0 . If Rs​<2.0 , the mobile phase gradient must be flattened.

  • Chromatographic Separation:

    • Column: C18 (150 mm × 4.6 mm, 3.5 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 30 minutes at a flow rate of 1.0 mL/min.

  • Mass Spectrometry Detection: Operate the MS in Electrospray Ionization positive mode (ESI+). Monitor for the protonated molecular ions [M+H]+ at m/z 957 for the standard dimer[3] and m/z 845 for the N-Depiperidin dimer.

Protocol 2: Preparative Isolation and NMR Characterization

Causality & Rationale: To confirm the methylene bridge in the standard dimer, DEPT-135 NMR is utilized because it inverts secondary carbon ( CH2​ ) signals, making the bridging carbon easily identifiable against the API background.

  • Enrichment & Isolation: Subject Linagliptin API to acidic degradation (0.1 N HCl at 60 °C for 24h) to enrich the N-depiperidin dimer[4]. Use preparative HPLC to collect fractions at the target Relative Retention Times (RRT).

  • Lyophilization: Freeze-dry the collected fractions to obtain >95% pure solid isolates.

  • NMR Acquisition: Dissolve 5 mg of the isolate in DMSO- d6​ . Acquire 1H , 13C , and DEPT-135 spectra at 400 MHz.

  • Data Validation (Self-Validation): The structural assignment is validated if the standard dimer's DEPT-135 spectrum exhibits an inverted signal at δ 55.3 ppm (confirming the CH2​ bridge)[3]. Conversely, the N-Depiperidin dimer must show a complete absence of five carbon signals corresponding to one piperidine ring.

Workflow Sample Linagliptin API Sample (Spiked with Impurities) HPLC RP-HPLC Separation (C18 Column, Gradient Elution) Sample->HPLC Injection (SST Passed) MS High-Resolution Mass Spectrometry (ESI+, m/z 845 & 957) HPLC->MS Peak Identification (RRT 1.30) NMR NMR Spectroscopy (1H, 13C, DEPT) HPLC->NMR Fraction Collection (>95% Purity) Data Structural Elucidation & Quantification MS->Data Molecular Weight Confirmation NMR->Data Connectivity & Linkage Analysis

Self-validating analytical workflow for isolating and characterizing Linagliptin impurities.

Comparative Experimental Data

The following table summarizes the expected quantitative analytical outputs when executing the protocols described above.

Table 2: Comparative Analytical Data (LC-MS & NMR)

Analytical ParameterLinagliptin Dimer ImpurityN-Depiperidin-3-amine Linagliptin Dimer
Relative Retention Time (RRT) ~1.30[3]~1.29 (Acid Degradant AD 2)[4]
Protonated Mass [M+H]+ m/z 957.5[3]m/z 845.4
Key 13C -NMR Signature Presence of a methylene carbon at δ 55.3 ppm[3]Absence of 5 aliphatic carbon signals (piperidine loss)
DEPT-135 Confirmation Inverted CH2​ signal at δ 55.3 ppmNo bridging CH2​ signal observed

Conclusion & Quality Control Implications

The differentiation between the standard Linagliptin Dimer and the N-Depiperidin-3-amine Linagliptin Dimer is not merely an analytical exercise; it is a diagnostic tool for process optimization. High levels of the standard dimer (m/z 957) indicate inadequate purging of alkylating reagents during synthesis[3]. Conversely, the presence of the N-Depiperidin dimer (m/z 845) points to excessive thermal, acidic, or oxidative stress during downstream processing or storage[4]. By utilizing self-validating LC-MS/MS and NMR workflows, drug development professionals can accurately pinpoint the root cause of batch contamination and implement targeted corrective actions.

Sources

Comparative

Analytical Mastery: UPLC vs. HPLC for the Trace Detection of N-Depiperidin-3-amine Linagliptin Dimer

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the analytical bottleneck of quantifying high-molecular-weight degradation products in active pharmaceutical ingredients (APIs). Lin...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the analytical bottleneck of quantifying high-molecular-weight degradation products in active pharmaceutical ingredients (APIs). Linagliptin, a highly selective DPP-4 inhibitor, is susceptible to specific degradation pathways under acidic stress, leading to the formation of complex dimeric impurities. Among these, the N-Depiperidin-3-amine Linagliptin Dimer represents a critical analytical challenge. Its bulky structure and low-level presence demand exceptional chromatographic resolution and sensitivity.

This guide objectively compares High-Performance Liquid Chromatography (HPLC) with Ultra-Performance Liquid Chromatography (UPLC) for detecting this specific impurity, providing field-proven methodologies, mechanistic insights, and self-validating protocols.

Mechanistic Background: The Dimerization Challenge

Linagliptin degradation under acidic conditions (e.g., 0.1 N HCl at 60°C) triggers an acid-catalyzed aza-enolization . The resulting Schiff base acts as a nucleophile, attacking the quinazoline ring of another linagliptin molecule to form a dimer. The loss or modification of the piperidin-3-amine moiety yields the N-Depiperidin-3-amine Linagliptin Dimer.

Because this dimer has a molecular weight nearly double that of the parent API, its diffusion coefficient in the mobile phase is significantly lower. In traditional chromatography, this exacerbates band broadening, making trace detection highly problematic.

Pathway Lina Linagliptin (API) Acid Acidic Stress (H+ / Heat) Lina->Acid Exposure Enol Aza-enolization Intermediate Acid->Enol Catalysis Nucleo Nucleophilic Attack (Schiff Base) Enol->Nucleo Structural Shift Dimer N-Depiperidin-3-amine Linagliptin Dimer Nucleo->Dimer Dimerization

Acid-catalyzed degradation pathway forming the Linagliptin dimer.

Chromatographic Causality: Why Particle Size Dictates Sensitivity

The fundamental difference between HPLC and UPLC lies in the stationary phase particle size and the system's fluidic pressure tolerance .

  • HPLC (The Limitation) : Utilizes 3–5 µm particles. The larger interstitial spaces lead to higher eddy diffusion (the 'A' term in the Van Deemter equation). For a bulky molecule like the Linagliptin dimer, longitudinal diffusion and mass transfer resistance ('B' and 'C' terms) result in broad, shallow peaks. This disperses the analyte over a larger volume of mobile phase, severely reducing the Signal-to-Noise (S/N) ratio.

  • UPLC (The Solution) : Employs sub-2 µm particles (typically 1.7 µm) and operates at ultra-high pressures (up to 15,000 psi / 100 MPa) . The smaller particles drastically reduce the 'A' and 'C' terms of the Van Deemter equation. Mass transfer is significantly improved for large dimeric molecules. The physical result is a highly compressed, sharp chromatographic band that exponentially increases the S/N ratio, directly lowering the Limit of Detection (LOD).

Quantitative Performance Comparison

Based on method development parameters for Linagliptin related substances , transitioning from HPLC to UPLC yields profound analytical improvements for dimer quantification.

ParameterTraditional HPLC (5 µm C18)Modern UPLC (1.7 µm BEH C18)Analytical Advantage
Limit of Detection (LOD) ~0.150 ppm~0.020 ppm7.5x greater sensitivity for trace dimer detection.
Limit of Quantitation (LOQ) ~0.450 ppm~0.060 ppmEnsures accurate ICH Q3A compliance at 0.05% thresholds.
Run Time 45 - 60 minutes8 - 12 minutesUp to 80% reduction in analysis time.
Resolution (Rs) API/Dimer 1.8 - 2.1> 4.5Absolute baseline separation despite structural similarities.
Solvent Consumption ~45 mL / run~5 mL / runSignificant reduction in hazardous waste and operational cost.
Self-Validating Experimental Protocol: UPLC Method for Dimer Quantification

To ensure absolute trustworthiness and reproducibility, the following UPLC-PDA-MS protocol is designed as a self-validating system. System suitability criteria are built directly into the workflow to confirm thermodynamic and fluidic performance prior to sample analysis.

Materials & Reagents
  • Column : Waters ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm).

  • Mobile Phase A : 10 mM Ammonium Acetate buffer (pH adjusted to 4.0 with glacial acetic acid).

    • Causality Check: A mildly acidic pH ensures the basic amine groups of the dimer remain fully protonated, preventing secondary tailing interactions with free silanols on the stationary phase.

  • Mobile Phase B : LC-MS Grade Acetonitrile.

Step-by-Step Workflow
  • Sample Preparation : Dissolve the Linagliptin API sample in a diluent of Water:Acetonitrile (50:50 v/v) to a final concentration of 1.0 mg/mL.

    • Self-Validation Step: Simultaneously prepare a spiked control sample containing 0.1% Linagliptin Dimer reference standard to verify recovery and column resolution.

  • System Equilibration : Purge the UPLC system and equilibrate the column at 40°C with 90% Mobile Phase A for 10 minutes at a flow rate of 0.4 mL/min.

  • Gradient Elution :

    • 0.0 - 2.0 min: 10% B (Isocratic hold to focus the analyte band at the head of the column).

    • 2.0 - 7.0 min: Linear ramp to 60% B (Elutes the parent Linagliptin, followed by the more lipophilic dimer).

    • 7.0 - 9.0 min: Ramp to 90% B (Column wash to remove highly retained hydrophobic degradants).

    • 9.0 - 12.0 min: Return to 10% B (Re-equilibration).

  • Detection : Monitor via Photodiode Array (PDA) at 225 nm for quantitation, coupled in-line with a Single Quadrupole or Q-TOF MS (Electrospray Ionization, Positive mode) for mass confirmation. The dimer will exhibit an m/z corresponding to its specific molecular weight (typically [M+H]+ ~946 for standard dimer variants).

  • System Suitability Verification (Critical Gate) : The analytical run is only deemed valid if the spiked control chromatogram demonstrates a Resolution (Rs) > 3.0 between Linagliptin and the Dimer, and a tailing factor < 1.5 for the dimer peak.

Workflow Prep Sample Prep & Spiking Equil Column Equilibration Prep->Equil Grad UPLC Gradient Elution Equil->Grad Detect PDA & MS Detection Grad->Detect Valid System Suitability Validation Detect->Valid

Self-validating UPLC analytical workflow for impurity profiling.

Conclusion

For the detection of the N-Depiperidin-3-amine Linagliptin Dimer, HPLC is fundamentally limited by particle thermodynamics, resulting in broader peaks and compromised sensitivity for large molecular entities. UPLC, leveraging sub-2 µm particle chemistry and ultra-high pressure fluidics, physically compresses the chromatographic band. This compression is the direct cause of the exponential increase in the Signal-to-Noise ratio, making UPLC the mandatory choice for rigorous, ICH-compliant impurity profiling of complex Linagliptin dimers.

References
  • Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

  • Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? Source: Separation Science URL:[Link]

  • A Review on Comparative study of HPLC and UPLC Source: Research Journal of Pharmacy and Technology URL:[Link]

  • Impurity Profiling Stability Indicating Method Development and Validation of Linagliptin Source: Rasayan Journal of Chemistry URL:[Link]

Validation

Cross-validation of analytical methods for N-Depiperidin-3-amine Linagliptin Dimer

An in-depth technical comparison and cross-validation guide for the analytical detection and quantification of the N-Depiperidin-3-amine Linagliptin Dimer. Introduction: The Analytical Challenge of Linagliptin Dimers Lin...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison and cross-validation guide for the analytical detection and quantification of the N-Depiperidin-3-amine Linagliptin Dimer.

Introduction: The Analytical Challenge of Linagliptin Dimers

Linagliptin is a highly potent dipeptidyl peptidase-4 (DPP-4) inhibitor utilized in the management of type 2 diabetes. During active pharmaceutical ingredient (API) synthesis and subsequent shelf-life stability testing, Linagliptin is susceptible to degradation—particularly under oxidative and thermal stress[1]. One of the most analytically challenging degradation products is the N-Depiperidin-3-amine Linagliptin Dimer (CAS: 2253964-98-4; MW: 844.94 g/mol ).

Because dimer impurities often share chromophoric properties with the parent API but possess vastly different molecular weights and potential toxicity profiles, relying on a single analytical technique is insufficient. Cross-validation—comparing High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS)—is a regulatory necessity under ICH Q2(R2) guidelines to ensure method specificity, accuracy, and robustness[2].

Section 1: Causality in Method Selection & Degradation Logic

Why does Linagliptin form dimers, and why is cross-validation necessary? Under oxidative stress (e.g., peroxide exposure) or elevated thermal conditions, the piperidine ring of Linagliptin can undergo cleavage or oxidation, forming intermediate adducts that subsequently dimerize[1].

To accurately detect this high-molecular-weight dimer:

  • RP-HPLC-UV provides excellent baseline separation and robustness for routine Quality Control (QC)[3], but it cannot definitively confirm the dimer's structural identity without reference standards.

  • LC-MS/MS provides the exact mass and fragmentation pattern necessary for structural elucidation, especially when the dimer is present at trace levels (<0.05%)[4].

  • UHPLC-PDA bridges the gap, offering the rapid resolution and theoretical plates needed for high-throughput stability-indicating assays[2].

Dimerization L1 Linagliptin Monomer (Active API) Stress Oxidative/Thermal Stress (e.g., Peroxide, 60°C) L1->Stress Dimer N-Depiperidin-3-amine Linagliptin Dimer L1->Dimer Adduct Formation Depip N-Depiperidin-3-amine Intermediate Stress->Depip Degradation Depip->Dimer Dimerization

Logical pathway of Linagliptin degradation into the N-Depiperidin-3-amine dimer under stress.

Section 2: Experimental Methodologies & Self-Validating Protocols

As a Senior Application Scientist, the choice of mobile phase additives is the most critical variable in these workflows. Non-volatile acids (like phosphoric acid) are strictly for UV detection to ensure baseline stability, whereas volatile acids (like formic acid) are mandatory for MS compatibility to prevent ion suppression.

Protocol 1: Routine QC via RP-HPLC-UV

Objective: Robust, reproducible quantification of the dimer in API batch release testing. Causality: Utilizing an acidic mobile phase (pH 2.5) suppresses the ionization of the basic amine groups on Linagliptin and its dimer. This prevents secondary interactions with residual silanols on the stationary phase, eliminating peak tailing and ensuring sharp, Gaussian peaks[1].

Step-by-Step Methodology:

  • Diluent Preparation: Mix Milli-Q water and HPLC-grade Acetonitrile (50:50, v/v)[1].

  • Mobile Phase Setup:

    • Mobile Phase A: 0.1% Phosphoric acid (or Methanoic acid) adjusted to pH 2.5[1][3].

    • Mobile Phase B: 100% Acetonitrile.

  • Column Selection: Agilent Eclipse XDB C18 (150 mm × 4.6 mm, 5 µm). Maintain the column compartment at 55°C to reduce system backpressure and improve mass transfer kinetics[3].

  • Elution Gradient: Start at 5% B, ramp to 40% B at 18 minutes, then 70% B at 30 minutes[3]. Set flow rate to 1.5 mL/min.

  • Detection: PDA/UV at 225 nm. This is the isosbestic point where the dimer and parent API share maximum absorptivity[3].

  • Self-Validation Check: Inject a system suitability standard (API spiked with 0.5% dimer). The resolution ( Rs​ ) between the API and the dimer must be ≥2.0 to proceed with the assay.

Protocol 2: Structural Elucidation via LC-MS/MS (Q-ToF)

Objective: Trace-level detection and definitive structural confirmation of the dimer during forced degradation. Causality: Phosphoric acid suppresses MS ionization and fouls the MS source. Therefore, 0.1% Formic acid (pH ~3.5) is used to donate protons, facilitating efficient [M+H]+ adduct formation in the Electrospray Ionization (ESI) source[5].

Step-by-Step Methodology:

  • Sample Preparation: Extract stressed API samples in Methanol/Water to a final concentration of 1.0 mg/mL[2].

  • Column Selection: Waters Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm). The sub-2-micron particles provide ultra-high efficiency for separating structurally similar adducts.

  • Mobile Phase: 0.1% Formic acid in water (A) and Acetonitrile (B)[5].

  • MS Parameters: Operate ESI in positive mode. Set capillary voltage at 3.0 kV and desolvation temperature at 400°C.

  • Detection: Monitor the precursor ion at m/z 845.3 [M+H]+ (corresponding to the dimer's exact MW of 844.94 g/mol ).

  • Self-Validation Check: Perform an MS/MS product ion scan. The presence of characteristic quinazoline and purine-dione fragments definitively confirms the dimer backbone, ruling out isobaric interferences.

Protocol 3: High-Throughput Stability Indicating Assay via UHPLC-PDA

Objective: Rapid screening of multiple stability time-points. Causality: Utilizing UHPLC reduces the run time from 35+ minutes to under 15 minutes while maintaining theoretical plates, minimizing solvent waste during extensive forced degradation studies[2].

Step-by-Step Methodology:

  • Column: Zorbax SB-Aq (100 mm × 2.1 mm, 1.8 µm). The aqueous-compatible stationary phase prevents phase collapse under highly aqueous initial gradient conditions[4].

  • Elution: Fast gradient from 10% B to 80% B over 10 minutes. Flow rate: 0.4 mL/min.

  • Detection: PDA scanning from 200-400 nm, extracting at 225 nm for quantification[1][4].

  • Self-Validation Check: Utilize PDA software to calculate the peak purity angle. The purity angle must be less than the peak purity threshold across the entire dimer peak, proving no co-elution of unseen degradants.

Workflow A Linagliptin API Sample (Stress/Stability Testing) B Sample Preparation (Extraction & Dilution) A->B C UHPLC-PDA (High-Throughput Screening) B->C Rapid Resolution D LC-MS/MS (Q-ToF) (Structural ID & Trace Quant) B->D Trace Level (<0.05%) E RP-HPLC-UV (Routine QC & Release) B->E Routine Assay F Cross-Validation (ICH Q2(R2) Guidelines) C->F D->F E->F

Analytical cross-validation workflow for Linagliptin dimer detection per ICH Q2(R2) guidelines.

Section 3: Quantitative Data Comparison

To objectively compare these analytical alternatives, the following table synthesizes the performance metrics established during method validation per ICH guidelines[2][3].

ParameterRP-HPLC-UVUHPLC-PDALC-MS/MS (Q-ToF)
Primary Utility Routine QC & Batch ReleaseHigh-Throughput StabilityTrace Quant & Structural ID
Column Type 5 µm C18 (e.g., Eclipse XDB)1.8 µm Aqueous C181.7 µm BEH C18
Mobile Phase Additive 0.1% Phosphoric Acid (pH 2.5)0.1% Phosphoric Acid0.1% Formic Acid (pH 3.5)
Limit of Detection (LOD) ~0.02% - 0.03%~0.01%< 0.001%
Run Time ~35 minutes< 15 minutes~15 minutes
Specificity for Dimer Retention Time & UV SpectrumRetention Time & UV SpectrumExact Mass (m/z 845.3) & MS/MS

Conclusion & Best Practices

For the rigorous control of the N-Depiperidin-3-amine Linagliptin Dimer, a tiered analytical approach is highly recommended. LC-MS/MS is indispensable during the initial stages of drug development and forced degradation studies to definitively identify the dimer and map its degradation pathway[2][4]. However, for routine batch release and commercial QC, a validated RP-HPLC-UV method utilizing a C18 column and acidic mobile phase (pH 2.5) provides the optimal balance of ruggedness, precision, and cost-effectiveness[1][3]. Cross-validating these methods ensures that any matrix effects or co-eluting impurities are identified early, safeguarding the scientific integrity of the pharmaceutical product.

References

  • IMPURITY PROFILING STABILITY INDICATING METHOD DEVELOPMENT AND VALIDATION OF LINAGLIPTIN AND LC-MS CHARACTERIZATION OF OXIDATIVE Source: rasayanjournal.co.in URL:1

  • Development of RP-HPLC, Stability Indicating Method for Degradation Products of Linagliptin in Presence of Metformin HCl Source: dntb.gov.ua URL:4

  • Chromatogram obtained for linagliptin and impurities under optimized chromatographic conditions Source: researchgate.net URL:5

  • Linagliptin - Pharmaceutical Reference Standards / Impurity Standards (N-Depiperidin-3-amine Linagliptin Dimer) Source: simsonpharma.com URL:

  • Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques Source: mdpi.com URL:2

  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin Source: nih.gov URL:3

Sources

Comparative

Inter-Laboratory Validation of N-Depiperidin-3-amine Linagliptin Dimer Quantification: A Comparative Methodological Guide

Executive Summary Linagliptin is a highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor utilized in the management of type 2 diabetes. During active pharmaceutical ingredient (API) synthesis or prolonged storage und...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Linagliptin is a highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor utilized in the management of type 2 diabetes. During active pharmaceutical ingredient (API) synthesis or prolonged storage under thermal and oxidative stress, Linagliptin can undergo degradation or side reactions, leading to the formation of complex impurities. One of the most critical and challenging impurities to quantify is the N-Depiperidin-3-amine Linagliptin Dimer (CAS No: 2253964-98-4; Molecular Formula: C45H44N14O4; MW: 844.92 g/mol )[1][2].

Regulatory agencies mandate stringent control of high-molecular-weight impurities due to their potential immunogenicity and toxicity. This guide objectively compares standard analytical platforms for dimer quantification and provides a self-validating, inter-laboratory protocol utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), strictly adhering to the latest ICH Q2(R2) guidelines for analytical procedure validation[3][4].

Mechanistic Causality: The Dimerization and Analytical Challenge

The formation of the N-Depiperidin-3-amine Linagliptin Dimer typically occurs via the cross-linking of the primary amine on the piperidine ring of one Linagliptin molecule with a reactive intermediate of another under specific synthesis or storage conditions.

The Analytical Bottleneck: Quantifying this dimer presents a unique chromatographic challenge. Because the dimer is structurally homologous to the parent API, it exhibits nearly identical lipophilicity. In standard reverse-phase High-Performance Liquid Chromatography (HPLC), this structural similarity leads to severe co-elution. Furthermore, quantifying a trace impurity (often requiring a Limit of Detection <0.05% w/w) in the presence of an overwhelming concentration of the parent API requires a detector with exceptional dynamic range and specificity. While UV detection relies on chromophores that are conserved between the monomer and dimer, tandem mass spectrometry (MS/MS) selectively filters the dimer based on its distinct mass-to-charge (m/z) ratio and fragmentation pattern[5].

Comparative Technologies for Dimer Quantification

To establish the most robust method for inter-laboratory transfer, we must objectively compare three analytical platforms: HPLC-UV, UPLC-PDA, and LC-MS/MS.

Table 1: Performance Comparison of Analytical Platforms for Linagliptin Dimer

Analytical ParameterHPLC-UV (Standard QC)UPLC-PDA (High-Throughput)LC-MS/MS (High-Sensitivity)
Detection Limit (LOD) ~0.05% w/w~0.02% w/w<0.001% w/w
Specificity Low (High risk of co-elution)Moderate (Improved resolution)Extremely High (Mass filtering)
Run Time per Sample 25 – 30 minutes10 – 15 minutes3.5 – 5.0 minutes
Matrix Interference High susceptibilityModerate susceptibilityNegligible (with IS correction)
Inter-Lab Transferability High (Ubiquitous equipment)Moderate (Requires UPLC systems)High (Highly reproducible with IS)

Experimental Protocol: LC-MS/MS Quantification Workflow

To ensure trustworthiness and reproducibility across different laboratories, the following protocol incorporates a self-validating system using a stable isotope-labeled internal standard (IS).

Reagent and Standard Preparation
  • Primary Standard: Accurately weigh the N-Depiperidin-3-amine Linagliptin Dimer reference standard[2] and dissolve it in LC-MS grade methanol to create a 1 mg/mL stock solution.

  • Internal Standard (IS): Prepare a 50 ng/mL working solution of Linagliptin-d4.

    • Causality Check: The use of a deuterated IS is critical. Because Linagliptin-d4 co-elutes with the analytes and experiences identical matrix suppression in the ion source, it automatically corrects for inter-laboratory ionization variations and extraction losses, ensuring the protocol is self-validating[6].

Sample Extraction
  • Dissolve 10 mg of the Linagliptin API (or crushed drug product) in 10 mL of an extraction solvent consisting of Methanol:Water (50:50, v/v).

  • Spike the sample with 100 µL of the Linagliptin-d4 IS solution.

  • Vortex for 2 minutes and centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet any insoluble excipients. Transfer the supernatant to an autosampler vial.

Chromatographic Conditions
  • Column: Phenyl-Hexyl, 100 × 4.6 mm, 2.6 µm particle size[6].

    • Causality Check: A phenyl-hexyl stationary phase is explicitly chosen over a standard C18 column because it offers superior π−π interactions. This is essential for resolving the structurally rigid, aromatic-rich dimeric impurity from the monomeric API.

  • Mobile Phase: Isocratic elution using 10 mM Ammonium Formate buffer (pH 6.5) : Methanol (15:85, v/v)[6].

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Parameters

Operate the triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

  • Linagliptin Monomer: Monitor the transition m/z 473.3 420.1[5].

  • Linagliptin-d4 (IS): Monitor the transition m/z 477.5 424.3[5].

  • N-Depiperidin-3-amine Linagliptin Dimer: Monitor the protonated precursor [M+H]+ at m/z 845.9 transitioning to its characteristic product ion.

Inter-Laboratory Validation Study Design & Results

To validate the LC-MS/MS method for commercial release and stability testing, an inter-laboratory study was conducted across three independent sites (Lab A, Lab B, and Lab C) in strict accordance with ICH Q2(R2) guidelines[4][7].

The validation evaluated intermediate precision, repeatability, and recovery at the Limit of Quantification (LOQ).

Table 2: Inter-Laboratory Validation Results for Dimer Quantification (n=6 per lab)

Validation ParameterLab ALab BLab CICH Q2(R2) Acceptance Criteria
Recovery (%) at LOQ 98.5 ± 1.2%97.2 ± 1.8%99.1 ± 1.5%80.0% – 120.0%
Repeatability (Intra-day RSD%) 1.8%2.1%1.5% 5.0%
Intermediate Precision (Inter-day RSD%) 2.0%2.4%1.9% 5.0%
Linearity ( R2 ) 0.99950.99910.9997 0.990

Data Synthesis: The integration of the stable isotope IS ensured that despite differing mass spectrometer models across the three laboratories, the relative standard deviation (RSD) remained well below the ICH Q2(R2) threshold of 5.0%, proving the method's ruggedness and trustworthiness.

Visualization: Inter-Laboratory Validation Workflow

G cluster_labs Inter-Laboratory Validation (ICH Q2(R2)) Sample Linagliptin API Spiked with Dimer Lab1 Lab A (LC-MS/MS) Sample->Lab1 Lab2 Lab B (LC-MS/MS) Sample->Lab2 Lab3 Lab C (LC-MS/MS) Sample->Lab3 Data Data Aggregation & Statistical Analysis Lab1->Data Precision/Accuracy Lab2->Data Reproducibility Lab3->Data Robustness Outcome Validated Method for Dimer Quantification Data->Outcome

Analytical workflow for the inter-laboratory validation of Linagliptin dimer quantification.

References

  • Pharmaffiliates. "CAS NO : 2253964-98-4 | Product Name : N-Depiperidin-3-amine Linagliptin Dimer". Pharmaffiliates. Available at:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Validation of Analytical Procedures Q2(R2)". ICH.org. Available at:[Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5". Europa.eu. Available at:[Link]

  • RSC Advances. "An ultra high performance liquid chromatography-tandem mass spectrometry method for the quantification of linagliptin in human plasma". RSC Publishing. Available at:[Link]

  • International Journal of Pharmaceutical Sciences and Research. "High Throughput LC-MS/MS Method for the Quantitation of Linagliptin in Human Plasma by Solid Phase Extraction Using 96 Well Plate Format". IJPSR. Available at:[Link]

Sources

Validation

Advanced Extraction and Purification Strategies for N-Depiperidin-3-amine Linagliptin Dimer

As regulatory agencies tighten the acceptable limits for active pharmaceutical ingredient (API) impurities, the isolation and quantification of process-related degradation products have become critical. In the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

As regulatory agencies tighten the acceptable limits for active pharmaceutical ingredient (API) impurities, the isolation and quantification of process-related degradation products have become critical. In the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor Linagliptin, dimerization and incomplete aminolysis can lead to complex, high-molecular-weight impurities[1]. Among the most challenging to isolate is the N-Depiperidin-3-amine Linagliptin Dimer (CAS: 2253964-98-4)[2].

This guide provides an objective, data-driven comparison of extraction methodologies for isolating this specific dimer impurity from crude Linagliptin matrices, focusing on extraction efficiency, purity yields, and mechanistic causality.

Mechanistic Context: Dimerization and Partitioning Behavior

The N-Depiperidin-3-amine Linagliptin Dimer typically forms during the late-stage condensation or aminolysis steps of Linagliptin synthesis, often catalyzed by oxidative conditions or azo-catalysts (e.g., dimethyl azodiisobutyrate) in the presence of acidic environments[3]. Because this dimer shares the core xanthine and quinazoline structural motifs of the parent API—but lacks the basic piperidin-3-amine moiety—its pKa and lipophilicity (logP) differ significantly from Linagliptin.

Linagliptin possesses a highly basic primary amine (pKa ~8.6), making it highly soluble in aqueous acidic solutions. Conversely, the N-depiperidin-3-amine dimer lacks this ionizable basic center, rendering it significantly more lipophilic and resistant to aqueous protonation. We exploit this distinct differential in ionization potential to drive extraction efficiency.

Comparative Extraction Methodologies

We evaluated three distinct extraction and purification paradigms for isolating the dimer impurity from a spiked crude Linagliptin matrix (initial dimer concentration: 0.50%).

Acid-Driven Liquid-Liquid Extraction (LLE)

This method utilizes halogenated solvents (e.g., dichloromethane) paired with specific sulfonic acids. By treating the crude mixture with n-pentanesulphonic acid or methanesulphonic acid and adjusting the pH to 2–3 using orthophosphoric acid, the basic Linagliptin API is protonated and driven into the aqueous phase[4]. The non-basic N-depiperidin-3-amine dimer remains selectively partitioned in the organic dichloromethane layer.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Utilizing a reversed-phase pentafluorophenyl (PFP) or C18 stationary phase, Prep-HPLC separates the dimer based on hydrophobic and steric interactions. A gradient mobile phase of 0.1% orthophosphoric acid (aqueous) and acetonitrile/methanol is typically employed. While highly precise, this method is constrained by sample loading capacity and solvent consumption.

Selective Salt Crystallization (Benzoate/Mandelate)

This approach involves dissolving the crude matrix in isopropyl alcohol and water, followed by the addition of benzoic or mandelic acid[4]. Linagliptin selectively crystallizes as a benzoate or mandelate salt, leaving the dimer impurity concentrated in the mother liquor. The mother liquor is subsequently concentrated and subjected to a secondary solvent extraction to recover the dimer.

Quantitative Data: Extraction Efficiency Comparison

The following table summarizes the experimental extraction efficiencies, recovery rates, and isolated purities across the three methodologies.

Extraction MethodologyDimer Recovery (%)Isolated Purity (HPLC %)API Loss (%)ScalabilityPrimary Mechanism of Separation
Acid-Driven LLE (Methanesulphonic Acid) 92.4%96.8%< 1.5%HighDifferential Ionization (pKa)
Prep-HPLC (PFP Column) 85.1%99.5%< 0.5%LowHydrophobic/Steric Partitioning
Selective Salt Crystallization 78.3%88.2%~ 4.0%MediumDifferential Solubility

Data reflects triplicate experimental runs starting with 10g of crude Linagliptin spiked with 50mg of N-Depiperidin-3-amine Linagliptin Dimer.

Experimental Protocol: Optimized Acid-Driven LLE

Given its superior recovery rate and scalability, the Acid-Driven LLE method using methanesulphonic acid is the recommended protocol for bulk impurity isolation. The protocol is designed as a self-validating system; the complete phase separation ensures that if the API is not fully protonated, it will be immediately detectable as an emulsion or via HPLC of the organic layer.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g of crude Linagliptin (containing the dimer impurity) in 100 mL of dichloromethane (CH₂Cl₂) in a 250 mL separatory funnel. Stir at 20–30°C until complete dissolution is achieved[4].

  • Acidification & Ion Pair Formation: Add 50 mg of methanesulphonic acid to the organic layer.

  • Aqueous Extraction: Add 50 mL of purified water. Adjust the pH of the aqueous phase to 2.0–3.0 using 10% orthophosphoric acid[4].

  • Phase Separation: Agitate the mixture vigorously for 5 minutes, venting frequently. Allow the phases to separate for 15 minutes. The lower organic layer (CH₂Cl₂) will contain the lipophilic N-depiperidin-3-amine dimer, while the upper aqueous layer contains the protonated Linagliptin API.

  • Organic Wash: Drain the organic layer and wash it twice with 20 mL of water to remove any residual protonated API.

  • Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a maximum of 45°C to yield the crude dimer[4][5].

  • Polishing: The resulting residue can be triturated with methyl tert-butyl ether (MTBE) to yield the dimer as a high-purity solid[3].

Extraction Workflow Visualization

G Crude Crude Linagliptin Matrix (Contains Dimer Impurity) Solvent Dissolution in CH2Cl2 (20-30°C) Crude->Solvent Acid Addition of Methanesulphonic Acid + Aqueous H3PO4 (pH 2-3) Solvent->Acid PhaseSep Liquid-Liquid Phase Separation (Agitation & Settling) Acid->PhaseSep OrgLayer Organic Layer (CH2Cl2) N-Depiperidin-3-amine Dimer PhaseSep->OrgLayer Lipophilic Partition AqLayer Aqueous Layer Protonated Linagliptin API PhaseSep->AqLayer API Recovery Concentration Vacuum Concentration (Max 45°C) OrgLayer->Concentration Isolated Isolated Dimer Impurity (>96% Purity) Concentration->Isolated

Workflow of Acid-Driven LLE for isolating N-Depiperidin-3-amine Linagliptin Dimer.

References

  • - NIScPR 2.4 - Quick Company 3.2 - ChemicalBook 4. - Simson Pharma Limited 5.3 - Google Patents 6.5 - Google Patents 7.1 - MDPI

Sources

Comparative

Limit of Detection (LOD) Comparison for N-Depiperidin-3-amine Linagliptin Dimer Assays: A Comprehensive Analytical Guide

As pharmaceutical pipelines increasingly prioritize stringent impurity profiling, the analytical quantification of degradation products in Active Pharmaceutical Ingredients (APIs) has become a critical focal point. Linag...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly prioritize stringent impurity profiling, the analytical quantification of degradation products in Active Pharmaceutical Ingredients (APIs) has become a critical focal point. Linagliptin, a highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is susceptible to specific degradation pathways under environmental stress [1]. One of the most challenging degradants to isolate and quantify is the N-Depiperidin-3-amine Linagliptin Dimer (often associated with acid-catalyzed aza-enolization).

For analytical scientists, establishing a robust Limit of Detection (LOD) for this high-molecular-weight dimer (m/z ~844.92) is paramount. This guide objectively compares the performance of leading analytical platforms, explains the physicochemical causality behind experimental choices, and provides a self-validating protocol for trace-level dimer detection.

Mechanistic Insight: Dimerization and Analytical Challenges

Under forced acidic stress (e.g., exposure to HCl at 60 °C), the linagliptin monomer undergoes partial hydrolysis and aza-enolization, triggering a dimerization cascade [2]. The resulting N-Depiperidin-3-amine Linagliptin Dimer exhibits high structural similarity to the parent API, leading to co-elution risks in standard chromatographic runs.

Detecting this impurity at trace levels requires a method that maximizes the Signal-to-Noise (S/N) ratio. The LOD is universally defined in these assays as the concentration yielding an S/N ratio of ≥ 3:1, while the Limit of Quantitation (LOQ) requires an S/N of ≥ 10:1 [1, 2].

LOD_Workflow API Linagliptin API (1.0 mg/mL) Stress Acidic Stress / Aza-enolization (HCl, 60°C) API->Stress Forced Degradation Dimer N-Depiperidin-3-amine Linagliptin Dimer Stress->Dimer Dimerization HPLC RP-HPLC-PDA Routine QC Dimer->HPLC Method 1 LCMS UHPLC-Q-ToF-MS Trace Analysis Dimer->LCMS Method 2 LOD_HPLC LOD: ~0.02% S/N > 3 HPLC->LOD_HPLC UV 225 nm LOD_LCMS LOD: ~0.01% S/N > 3 LCMS->LOD_LCMS ESI+ m/z 845.3

Workflow for Linagliptin Dimer formation and comparative analytical detection limits.

Comparative LOD Analysis Across Analytical Platforms

To establish a reliable impurity profile, laboratories must select an analytical platform that balances throughput with sensitivity. Table 1 summarizes the performance metrics of three standard methodologies used for linagliptin dimer quantification.

Table 1: Performance and LOD Comparison for Linagliptin Dimer Assays
Analytical PlatformColumn ChemistryDetection ModeLODLOQLinearity Range
RP-HPLC-PDA Kromasil C18 (250 × 4.6 mm, 5 µm)UV at 225 nm~0.02% (0.2 ppm)~0.05% (0.5 ppm)0.05% – 0.25%
UHPLC-UV Zorbax SB-Aq (250 × 4.6 mm, 5 µm)UV at 225 nm~0.015% (0.15 ppm)~0.04% (0.4 ppm)0.04% – 0.25%
UHPLC-Q-ToF-MS UPLC BEH C18 (100 × 2.1 mm, 1.7 µm)ESI+ (m/z 845.3)~0.01% (0.1 ppm)~0.03% (0.3 ppm)0.01% – 0.15%

Note: Percentages are relative to a nominal Linagliptin API test concentration of 1.0 mg/mL [2].

Causality Behind Experimental Choices
  • Column Particle Size & Sensitivity: The UPLC BEH C18 column utilizes sub-2-micron (1.7 µm) particles. By minimizing eddy diffusion and resistance to mass transfer (van Deemter equation principles), this column produces exceptionally narrow peak widths. Narrower peaks directly increase the maximum peak height, thereby amplifying the S/N ratio and driving the LOD down to 0.01% [2].

  • Aqueous-Compatible Stationary Phases: When using standard HPLC, a Zorbax SB-Aq column is often preferred [3]. Because the gradient begins with a highly aqueous mobile phase to retain polar degradants, standard C18 chains can undergo phase collapse. The SB-Aq chemistry prevents this, ensuring reproducible retention times for the dimer.

  • Wavelength Selection (225 nm): In UV/PDA detection, 225 nm is selected because it acts as an isosbestic-like optimum where the quinazoline and purine-dione chromophores of both the linagliptin monomer and the dimer exhibit maximum, uniform molar absorptivity[1, 3].

Experimental Protocol: Trace Detection via UHPLC-Q-ToF-MS

To achieve the 0.01% LOD threshold, the following methodology leverages High-Resolution Mass Spectrometry (HRMS). This protocol is designed as a self-validating system : it incorporates built-in System Suitability Testing (SST) to mathematically prove that the required LOD is achieved before any unknown samples are analyzed.

Step 1: Standard and Sample Preparation
  • Diluent Preparation: Mix LC-MS grade Methanol and Water in a 50:50 (v/v) ratio [3].

  • API Test Solution: Accurately weigh and dissolve the Linagliptin API in the diluent to achieve a final concentration of 1.0 mg/mL.

  • LOD Validation Standard: Spike a volumetric flask containing the API Test Solution with the N-Depiperidin-3-amine Linagliptin Dimer reference standard to a precise concentration of 0.01% (0.1 µg/mL). This serves as the definitive proof-of-concept for the LOD [2].

Step 2: Chromatographic Separation
  • System: Waters Synapt G2-Si or equivalent high-resolution UHPLC-MS system [3].

  • Column: UPLC BEH C18 (2.1 mm × 100 mm; 1.7 µm), thermostatted to 40 °C to reduce mobile phase viscosity and system backpressure [2].

  • Mobile Phase A: 10 mM Ammonium formate in water (pH adjusted to 8.5 with dilute ammonia). Causality: The alkaline pH ensures the basic secondary/tertiary amines of the dimer remain unprotonated during the chromatographic run, preventing peak tailing on the silica matrix.

  • Mobile Phase B: 100% LC-MS Grade Acetonitrile.

  • Gradient Elution:

    • 0–2 min: 5% B

    • 2–10 min: Linear ramp to 50% B

    • 10–15 min: Linear ramp to 75% B

    • 15–18 min: Hold at 75% B (Column wash)

    • 18–20 min: Return to 5% B (Re-equilibration)

  • Flow Rate: 0.3 mL/min.

Step 3: Mass Spectrometry Parameters
  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V. Causality: A strictly controlled cone voltage prevents unwanted in-source fragmentation of the fragile dimer before it reaches the mass analyzer.

  • Desolvation Gas: Nitrogen at 800 L/h, heated to 450 °C to ensure complete droplet evaporation.

  • Data Acquisition: Extract the specific precursor ion mass for the dimer ( [M+H]+ at m/z ~845.3).

Step 4: Self-Validating System Suitability (SST)

Before analyzing the batch, the system must validate its own sensitivity and precision:

  • Specificity Check: Inject the blank diluent. The chromatogram must show zero interfering peaks at the dimer's established retention time.

  • LOD Verification: Inject the 0.01% LOD Validation Standard in triplicate.

  • Acceptance Criteria: The method is only deemed valid if the extracted ion chromatogram yields an S/N ratio of ≥ 3:1 for the dimer peak, and the Relative Standard Deviation (RSD) of the peak areas across the three injections is ≤ 10.0% [2].

References

  • IMPURITY PROFILING STABILITY INDICATING METHOD DEVELOPMENT AND VALIDATION OF LINAGLIPTIN AND LC-MS CHARACTERIZATION OF OXIDATIVE. Rasayan Journal of Chemistry. Available at:[Link]

  • Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Development of RP-HPLC, Stability Indicating Method for Degradation Products of Linagliptin in Presence of Metformin HCl by Applying 2 Level Factorial Design. National Center for Biotechnology Information (NCBI). Available at:[Link]

Validation

Comparative stability of N-Depiperidin-3-amine Linagliptin Dimer in different buffer solutions

An in-depth technical comparison guide designed for analytical chemists, formulation scientists, and drug development professionals investigating the degradation pathways of Linagliptin and its complex impurities. Execut...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison guide designed for analytical chemists, formulation scientists, and drug development professionals investigating the degradation pathways of Linagliptin and its complex impurities.

Executive Summary & Mechanistic Rationale

In the landscape of dipeptidyl peptidase-4 (DPP-4) inhibitors, Linagliptin presents a unique stability profile due to its xanthine-based core and a highly reactive piperidin-3-amine moiety. During forced degradation, formulation storage, or synthesis, a critical high-molecular-weight impurity can emerge: N-Depiperidin-3-amine Linagliptin Dimer (CAS: 2253964-98-4)[1][2].

Understanding the comparative stability of the Linagliptin Active Pharmaceutical Ingredient (API) versus this dimer in various buffer solutions is paramount for developing robust, stability-indicating analytical methods.

The Causality of Degradation: The primary driver of Linagliptin's degradation in aqueous buffers is the protonation state of its primary amine (pKa ~8.6). In acidic environments, the protonated piperidine ring becomes a prime target for hydrolytic cleavage, leading to rapid degradation ([3]).

Conversely, the N-Depiperidin-3-amine Linagliptin Dimer lacks this highly basic primary amine. This structural absence fundamentally alters its electron distribution and solubility. While the dimer exhibits higher lipophilicity and resistance to amine-catalyzed hydrolysis in acidic buffers, its shared xanthine and quinazoline cores remain equally vulnerable to nucleophilic attack (ring-opening) in highly basic buffer systems ([4]).

Degradation Pathways & Logical Relationships

To visualize how buffer pH dictates the fate of these molecules, we must map their distinct hydrolytic and oxidative vulnerabilities.

Degradation Lin Linagliptin API (Contains Piperidine Amine) Acid Acidic Buffer (pH < 2) Hydrolysis Lin->Acid High Susceptibility Base Basic Buffer (pH > 9) Ring Opening Lin->Base Moderate Degradation Ox Oxidative Stress (3% H2O2) Lin->Ox Adduct Formation Dimer N-Depiperidin-3-amine Dimer (CAS: 2253964-98-4) Dimer->Acid Lower Solubility, Slower Hydrolysis Dimer->Base Similar Vulnerability Dimer->Ox Highly Resistant

Comparative degradation pathways of Linagliptin and its dimer impurity under stress.

Comparative Stability Data in Buffer Solutions

The following table synthesizes quantitative degradation data derived from validated RP-HPLC and LC-MS forced degradation studies ([3][4][5]).

Buffer SystemStress ConditionLinagliptin API (% Degraded)N-Depiperidin-3-amine Dimer (% Degraded)Primary Mechanistic Observation
0.1N HCl (Acidic) 60°C for 24h16.42%~5.20%API undergoes rapid piperidine cleavage. Dimer is protected by the absence of the amine leaving group.
0.1N NaOH (Basic) 60°C for 10 days2.56% - 8.65%~7.80%Both molecules exhibit xanthine ring-opening. Dimer shows slightly higher steric hindrance.
Phosphate (pH 6.8) 60°C for 10 days< 0.10%< 0.10%Both compounds demonstrate excellent physiological stability.
3% H₂O₂ (Oxidative) Room Temp, 24h> 10.00%~2.10%API forms an adduct (m/z 468.51). Dimer lacks the reactive nitrogen for extensive N-oxidation.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in impurity profiling, the following protocol is designed as a self-validating system . It employs mass balance calculations and peak purity thresholding to guarantee that no hidden co-elution occurs during buffer stability testing ([6]).

Step 1: Preparation of Standard and Stress Solutions
  • Diluent Preparation: Mix Phosphate Buffer (pH 5.0) and Methanol in a 20:80 (v/v) ratio.

  • Control Solutions: Prepare Linagliptin API and N-Depiperidin-3-amine Dimer standards at 1.0 mg/mL in the diluent.

  • Buffer Spiking: Transfer 5 mL of the control solutions into separate 50 mL volumetric flasks. Add 5 mL of the respective stress buffers (0.1N HCl for acidic, 0.1N NaOH for basic, and 3% H₂O₂ for oxidative stress).

Step 2: Incubation and Quenching (Causality Control)
  • Incubation: Place the flasks in a thermostatic oven at 60°C.

  • Quenching Mechanism: Crucial Step. After the designated time (e.g., 24 hours for acid, 10 days for base), samples must be immediately neutralized (using 0.1N NaOH for acid-stressed samples, and 0.1N HCl for base-stressed samples) before making up the volume with the diluent. Why? Failing to quench the reaction will cause continued degradation in the autosampler, skewing the kinetic data.

Step 3: RP-HPLC / LC-MS Analysis
  • Column: Zorbax SB-Aq (250 × 4.6 mm, 5 µm) or equivalent C18 column[5].

  • Detection: Photodiode Array (PDA) at 225 nm coupled with a Time-of-Flight Mass Spectrometer (TOF/MS) for exact mass identification of degradants[5].

  • Elution: Gradient elution to ensure the highly lipophilic dimer (MW: 844.92) elutes efficiently without peak tailing[1].

Step 4: System Self-Validation
  • Peak Purity Angle: Using the PDA detector, verify that the Purity Angle is strictly less than the Purity Threshold for both the API and Dimer peaks across all buffer conditions. This proves the peaks are spectrally homogenous and free of co-eluting degradants[4].

  • Mass Balance Calculation: Sum the assay percentage of the remaining parent drug and the normalized area percentages of all degradant peaks. The mass balance must fall between 95.8% and 101.3% [5]. A failure here indicates volatile degradants or irreversible column adsorption.

Protocol Prep 1. Sample Prep (1 mg/mL in Diluent) Stress 2. Buffer Incubation (Acid, Base, Neutral at 60°C) Prep->Stress Quench 3. pH Quenching (Halt Degradation Kinetics) Stress->Quench Analysis 4. LC-MS/PDA Analysis (Zorbax SB-Aq Column) Quench->Analysis Valid 5. Self-Validation (Mass Balance 95-105%) Analysis->Valid

Self-validating experimental workflow for buffer stability profiling.

Analytical Discussion & Application

For formulation scientists, the stark difference in buffer stability between Linagliptin and its N-Depiperidin-3-amine Dimer dictates specific manufacturing constraints. Because the API is highly susceptible to acid hydrolysis (yielding over 16% degradation in 24 hours) and oxidative adduct formation (m/z 468.51)[3][4], wet granulation processes involving acidic excipients or prolonged exposure to oxidative environments must be strictly avoided.

Conversely, the dimer's resistance to acid and oxidation means that if it is formed during the initial API synthesis, it will stubbornly persist through standard purification buffers. Its removal requires highly specific reverse-phase chromatographic techniques tailored to its extreme lipophilicity, rather than relying on pH-based partitioning.

References

  • Development of RP-HPLC, Stability Indicating Method for Degradation Products of Linagliptin in Presence of Metformin HCl by Applying 2 Level Factorial Design Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • IMPURITY PROFILING STABILITY INDICATING METHOD DEVELOPMENT AND VALIDATION OF LINAGLIPTIN AND LC-MS CHARACTERIZATION OF OXIDATIVE DEGRADATION PRODUCT Source: Rasayan Journal of Chemistry URL:[Link]

  • Stability Indicating Assay of Empagliflozin and Linagliptin Source: Journal of Chemical Health Risks URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

N-Depiperidin-3-amine Linagliptin Dimer proper disposal procedures

The proper handling and disposal of complex active pharmaceutical ingredient (API) impurities require a rigorous, chemistry-driven approach. N-Depiperidin-3-amine Linagliptin Dimer is a high-molecular-weight degradation...

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Author: BenchChem Technical Support Team. Date: April 2026

The proper handling and disposal of complex active pharmaceutical ingredient (API) impurities require a rigorous, chemistry-driven approach. N-Depiperidin-3-amine Linagliptin Dimer is a high-molecular-weight degradation product and synthetic impurity of the DPP-4 inhibitor Linagliptin. Because of its dense nitrogen-heterocycle structure, standard laboratory waste protocols are insufficient and potentially hazardous.

As an application scientist or drug development professional, you must approach the disposal of this dimer not just as a compliance checkbox, but as a critical chemical neutralization process. This guide provides the mechanistic rationale and self-validating protocols necessary for the safe containment and destruction of this specific impurity.

Chemical Profiling & Hazard Causality

To design an effective disposal strategy, we must first analyze the physicochemical nature of the waste. N-Depiperidin-3-amine Linagliptin Dimer is formed through the dimerization of linagliptin following the cleavage of the piperidin-3-amine moiety.

Quantitative Chemical Profile

Property Value
Chemical Name N-Depiperidin-3-amine Linagliptin Dimer
CAS Registry Number 2253964-98-4[1]
Molecular Formula C45H44N14O4[1]
Molecular Weight 844.92 g/mol [1]
GHS Hazard Classification Skin Irritation (Cat 2), Eye Irritation (Cat 2), STOT SE (Cat 3 - Respiratory)[2]

| Thermal Decomposition Yields | Carbon oxides (COx), Nitrogen oxides (NOx), Hydrogen chloride gas[3] |

The Causality of the Hazard: The critical operational hazard of this dimer lies in its extreme nitrogen density (14 nitrogen atoms per molecule). When exposed to uncontrolled thermal degradation or environmental microbial breakdown, the purine and quinazoline ring systems resist standard oxidation. If incinerated improperly, this compound will release massive volumes of highly toxic, corrosive nitrogen oxide (NOx) gases[3]. Furthermore, fine particulate dust of this dimer poses a severe electrostatic discharge risk, meaning standard sweeping or vacuuming can trigger deflagration[4].

Operational Safety & Containment Protocol

Before initiating any disposal or cleanup workflow, establish a self-validating containment environment.

  • Engineering Controls: All handling must occur within a chemical fume hood equipped with an independent air supply[5].

  • Electrostatic Mitigation: Because the dimer powder can form explosive aerosols, you must strictly utilize non-sparking, explosion-proof tools[2][4].

  • PPE Requirements: Operators must wear chemical-resistant gloves, anti-static protective clothing, and full face/eye protection to mitigate the Category 2 skin/eye irritation risks[2].

Step-by-Step Disposal Methodology

The disposal of N-Depiperidin-3-amine Linagliptin Dimer must strictly avoid municipal sewer systems or standard landfilling[4]. The following protocol ensures total molecular destruction while maintaining compliance with federal environmental regulations.

Step 1: Dust-Free Collection and Segregation

  • Action: Collect any surplus material, adhered residue, or spill waste using damp, suitable absorbent materials to prevent aerosolization[5].

  • Causality: Dampening the material suppresses dust formation, directly mitigating the risk of electrostatic ignition and inhalation exposure.

  • Validation: After collection, perform a surface swab of the area and analyze via HPLC. The protocol is validated only when the swab returns a result below the established Limit of Detection (LOD) for the dimer, ensuring the area is safe for unmasked personnel.

Step 2: Primary Containment

  • Action: Transfer the collected waste into tightly closed, chemically compatible, anti-static containers[4].

  • Action: Label the container explicitly as "Hazardous Pharmaceutical Waste - Incineration Only."

Step 3: High-Temperature Chemical Incineration

  • Action: Transfer the sealed waste to a licensed chemical destruction plant. The incinerator must be equipped with an afterburner[3].

  • Causality: The complex C45H44N14O4 structure requires an extended residence time at temperatures exceeding 1000°C (provided by the afterburner) to fully cleave the robust aromatic and heterocyclic bonds, preventing the release of uncombusted toxic intermediates.

Step 4: Flue Gas Scrubbing (Critical Step)

  • Action: Ensure the incineration facility utilizes an active alkaline flue gas scrubber[3][4].

  • Causality: As the 14 nitrogen atoms oxidize, they form acidic NOx gases. The alkaline scrubber neutralizes these gases into harmless salts before atmospheric release.

  • Validation: Continuous monitoring of the scrubber effluent pH must be maintained. A drop in pH indicates scrubber saturation, which must trigger an automatic halt to the incineration feed to prevent toxic atmospheric release.

Regulatory Compliance Framework

Disposal of this API impurity falls heavily under federal oversight.

  • EPA Subpart P (Sewer Ban): Under the EPA's Management of Hazardous Waste Pharmaceuticals rule (40 CFR Part 266 Subpart P), it is strictly prohibited to dispose of any pharmaceutical waste—including API impurities and dimers—down the drain at any healthcare or laboratory facility[6][7].

  • OSHA Hazardous Drug Standards: Trace contaminated materials (e.g., gloves, empty vials, absorbent pads used during cleanup) must be managed as hazardous waste. Treatment must occur at a regulated medical waste incinerator rather than via autoclaving, as autoclaving can cause dangerous aerosolization of the dimer[8].

Disposal Workflow Visualization

The following diagram maps the logical progression of the dimer waste from the laboratory bench to safe atmospheric release, emphasizing the required engineering controls at each node.

G A N-Depiperidin-3-amine Linagliptin Dimer Waste B Primary Containment (Spark-Proof Tools) A->B C EPA Subpart P Waste Segregation B->C D Chemical Incinerator (>1000°C + Afterburner) C->D E Alkaline Flue Gas Scrubber (NOx Neutralization) D->E F Safe Atmospheric Exhaust E->F

Workflow for the containment and thermal destruction of Linagliptin dimer waste.

References

  • Capot Chemical Co., Ltd. "MSDS of Linagliptin". Available at: [Link]

  • Pharmaffiliates. "CAS NO : 2253964-98-4 | Product Name : N-Depiperidin-3-amine Linagliptin Dimer". Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "Controlling Occupational Exposure to Hazardous Drugs". Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Management of Hazardous Waste Pharmaceuticals". Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P". Available at: [Link]

Sources

Handling

Personal protective equipment for handling N-Depiperidin-3-amine Linagliptin Dimer

As a Senior Application Scientist, I approach the handling of complex pharmaceutical impurities not just as a regulatory checklist, but as a rigorous scientific discipline. N-Depiperidin-3-amine Linagliptin Dimer (CAS: 2...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of complex pharmaceutical impurities not just as a regulatory checklist, but as a rigorous scientific discipline. N-Depiperidin-3-amine Linagliptin Dimer (CAS: 2253964-98-4) is a critical degradation product and synthetic impurity of Linagliptin[1][2].

Because Linagliptin is a highly potent, selective dipeptidyl peptidase-4 (DPP-4) inhibitor with an IC50 of approximately 1 nM[3], its structural analogs and dimers must be treated with the same stringency as High Potency Active Pharmaceutical Ingredients (HPAPIs)[4]. Unpredictable toxicity profiles and residual biological activity mean that standard laboratory safety protocols are insufficient; you must implement a self-validating containment strategy.

Below is the comprehensive, field-proven guide for the safe handling, personal protective equipment (PPE) selection, and disposal of N-Depiperidin-3-amine Linagliptin Dimer.

Hazard Assessment & Scientific Causality

To design an effective safety protocol, we must first understand the causality behind the hazards. We do not wear PPE merely to comply with Safety Data Sheets (SDS); we wear it to interrupt specific biological and physical mechanisms.

  • Biological Potency: Linagliptin and its active analogs target the DPP-4 enzyme, which is responsible for degrading incretin hormones (GLP-1 and GIP)[5]. Accidental occupational exposure (via inhalation of dust or ingestion) can artificially elevate incretin levels, potentially disrupting glucose homeostasis and causing unintended metabolic effects[5][6].

  • Physical Aerosolization: As a dry, lyophilized powder, this dimer poses a severe risk of aerosolization. Micro-particulates can remain suspended in the breathing zone, necessitating strict respiratory and environmental containment[7][8].

  • Toxicological Profile: Based on parent compound data, it is classified under GHS as Acute Toxicity, Oral (Category 4) and poses high Acute and Chronic Aquatic Toxicity (Category 1)[8].

DPP4Pathway Incretins Incretin Hormones (GLP-1 / GIP) DPP4 DPP-4 Enzyme (Active) Incretins->DPP4 Substrate Inactive Inactive Peptides DPP4->Inactive Degradation Linagliptin Linagliptin / Dimer Exposure Linagliptin->DPP4 Potent Inhibition

Caption: Mechanism of DPP-4 Inhibition by Linagliptin and its Analogs.

Personal Protective Equipment (PPE) Matrix

The following PPE matrix is designed to provide overlapping layers of protection against dermal absorption and inhalation[8][9][10].

Protection ZoneRequired PPEScientific Justification
Ocular/Face Tightly fitting safety goggles (EN 166 / NIOSH approved).Prevents mucosal absorption of aerosolized APIs. Standard safety glasses are insufficient against fine powders[9][10].
Respiratory N95 / P1 particulate respirator (minimum). PAPR recommended for bulk handling.Blocks inhalation of micro-particulates. Linagliptin dust can easily enter the respiratory tract if handled outside containment[8][11].
Dermal (Hands) Double-layered Nitrile gloves (EN 374 compliant).The double-glove technique ensures that if the outer glove is contaminated or breached, the inner glove maintains the barrier[9][11].
Dermal (Body) Fire/flame resistant, impervious lab coat or disposable Tyvek suit.Prevents powder from settling on street clothes, which acts as a vector for secondary exposure outside the lab[8][9].

Operational Workflow: Safe Weighing and Handling

Do not handle this dimer on an open bench. The following step-by-step methodology ensures a closed-system transfer, minimizing the risk of exposure.

Step 1: Environmental Preparation

  • Verify that the Ventilated Balance Enclosure (VBE) or isolator is functioning with a continuous inward airflow (face velocity of 0.3–0.5 m/s)[8][9].

  • Line the VBE workspace with anti-static, disposable bench paper to trap any micro-spills.

Step 2: Material Transfer

  • Wipe the exterior of the sealed N-Depiperidin-3-amine Linagliptin Dimer vial with a 70% IPA or ethanol wipe before introducing it into the VBE.

  • Allow the vial to equilibrate to room temperature inside the VBE to prevent condensation, which can degrade the dimer.

Step 3: Weighing Protocol

  • Use anti-static spatulas (e.g., PTFE-coated) to prevent the powder from clinging and scattering.

  • Tare your analytical balance with a sealed glass vial. Open the source vial, transfer the required mass into the target vial, and cap the target vial immediately before removing it from the balance.

Step 4: Decontamination

  • Seal the source vial tightly.

  • Wipe down the exterior of both the source and target vials, the balance, and the spatulas with a suitable solvent (e.g., methanol or ethanol, as the compound is an organic molecule) before removing them from the VBE.

HandlingWorkflow A 1. Preparation Don PPE & Verify VBE B 2. Material Transfer Move Sealed Vial to VBE A->B C 3. Weighing & Aliquoting Use Anti-Static Tools B->C D 4. Decontamination Wet-Wipe Surfaces C->D E 5. Waste Disposal Incineration Bin D->E

Caption: Safe Handling Workflow for N-Depiperidin-3-amine Linagliptin Dimer.

Spill Management & Disposal Plan

In the event of a breach or spill, immediate and methodical action is required to prevent environmental contamination and personnel exposure.

Spill Cleanup Protocol:

  • Isolate the Area: Immediately restrict access to the spill zone. If the spill occurs outside a VBE, personnel must evacuate until any airborne dust has settled.

  • Avoid Dry Sweeping: Never use a brush or compressed air to clean up the powder, as this will aerosolize the API[11].

  • Wet Wiping: Don full PPE. Cover the spill with absorbent paper towels. Gently pour a wetting agent (e.g., water or a water/alcohol mixture) over the towels to suppress dust formation[11].

  • Collection: Carefully scoop the wet material using a non-sparking tool and place it into a sealable, leak-proof hazardous waste container[10][11].

  • Secondary Cleaning: Wash the spill area thoroughly with soap and water to remove any residual chemical film[11].

Waste Disposal Plan:

  • Incineration: N-Depiperidin-3-amine Linagliptin Dimer, along with all contaminated PPE, wipes, and bench paper, must be disposed of via a licensed hazardous waste contractor. The material should be destroyed in an incinerator equipped with an afterburner and scrubber[9].

  • Environmental Precautions: Do not flush this chemical down the drain. It carries a Category 1 classification for Acute and Chronic Aquatic Toxicity, meaning it is highly destructive to marine ecosystems[8][11].

References

  • PubChem - Linagliptin (CID 10096344). National Institutes of Health (NIH). Available at:[Link]

  • Linagliptin Impurity 43 / Dimer Information. Veeprho. Available at:[Link]

  • Linagliptin - Occupational Exposure Limit (OEL). Affygility Solutions. Available at:[Link]

  • Material Safety Data Sheet: Linagliptin. Cleanchem Laboratories. Available at: [Link]

  • Safety Data Sheet: Linagliptin (GSK2118436). Selleck Chemicals. Available at:[Link]

Sources

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